molecular formula C15H21NO6 B1503512 Boc-3-methoxy-L-tyrosine CAS No. 141900-23-4

Boc-3-methoxy-L-tyrosine

Cat. No.: B1503512
CAS No.: 141900-23-4
M. Wt: 311.33 g/mol
InChI Key: DVQDNEXWFJBUAV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-methoxy-L-tyrosine is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDNEXWFJBUAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673988
Record name N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141900-23-4
Record name N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-3-methoxy-L-tyrosine: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical and chemical properties of N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine), a valuable synthetic amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Modified Tyrosine Derivatives

L-Tyrosine, a proteinogenic amino acid, plays a critical role in numerous biological processes, serving as a precursor to neurotransmitters like dopamine and hormones such as thyroxine. The chemical modification of its structure, particularly through the introduction of protecting groups and functional moieties, has become a cornerstone of modern medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the amino group, enhancing stability under neutral or basic conditions, which is crucial for multi-step synthetic protocols[]. The addition of a methoxy group to the phenolic ring at the 3-position further modifies the electronic and steric properties of the amino acid, influencing its biological activity and metabolic stability. This compound, therefore, represents a key building block for the synthesis of complex peptides and pharmacologically active molecules[2][3].

Part 1: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. The following table summarizes its key physical and chemical characteristics, compiled from available data and analysis of structurally related compounds.

PropertyValueSource(s)
Molecular Formula C15H21NO5[2]
Molecular Weight 295.33 g/mol [2][4]
Appearance White to off-white solid/powder[2][5]
Melting Point Estimated 92-96 °C[2]
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols. Limited solubility in water.[6][7]
Optical Rotation Data not available for the 3-methoxy derivative. For Boc-O-methyl-L-tyrosine: [a]D20 = -15 ± 2º (C=1 in DMF)[2]

Note: The melting point is an estimate based on the closely related compound Boc-O-methyl-L-tyrosine. The exact value for this compound may vary.

Part 2: Chemical Profile and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the Boc-protected amine, the carboxylic acid, and the methoxy-substituted phenol.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its stability and ease of removal under specific conditions.

  • Stability : The Boc group is stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations[].

  • Deprotection : The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[8][9]. This orthogonality allows for the selective deprotection of the amine without affecting other acid-labile groups.

Boc-Protected Amino Acid Boc-Protected Amino Acid Free Amine Free Amine Boc-Protected Amino Acid->Free Amine  TFA / DCM  

Caption: Boc Deprotection Workflow.

Reactivity of the Aromatic Ring

The presence of the electron-donating methoxy and hydroxyl groups on the aromatic ring influences its reactivity in electrophilic aromatic substitution reactions. The 3-methoxy and 4-hydroxyl groups activate the ring, directing incoming electrophiles to the ortho and para positions.

Synthesis and Purification

The synthesis of 3-methoxy-L-tyrosine derivatives can be achieved through chemical or enzymatic routes[10]. A common chemical synthesis approach starts from L-tyrosine and involves several key steps:

  • Protection: The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions. The amino group is typically protected with a Boc group[11].

  • Hydroxylation: A hydroxyl group is introduced at the 3-position of the protected tyrosine. This can be accomplished through methods like the Reimer-Tiemann reaction followed by a Dakin oxidation[10][11].

  • Methylation: The newly introduced 3-hydroxyl group is selectively methylated.

  • Deprotection: The protecting groups are removed to yield the final product[10].

Purification is critical to remove byproducts and unreacted reagents. Recrystallization and preparative High-Performance Liquid Chromatography (HPLC) are the two primary methods for purifying 3-methoxy-L-tyrosine and its derivatives[10].

cluster_synthesis Chemical Synthesis Pathway L-Tyrosine L-Tyrosine Protection Protection L-Tyrosine->Protection Protected Tyrosine Protected Tyrosine Protection->Protected Tyrosine Hydroxylation Hydroxylation Protected Tyrosine->Hydroxylation 3-Hydroxy Tyrosine Derivative 3-Hydroxy Tyrosine Derivative Hydroxylation->3-Hydroxy Tyrosine Derivative Methylation Methylation 3-Hydroxy Tyrosine Derivative->Methylation Protected 3-Methoxy-L-tyrosine Protected 3-Methoxy-L-tyrosine Methylation->Protected 3-Methoxy-L-tyrosine Deprotection Deprotection Protected 3-Methoxy-L-tyrosine->Deprotection 3-Methoxy-L-tyrosine 3-Methoxy-L-tyrosine Deprotection->3-Methoxy-L-tyrosine

Caption: Generalized Chemical Synthesis Workflow.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), the aromatic protons (multiplets in the 6.5-7.0 ppm region), and the alpha- and beta-protons of the amino acid backbone[8].

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the Boc group (around 28 and 80 ppm), the methoxy group (around 56 ppm), the aromatic carbons (in the 110-160 ppm region), and the carbonyl, alpha-, and beta-carbons of the amino acid[8].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretch (urethane): ~3300-3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=O stretch (urethane and carboxylic acid): ~1690-1740 cm⁻¹

  • C=C stretch (aromatic): ~1500-1600 cm⁻¹

  • C-O stretch (ether and carboxylic acid): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The expected exact mass is 295.1420 Da. Electrospray ionization (ESI) is a suitable technique, and the compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode[12].

Part 4: Applications in Research and Development

Boc-protected amino acids are indispensable in peptide synthesis and drug discovery[][13]. This compound, with its modified phenolic ring, offers unique advantages:

  • Peptide Synthesis: It serves as a building block for creating peptides with modified properties. The methoxy group can influence the peptide's conformation, solubility, and resistance to enzymatic degradation[2].

  • Drug Development: The 3-methoxytyrosine moiety is found in molecules with potential therapeutic applications. For instance, it is a metabolite of L-DOPA and has been studied in the context of neurological disorders[7][12]. The incorporation of this modified amino acid into drug candidates can modulate their pharmacological profiles[3].

  • Bioconjugation: The functional groups on this compound can be utilized for conjugation to other molecules, such as fluorescent probes or drug delivery systems[3].

Part 5: Experimental Protocols

The following are generalized protocols for the handling and characterization of this compound.

Sample Handling and Storage
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[2]. For long-term storage, refrigeration (-20°C) is recommended[6][14].

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment, including gloves and safety glasses[15]. Avoid dust formation[15].

Protocol for Boc Deprotection
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product can be precipitated by the addition of cold diethyl ether[8].

cluster_deprotection Boc Deprotection Protocol Start Start Dissolve in DCM Dissolve in DCM Start->Dissolve in DCM Add TFA at 0°C Add TFA at 0°C Dissolve in DCM->Add TFA at 0°C Stir at RT (1-2h) Stir at RT (1-2h) Add TFA at 0°C->Stir at RT (1-2h) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT (1-2h)->Monitor by TLC/LC-MS Evaporate Solvent Evaporate Solvent Monitor by TLC/LC-MS->Evaporate Solvent Precipitate with Ether Precipitate with Ether Evaporate Solvent->Precipitate with Ether End End Precipitate with Ether->End

Caption: Step-by-step Boc Deprotection Protocol.

Conclusion

This compound is a synthetically versatile and valuable compound for researchers in peptide chemistry and drug discovery. Its unique combination of a Boc-protected amine and a methoxy-substituted phenolic ring provides a platform for creating novel molecules with tailored properties. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics and research tools.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methoxy-L-tyrosine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-3-amino-L-tyrosine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). Water soluble L-tyrosine derivatives and process for their preparation.
  • ACS Publications. (n.d.). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • AHH Chemical. (n.d.). Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 300-48-1 | Product Name : 3-Methoxy-L-Tyrosine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tyrosine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. Retrieved from [Link]

Sources

Boc-3-methoxy-L-tyrosine NMR and mass spectrometry data.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of Boc-3-methoxy-L-tyrosine

For researchers and professionals in drug development and peptide synthesis, the unambiguous structural confirmation and purity assessment of starting materials are paramount. This compound, a key N-protected amino acid derivative, is frequently utilized for introducing a methoxy-substituted tyrosine residue into peptide sequences. This guide provides a detailed technical overview of the fundamental analytical techniques—NMR and Mass Spectrometry—used to characterize this compound, grounded in the principles of spectral interpretation and experimental design.

The Molecular Structure of this compound

The foundational step in any analytical discussion is the visualization of the molecular structure. The structure dictates the expected spectral patterns. This compound comprises a tyrosine core, N-terminally protected by a tert-butyloxycarbonyl (Boc) group, with a methoxy group (-OCH₃) at the 3-position of the aromatic ring.

Caption: Chemical structure of N-(tert-butoxycarbonyl)-3-methoxy-L-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed structural map can be constructed.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, this compound's carboxylic acid and NH protons may exchange or exhibit broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it forms hydrogen bonds, resulting in sharper, more observable signals for these exchangeable protons. The spectrometer frequency (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and β-protons.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on an NMR spectrometer.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The methoxy group offers a distinct singlet, serving as a reliable internal marker.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Boc Group (C(CH₃)₃)~1.3 - 1.4Singlet (s)9HThe nine protons are chemically equivalent due to free rotation and are shielded, appearing far upfield.
β-Protons (β-CH₂)~2.8 - 3.1Multiplet (m) or two Doublets of Doublets (dd)2HThese diastereotopic protons are adjacent to the chiral α-carbon and couple to it and each other, resulting in a complex signal.
Methoxy Protons (Ar-OCH₃)~3.7 - 3.8Singlet (s)3HA characteristic singlet for a methoxy group attached to an aromatic ring.[1]
α-Proton (α-CH)~4.1 - 4.3Multiplet (m)1HCoupled to the NH proton and the two β-protons. Its position is downfield due to the adjacent electron-withdrawing nitrogen and carboxyl groups.
NH Proton~7.0 - 7.5Doublet (d)1HCoupled to the α-proton. The chemical shift can be variable and concentration-dependent. Sharper in DMSO-d₆.
Aromatic Protons (Ar-H)~6.6 - 6.9Multiplets (m)3HThe three aromatic protons form a complex splitting pattern due to their differing electronic environments and coupling to each other.
Phenolic OH~9.0 - 9.5Singlet (s, broad)1HAppears as a broad singlet downfield; its position is highly dependent on solvent and concentration.
Carboxylic Acid OH~12.0 - 13.0Singlet (s, broad)1HThe acidic proton is highly deshielded and appears very far downfield as a broad signal.
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Boc Methyl Carbons (C(C H₃)₃)~28.0 - 28.5Highly shielded, aliphatic carbons of the tert-butyl group.
β-Carbon (β-CH₂)~36.0 - 37.0Aliphatic carbon adjacent to the aromatic ring.
α-Carbon (α-CH)~55.0 - 56.0Attached to the electronegative nitrogen atom.
Methoxy Carbon (Ar-OC H₃)~55.5 - 56.5A characteristic shift for an aromatic methoxy carbon.[1]
Boc Quaternary Carbon (C (CH₃)₃)~78.0 - 79.0Shielded quaternary carbon of the Boc group.
Aromatic Carbons (Ar-C)~112 - 148A series of signals for the six aromatic carbons. Carbons attached to oxygen (C-OH and C-OCH₃) will be further downfield (~145-148 ppm).
Boc Carbonyl (Boc C=O)~155.0 - 156.0Carbonyl carbon of the carbamate group.
Carboxylic Acid Carbonyl (COOH)~173.0 - 174.0Deshielded carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural information. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like protected amino acids as it generates intact molecular ions with minimal fragmentation in the source.

Workflow for Mass Spectrometry Analysis

A Sample Preparation (Dissolve in MeOH/H₂O + 0.1% Formic Acid) B Direct Infusion via Syringe Pump A->B C Electrospray Ionization (ESI) Positive Ion Mode B->C D Mass Analyzer (e.g., TOF, Quadrupole) C->D E Detection & Spectrum Generation D->E F Data Interpretation (Molecular Ion & Fragments) E->F

Caption: A typical workflow for ESI-MS analysis of this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: Analyze the ions in a mass analyzer to separate them based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation

The molecular formula for this compound is C₁₅H₂₁NO₅, with a monoisotopic mass of 295.1369 Da.

  • Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 296.14. Adducts with sodium, [M+Na]⁺ (m/z ~318.12), may also be present.

  • Trustworthiness through Fragmentation: Tandem MS (MS/MS) provides self-validating data by isolating the molecular ion and inducing fragmentation. The resulting fragments are diagnostic for specific structural motifs, particularly the labile Boc group.

A primary fragmentation pathway for Boc-protected amino acids involves the loss of components from the Boc group.[2]

A [M+H]⁺ m/z ≈ 296.14 B Loss of Isobutylene (C₄H₈, 56 Da) A->B - C₄H₈ C [M+H - 56]⁺ m/z ≈ 240.09 B->C D Loss of CO₂ (44 Da) C->D - CO₂ E [M+H - 100]⁺ m/z ≈ 196.09 D->E

Caption: Key fragmentation pathway of this compound in MS/MS.

Table of Key Fragments:

m/z (approx.) Identity Origin
296.14[M+H]⁺Protonated molecular ion
240.09[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
196.09[M+H - C₄H₈ - CO₂]⁺ or [M+H - Boc]⁺Subsequent loss of CO₂ from the carbamate, representing the protonated 3-methoxy-L-tyrosine
152.07[Tyrosine iminium ion - H₂O]⁺Cleavage of the carboxyl group and subsequent rearrangement of the amino acid core

Conclusion

The combination of NMR and mass spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the integrity of the carbon-hydrogen framework, including the presence and placement of the key Boc and methoxy functional groups. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns offer definitive proof of the structure, particularly the identity of the N-protecting group. For any scientist working with this compound, these analytical techniques are essential for ensuring material quality, validating synthetic outcomes, and maintaining the integrity of downstream applications in research and development.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

Sources

The Strategic Utility of Boc-3-methoxy-L-tyrosine in Advanced Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine), a specialized amino acid derivative with significant, multifaceted applications in modern scientific research. Initially recognized for its role as a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease, the utility of this molecule is expanding. We will dissect its core applications, beginning with its critical role in neuroscientific investigations and extending to its burgeoning potential as a sophisticated building block in peptide synthesis and rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound to address complex biological questions and engineer novel therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and offer authoritative grounding for the methodologies discussed.

Introduction: The Molecular Profile of this compound

This compound is a derivative of the naturally occurring amino acid L-tyrosine. Its structure is characterized by two key modifications:

  • The N-terminal tert-butoxycarbonyl (Boc) protecting group: This acid-labile group masks the primary amine, preventing its participation in unwanted side reactions during chemical synthesis, particularly in the stepwise assembly of peptides.[1][2] Its removal is typically achieved under mild acidic conditions, which preserves the integrity of other sensitive functional groups within a growing peptide chain.[3]

  • The 3-methoxy (-OCH3) group on the phenol ring: This modification at the 3-position of the tyrosine side chain fundamentally alters the electronic and steric properties of the aromatic ring. It blocks a potential site of enzymatic action and hydrogen bonding, influencing molecular interactions and metabolic stability.

These features render this compound a molecule of dual interest: as a stable, protected amino acid for synthetic applications and as a crucial biomarker and bioactive molecule in neurobiology.

Foundational Application: Neuroscience and Parkinson's Disease Research

The most established role of 3-methoxy-L-tyrosine is in the context of Parkinson's disease (PD) treatment. L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary drug used to replenish dopamine levels in the brains of PD patients.[4] However, L-DOPA is extensively metabolized in the periphery by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to the 3-hydroxyl group, forming 3-O-methyldopa, or 3-methoxy-L-tyrosine.[4]

Mechanism of Impact in L-DOPA Therapy

3-Methoxy-L-tyrosine, often abbreviated as 3-OMD, was initially considered an inactive metabolite. However, extensive research has revealed its active role in modulating the efficacy of L-DOPA therapy.[4]

  • Competition for Blood-Brain Barrier Transport: Both L-DOPA and 3-methoxy-L-tyrosine are large neutral amino acids (LNAAs) that rely on the same transporter system (LAT1) to cross the blood-brain barrier.[4] Due to its long plasma half-life (approximately 15 hours compared to about 1 hour for L-DOPA), high circulating levels of 3-methoxy-L-tyrosine can saturate the LAT1 transporter, thereby impeding the entry of L-DOPA into the brain.[4] This competitive inhibition is a significant contributor to the "wearing-off" phenomenon and motor fluctuations experienced by many PD patients on long-term L-DOPA therapy.

  • Inhibition of Astrocyte-Mediated Neuroprotection: Astrocytes play a vital neuroprotective role by taking up L-DOPA and releasing antioxidants like glutathione (GSH). Studies have shown that 3-methoxy-L-tyrosine can inhibit this uptake of L-DOPA by astrocytes, consequently reducing the release of protective GSH and potentially leaving dopaminergic neurons more susceptible to oxidative stress.[4]

The Boc-protected form, this compound, serves as a crucial starting material for synthesizing stable, isotopically labeled standards of 3-methoxy-L-tyrosine. These standards are indispensable for pharmacokinetic and pharmacodynamic studies that aim to quantify the levels of this metabolite in patient samples (e.g., plasma, cerebrospinal fluid) using techniques like mass spectrometry. Understanding the concentration and clearance of 3-methoxy-L-tyrosine is vital for optimizing L-DOPA dosing regimens and for the development of COMT inhibitors as adjunctive therapies.

Emerging Application: A Strategic Building Block in Peptide Synthesis and Peptidomimetics

While less documented than its role in neuroscience, the chemical properties of this compound make it a highly valuable, albeit specialized, building block for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics. The principles governing the use of other Boc-protected amino acids are directly applicable here.[1][5]

Rationale for Incorporation into Peptides

The decision to incorporate a 3-methoxy-L-tyrosine residue into a peptide sequence is driven by several strategic considerations:

  • Enhanced Metabolic Stability: The methoxy group at the 3-position can sterically hinder or prevent enzymatic modifications that might otherwise occur at the phenol ring, such as phosphorylation or sulfation, which are common post-translational modifications (PTMs) of tyrosine.[6][7] This can increase the in vivo half-life of a peptide therapeutic.

  • Modulation of Receptor Binding and Selectivity: Tyrosine residues are frequently involved in critical hydrogen bonding and pi-stacking interactions within receptor binding pockets, particularly in G protein-coupled receptors (GPCRs).[8][9] Replacing a hydroxyl group with a methoxy group alters these interactions:

    • It removes a hydrogen bond donor.

    • It introduces a bulkier, more lipophilic group. This subtle modification can fine-tune the binding affinity and selectivity of a peptide ligand for its target receptor. For instance, in the design of opioid peptides, modifications to the N-terminal tyrosine residue have been shown to dramatically alter affinity and efficacy at mu, delta, and kappa opioid receptors.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing a standard tyrosine residue with 3-methoxy-L-tyrosine in a bioactive peptide allows researchers to probe the importance of the 3-hydroxyl group for the peptide's biological activity. This is a classic medicinal chemistry strategy to build a detailed SAR model.

Experimental Protocol: Incorporation of this compound using Boc-SPPS

The following is a generalized, self-validating protocol for incorporating this compound into a peptide sequence using a manual Boc-based solid-phase peptide synthesis (SPPS) workflow.

Objective: To synthesize a model tripeptide, Ala-3-methoxy-Tyr-Gly, on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Boc-Gly-OH

  • This compound

  • Boc-Ala-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.[5]

    • Wash the resin with DMF (3x) and then DCM (3x).

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Deprotection: Treat the resin with 100% TFA for 2 minutes, followed by a 30-minute treatment to remove the Fmoc group (if starting with Fmoc-Rink Amide). Wash with DCM (3x) and DMF (3x).

    • Neutralization: Treat the resin with a 10% DIPEA in DMF solution (2x for 5 minutes each). Wash with DMF (3x).

    • Activation & Coupling: In a separate vial, dissolve Boc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

    • Validation (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

    • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA/DMF mixture.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the glycine residue.[3] Wash with DCM (3x) and DMF (3x).

    • Neutralization: Treat with 10% DIPEA in DMF (2x for 5 minutes each). Wash with DMF (3x).

    • Activation & Coupling: Activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF and couple to the resin for 2 hours.

    • Validation (Kaiser Test): Confirm complete coupling. Wash with DMF (3x) and DCM (3x).

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Repeat the deprotection, neutralization, and coupling steps as described in step 3, using Boc-Ala-OH.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group and any other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Data Presentation: Expected Mass Spectrometry Results
Peptide FragmentExpected m/z (Monoisotopic)
[M+H]⁺ (Ala-3-methoxy-Tyr-Gly)354.1614
[M+Na]⁺376.1433

This table summarizes the expected mass-to-charge ratios for the synthesized tripeptide, which serves as a primary validation point.

Advanced Application: Design of Biased Ligands for GPCRs

A frontier in pharmacology is the development of "biased ligands" or "functionally selective" molecules. These ligands stabilize specific receptor conformations, preferentially activating one intracellular signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[8] This can lead to therapeutics with improved efficacy and reduced side effects.

The subtle structural change offered by 3-methoxy-L-tyrosine is an ideal tool for engineering biased agonism. GPCR ligand binding pockets are highly sensitive to minor changes in ligand structure.[10][11] The replacement of a hydrogen-bond-donating hydroxyl with a bulkier, non-donating methoxy group can alter the network of interactions between the ligand and the receptor's transmembrane helices and extracellular loops. This can induce or stabilize a receptor conformation that has a biased coupling preference for intracellular signaling partners.

Experimental Workflow: Assessing Biased Signaling

The following workflow outlines how one might test a peptide library where tyrosine has been substituted with 3-methoxy-L-tyrosine to identify biased ligands for a target GPCR.

G cluster_0 Ligand Synthesis & Primary Screening cluster_1 Functional Assays: G Protein Pathway cluster_2 Functional Assays: β-Arrestin Pathway cluster_3 Data Analysis & Bias Quantification Synth Synthesize Peptide Analogs (Tyr vs. 3-methoxy-Tyr) Bind Radioligand Binding Assay (Determine Ki) Synth->Bind G_Assay cAMP Accumulation or [35S]GTPγS Binding Assay (Measure Gs or Gi/o activation) Bind->G_Assay Arr_Assay BRET/FRET-based β-Arrestin Recruitment Assay (Measure β-Arrestin 2 translocation) Bind->Arr_Assay EC50_G Calculate Potency (EC50) and Efficacy (Emax) G_Assay->EC50_G Bias_Calc Calculate Bias Factor (e.g., using Black & Leff operational model) EC50_G->Bias_Calc EC50_Arr Calculate Potency (EC50) and Efficacy (Emax) Arr_Assay->EC50_Arr EC50_Arr->Bias_Calc Lead_ID Identify Lead Biased Ligand Bias_Calc->Lead_ID

Caption: Workflow for identifying biased GPCR ligands.

Conclusion and Future Outlook

This compound is more than just a metabolite; it is a strategic tool for the modern chemical biologist and medicinal chemist. Its established role in neuroscience provides a solid foundation for its use in developing analytical standards and studying the pharmacokinetics of L-DOPA. Furthermore, its unique structural features present exciting opportunities for the rational design of novel peptides and peptidomimetics with tailored properties. By enabling the fine-tuning of receptor interactions and the enhancement of metabolic stability, the incorporation of 3-methoxy-L-tyrosine can accelerate the discovery of next-generation therapeutics, particularly functionally selective ligands for challenging targets like GPCRs. As our understanding of the subtle complexities of drug-receptor interactions deepens, the demand for such precisely modified, non-canonical amino acids will undoubtedly continue to grow.

References

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • PubMed. (n.d.). Chemical biology approaches for studying posttranslational modifications. Retrieved from [Link]

  • PubMed Central. (n.d.). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. Retrieved from [Link]

  • Regional Anesthesia and Acute Pain Management. (n.d.). Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Retrieved from [Link]

  • PubMed Central. (n.d.). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Retrieved from [Link]

  • PubMed Central. (2021). Post-translational modifications in proteins: resources, tools and prediction methods. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]

  • bioRxiv. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure of Class B GPCRs: new horizons for drug discovery. Retrieved from [Link]

  • PubMed. (2018). Computational Prediction and Analysis for Tyrosine Post-Translational Modifications via Elastic Net. Retrieved from [Link]

  • PubMed Central. (n.d.). The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics. Retrieved from [Link]

  • PubMed. (2015). Behavioral and cognitive effects of tyrosine intake in healthy human adults. Retrieved from [Link]

  • PubMed Central. (n.d.). Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating. Retrieved from [Link]

Sources

A Technical Guide to Boc-3-methoxy-L-tyrosine: Synthesis, Characterization, and Applications of a Key L-DOPA Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Levodopa (L-DOPA) remains the cornerstone of therapy for Parkinson's disease, yet its efficacy is often complicated by metabolic instability. A significant metabolic pathway involves the O-methylation of L-DOPA by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD), a metabolite with a long half-life that accumulates in plasma and competes with L-DOPA for transport across the blood-brain barrier.[1][2][3] The study of 3-OMD's precise roles and the development of related chemical entities require a stable, synthetically versatile precursor. N-tert-butyloxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) serves this critical role. By protecting the reactive amine group, this derivative provides a stable building block for peptide synthesis, a reference standard for metabolic studies, and a precursor for the development of novel therapeutic agents. This guide details the synthesis, physicochemical properties, analytical methodologies, and core applications of this compound for researchers in neuropharmacology and drug development.

The Strategic Importance of this compound

L-DOPA's therapeutic action is dependent on its conversion to dopamine in the brain. However, peripheral metabolism significantly reduces its bioavailability. One of the primary metabolic routes is the methylation of the 3-hydroxyl group by COMT, yielding 3-O-methyldopa (also known as 3-methoxy-L-tyrosine).[1]

Metabolic Consequences of 3-OMD Formation:

  • Long Half-Life: 3-OMD has a plasma half-life of approximately 15 hours, significantly longer than L-DOPA's one-hour half-life, leading to its accumulation.[1]

  • Competitive Inhibition: As a large neutral amino acid, 3-OMD competes with L-DOPA for active transport across the blood-brain barrier.

  • Potential for Adverse Effects: High levels of 3-OMD have been investigated for a potential role in the long-term side effects of L-DOPA therapy, including motor fluctuations and cytotoxicity from oxidative stress.[4][5]

To rigorously study these effects and to utilize the 3-methoxy-L-tyrosine scaffold in further chemical synthesis, a stable, protected form is essential. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose. It renders the amino group unreactive to many reagents used in subsequent synthetic steps and can be removed under specific, mild acidic conditions.[6] this compound is, therefore, a key enabling tool for advancing research in this field.

Synthesis and Physicochemical Characterization

The most practical route to this compound is a multi-step chemical synthesis starting from the readily available and inexpensive amino acid, L-tyrosine.[7][8][9] Direct selective methylation of L-DOPA is challenging due to the two reactive hydroxyl groups.

Synthetic Pathway Overview

A common synthetic strategy involves the protection of L-tyrosine's functional groups, introduction of a hydroxyl group at the 3-position, selective methylation, and final deprotection steps.[10]

Synthesis_Pathway L_Tyrosine L-Tyrosine Boc_Tyr N-Boc-L-Tyrosine L_Tyrosine->Boc_Tyr Boc₂O, Base Formyl_Tyr N-Boc-3-formyl-L-tyrosine Boc_Tyr->Formyl_Tyr Reimer-Tiemann (CHCl₃, NaOH) Protected_DOPA N-Boc-4-O-benzyl-L-DOPA Formyl_Tyr->Protected_DOPA Dakin Reaction (H₂O₂) then Benzyl Bromide Methylated_Intermediate N-Boc-3-O-methyl-4-O-benzyl-L-DOPA Protected_DOPA->Methylated_Intermediate Methyl Iodide, Base Final_Product This compound Methylated_Intermediate->Final_Product Deprotection (Hydrogenolysis)

Caption: Illustrative synthetic pathway from L-Tyrosine to this compound.

Experimental Protocol: Synthesis from L-Tyrosine

This protocol is an illustrative example based on established chemical transformations.[8][10]

Step 1: N-Boc Protection of L-Tyrosine

  • Suspend L-Tyrosine in a 1:1 mixture of dioxane and water.

  • Add a base such as sodium bicarbonate or triethylamine to adjust the pH to ~9.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 1N HCl to pH 2-3 and extract the product, N-Boc-L-tyrosine, with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

Step 2: Ortho-Formylation (Reimer-Tiemann Reaction) [8]

  • Dissolve N-Boc-L-tyrosine in chloroform.

  • Add powdered sodium hydroxide and a catalytic amount of water.

  • Reflux the mixture for 4-5 hours.

  • After cooling, dilute with water and ethyl acetate. Acidify the aqueous layer to pH 1 and extract the product, N-Boc-3-formyl-L-tyrosine.

Step 3: Hydroxylation (Dakin Reaction) and O-Benzylation [8]

  • Dissolve the formylated intermediate in a solution of aqueous NaOH.

  • Add 30% hydrogen peroxide dropwise at 0°C and allow the reaction to proceed at room temperature.

  • Once the reaction is complete, acidify to yield the catechol intermediate.

  • Protect the more reactive 4-hydroxyl group selectively using benzyl bromide (BnBr) and a mild base like K₂CO₃ in DMF.

Step 4: 3-O-Methylation

  • Dissolve the O-benzylated intermediate in a suitable solvent like acetone or DMF.

  • Add a base (e.g., K₂CO₃) and a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by extraction to isolate the fully protected intermediate.

Step 5: Final Deprotection (Hydrogenolysis)

  • Dissolve the intermediate in methanol or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.

  • Filter the catalyst through Celite and concentrate the filtrate in vacuo to yield the final product, this compound.

Physicochemical Properties

Quantitative data for the parent compound, 3-methoxy-L-tyrosine, provides a baseline for its protected derivative.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[11]
Molecular Formula C₁₀H₁₃NO₄[1][11]
Molecular Weight 211.21 g/mol [1][11]
CAS Number 7636-26-2[1]
Appearance Solid[12]
Solubility Slightly soluble in water, DMSO, DMF[12]

Note: The Boc-protected derivative (C₁₅H₂₁NO₆) will have a molecular weight of 311.33 g/mol and exhibit increased solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.

Core Applications in Research and Development

Building Block in Peptide Synthesis

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS).[13][14] The Boc group provides robust protection for the α-amino group, allowing for the sequential coupling of amino acids to form a peptide chain. Its use enables the site-specific incorporation of a 3-OMD residue into peptides to study enzyme-substrate interactions, receptor binding, or to create novel peptide-based therapeutics.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Coupling Reaction Neutralization->Coupling New_Resin Resin-Bound Peptide (n+1) Coupling->New_Resin Boc_AA This compound Boc_AA->Coupling Deprotection_Mechanism start Boc-Protected Amine protonation Protonation of Carbonyl start->protonation + H⁺ (TFA) loss_tbutyl Loss of tert-butyl cation protonation->loss_tbutyl carbamic_acid Carbamic Acid Intermediate loss_tbutyl->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation → CO₂ amine_salt Free Amine (TFA Salt) decarboxylation->amine_salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol for Boc Deprotection: [15]1. Dissolve the this compound in a minimal amount of dichloromethane (DCM). 2. Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM. 3. Stir the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the evolution of CO₂ gas (isobutylene is also formed). [16][17]Caution: Perform in a well-ventilated fume hood. Do not seal the reaction vessel. 4. Remove the TFA and DCM under reduced pressure (in vacuo). 5. Co-evaporate with additional DCM or toluene several times to remove residual TFA. 6. The resulting product is the TFA salt of 3-methoxy-L-tyrosine, which can be used directly or neutralized with a mild base if the free amine is required.

Conclusion and Future Outlook

This compound is more than a simple derivative; it is a fundamental tool for advancing our understanding of L-DOPA metabolism and for developing next-generation therapeutics for Parkinson's disease. Its stability, synthetic versatility, and critical role as a precursor for analytical standards and novel peptide structures underscore its importance. Future research will likely leverage this compound to create sophisticated prodrugs that can bypass competitive transport mechanisms at the blood-brain barrier, design highly selective peptide-based diagnostic agents for neurological imaging, and further probe the complex and potentially detrimental effects of 3-OMD accumulation in chronic L-DOPA therapy.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • 3-O-Methyldopa. Wikipedia. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available from: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Lee, E. S., et al. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neuroscience Letters, 436(2), 173-177. Available from: [Link]

  • Fukushima, T., et al. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Journal of Chromatographic Science, 53(7), 1149-1155. Available from: [Link]

  • The role of 3-O-methyldopa in the side effects of L-DOPA | Request PDF. ResearchGate. Available from: [Link]

  • Nutt, J. G., et al. (1987). 3-O-methyldopa and the response to levodopa in Parkinson's disease. Annals of Neurology, 21(6), 584-588. Available from: [Link]

  • 3‐O‐Methyldopa and the response to levodopa in Parkinson's disease. OHSU Elsevier. Available from: [Link]

  • Eslami, S., et al. (2007). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatographic Science, 45(8), 517-524. Available from: [Link]

  • Sun, D., et al. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry, 25(18), 10357-10359. Available from: [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available from: [Link]

  • Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(6), 1553-1555. Available from: [Link]

  • Synthesis of Boc-protected amines. Beilstein Journals. Available from: [Link]

  • Chen, C., et al. (2000). An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine. The Journal of Organic Chemistry, 65(8), 2574-2576. Available from: [Link]

  • 3-methoxy-L-tyrosine. PubChem. Available from: [Link]

  • An Improved Synthesis of Selectively Protected l -Dopa Derivatives from l -Tyrosine. ResearchGate. Available from: [Link]

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie. Available from: [Link]

  • Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. Available from: [Link]

  • Boc-3-amino-L-tyrosine. PubChem. Available from: [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1195-1200. Available from: [Link]

Sources

An In-depth Technical Guide to the Role of the Boc Protecting Group in 3-Methoxy-L-Tyrosine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protection

In the precise world of drug development and peptide synthesis, the ultimate structure of a molecule is paramount. 3-Methoxy-L-tyrosine is a valuable, non-proteinogenic amino acid derivative utilized in the synthesis of complex peptides and pharmacologically active molecules. Its structure, however, presents a significant challenge to the synthetic chemist: multiple reactive functional groups. The α-amino group, the carboxylic acid, and the phenolic hydroxyl group all possess the potential to react out of turn, leading to unwanted side products, low yields, and complex purification challenges.[1][2]

To orchestrate the desired sequence of reactions, chemists employ a strategy of "protection and deprotection," temporarily masking certain functional groups to render them inert.[1] Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of the α-amino function.[3] This guide provides an in-depth examination of the Boc group's critical role, exploring the causality behind its application to 3-methoxy-L-tyrosine, detailed experimental protocols for its installation and removal, and its strategic importance in multi-step synthesis.

The Boc Group: A Profile of an Ideal Protector

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group prized for its stability and reliability.[3][4] Its popularity stems from several key characteristics:

  • Ease of Installation: It can be readily introduced onto an amino group using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under mild basic conditions.[5][6]

  • Robust Stability: Boc-protected amines are stable to a wide range of non-acidic reagents, including most bases and nucleophiles, which is crucial for subsequent reaction steps.[4][5][7]

  • Clean and Mild Removal: The Boc group is efficiently cleaved under moderately strong acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine.[4][5][8] This cleavage proceeds with gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[4][9]

  • Orthogonality: The acid-lability of the Boc group is fundamentally different from the conditions required to remove other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or benzyl-based groups removed by hydrogenolysis. This "orthogonality" allows for selective deprotection, a critical requirement in complex syntheses.[5][10][]

Boc Protection of 3-Methoxy-L-Tyrosine: The Foundational Step

The first step in utilizing 3-methoxy-L-tyrosine in a synthetic workflow, such as peptide synthesis, is the protection of its α-amino group. This prevents the amine from acting as a nucleophile and engaging in unwanted reactions, such as self-polymerization during carboxyl group activation.[2]

Mechanism of Boc Protection

The protection reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino acid's α-amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[6][8] The presence of a mild base deprotonates the nitrogen, enhancing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes to form carbon dioxide and tert-butoxide, which is protonated by the solvent.[6][12]

Experimental Protocol: Synthesis of N-α-Boc-3-methoxy-L-tyrosine

This protocol describes a standard procedure for the Boc protection of an amino acid.

Materials:

  • 3-methoxy-L-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)[13]

  • Dioxane (or a 1:1 mixture of Dioxane and Water)[13]

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution[13]

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolve 3-methoxy-L-tyrosine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (typically 1 M). The base is crucial for deprotonating the amino group, increasing its nucleophilicity.

  • Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (typically 1.1 equivalents) dissolved in dioxane dropwise.[13]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent like ether or hexane to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl.[13] The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

  • Extract the product into ethyl acetate (3x volumes). The organic layers are combined.

  • Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-α-Boc-3-methoxy-L-tyrosine, often as a foam or oil.[13][14] The product can be purified further by crystallization or chromatography if necessary.

The Boc Group in Action: Enabling Peptide Bond Formation

With the α-amino group of 3-methoxy-L-tyrosine safely masked, the carboxylic acid can be activated for peptide coupling without the risk of intramolecular or intermolecular side reactions involving the amine.

Workflow: Dipeptide Synthesis

The general workflow involves activating the carboxyl group of Boc-3-methoxy-L-tyrosine, which allows it to be attacked by the free amino group of a second amino acid (or peptide), forming a new peptide bond.

PeptideCoupling A This compound B Activate Carboxyl Group (e.g., with DCC/EDC) A->B Coupling Agent C Activated Ester Intermediate B->C E Nucleophilic Attack C->E D Amino Acid Ester (e.g., Leucine-OMe) D->E Free Amine F Boc-Dipeptide E->F Peptide Bond Formation

Caption: Workflow for a standard dipeptide synthesis.

This process ensures that the peptide chain is extended in the correct sequence. The Boc group remains intact throughout the coupling reaction and is only removed in a dedicated deprotection step when the N-terminus needs to be revealed for the next coupling cycle.[8]

Deprotection: Unmasking the Amine for Chain Elongation

The removal of the Boc group is the critical step that allows for the stepwise elongation of a peptide chain.[3] This is almost universally achieved with a strong acid, such as trifluoroacetic acid (TFA).[15][16]

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is a robust and well-understood acid-catalyzed elimination.[4][9]

  • Protonation: The reaction begins when the carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4][9]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][9]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of 3-methoxy-L-tyrosine.[4][9]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[4][9] This salt is then neutralized in a subsequent step before the next coupling reaction.

Deprotection cluster_0 Boc-Protected Amine cluster_1 Carbamic Acid Intermediate cluster_2 Free Amine Salt BocAmine R-NH-Boc Plus_H + H+ (TFA) BocAmine->Plus_H CarbamicAcid [R-NH-COOH] AmineSalt R-NH3+ TFA- CarbamicAcid->AmineSalt Decarboxylation Minus_CO2 - CO2 (gas) CarbamicAcid->Minus_CO2 Minus_Isobutylene - Isobutylene (gas) CarbamicAcid->Minus_Isobutylene Plus_H->CarbamicAcid Fragmentation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: TFA-mediated Boc Deprotection

CAUTION: Trifluoroacetic acid is highly corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • N-α-Boc-protected peptide (e.g., Boc-3-methoxy-L-tyrosinyl-peptide)

  • Dichloromethane (DCM), reaction grade

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA, often in a 1:1 or 1:4 ratio with DCM (e.g., 25-50% TFA in DCM).[17][18] Anisole or thioanisole may be added as scavengers to trap the tert-butyl cation, preventing it from alkylating sensitive residues like tryptophan or methionine.[5][15]

  • Stir the reaction at room temperature for 30-120 minutes. The reaction is typically accompanied by bubbling as CO₂ evolves.[13][17]

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Once complete, remove the TFA and DCM under reduced pressure (rotary evaporation). It may be necessary to co-evaporate with toluene to remove residual TFA.

  • The resulting residue is the TFA salt of the deprotected amine. To isolate it, add a large volume of cold diethyl ether to the residue. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with additional cold ether, and dry under vacuum.[13] The resulting amine salt is typically used directly in the subsequent neutralization and coupling step.

Analytical Characterization Summary

Confirmation of successful protection and deprotection is essential. The following table summarizes the expected changes in analytical data.

Compound Technique Expected Observation
3-methoxy-L-tyrosine¹H NMRPresence of a single α-proton signal.
MS (ESI+)Expected m/z for [M+H]⁺.
N-α-Boc-3-methoxy-L-tyrosine¹H NMRAppearance of a large singlet around 1.4 ppm (9H) corresponding to the Boc group's tert-butyl protons.[13] A downfield shift of the α-proton signal is also expected.
MS (ESI+)m/z increases by 100.12 units corresponding to the addition of C₅H₈O₂.
Deprotected Amine (TFA Salt)¹H NMRDisappearance of the singlet at ~1.4 ppm.
MS (ESI+)m/z returns to the original mass of the amine.

Conclusion: The Indispensable Role of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is a powerful and indispensable tool in the chemical manipulation of 3-methoxy-L-tyrosine. Its strategic application provides the necessary control to prevent unwanted side reactions, enabling its efficient and predictable incorporation into complex molecules like therapeutic peptides. The Boc group's robust stability, combined with its clean, acid-labile removal, exemplifies the principles of an ideal protecting group. Mastery of its use, from the initial protection reaction to the final deprotection step, is fundamental for researchers and scientists in the field of drug development and synthetic organic chemistry.

References

  • Benchchem. The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.
  • Fields, G. B. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 2013.
  • Benchchem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BOC Sciences.
  • Study.com.
  • Echemi.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • The Royal Society of Chemistry.
  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry.

Sources

A Senior Application Scientist's Guide to the Solubility and Stability of Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. Its physicochemical properties, particularly solubility and stability, are paramount to ensuring process efficiency, purity of the final product, and successful formulation development. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound. It outlines field-proven, self-validating experimental protocols to characterize these properties, explains the causality behind experimental choices, and offers best practices for handling and storage. Our approach is grounded in established chemical principles and regulatory expectations, ensuring that the data generated is reliable, reproducible, and relevant for drug development.

Theoretical & Structural Considerations

Understanding the molecular structure of this compound is fundamental to predicting its behavior in different chemical environments.

  • The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a bulky, lipophilic moiety.[1] This feature generally increases the solubility of the parent amino acid in organic solvents while decreasing its aqueous solubility. Critically, the Boc group is a carbamate, known to be stable to most nucleophiles and bases but labile under acidic conditions.[2] This acid sensitivity is the primary pathway for its removal (deprotection) and a key consideration in stability studies.[3]

  • The Amino Acid Core: The L-tyrosine backbone provides both a carboxylic acid and a protected amine, making the molecule amphoteric. The solubility will thus be highly dependent on the pH of aqueous solutions.[4]

  • The Methoxy-Substituted Phenolic Ring: The phenolic hydroxyl group of tyrosine is masked by a methoxy group. This modification blocks a key site of potential oxidation and alters the electronic properties of the aromatic ring. While it removes a site for hydrogen bonding, it increases the molecule's overall lipophilicity. Studies on related compounds suggest that methoxy linkers can sometimes be less stable compared to other linkers, a factor that must be experimentally verified for this specific structure.[5][6][7]

A Practical Guide to Determining Solubility

Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies.[8] A comprehensive solubility profile in a range of relevant solvents is therefore indispensable.

Causality of Solvent Selection

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities to mimic potential process and formulation conditions.

  • Aqueous Buffers: To understand pH-dependent solubility, testing across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) is critical, as recommended by WHO and other regulatory bodies for biopharmaceutical classification.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are common in peptide synthesis and purification. Their ability to solvate the polar core and the non-polar protecting group is a key performance indicator.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Often used in reactions, crystallizations, and as co-solvents. The solubility in hydroalcoholic mixtures can be complex and non-linear.[11]

  • Ethers (e.g., THF, Dioxane): Used in specific synthetic steps; their lower polarity will primarily test the influence of the Boc and methoxy groups.[]

  • Chlorinated Solvents (e.g., Dichloromethane): Important for extractions and chromatography, favoring lipophilic compounds.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility and is considered the gold standard for its accuracy and reliability.

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient duration to reach equilibrium. The saturated supernatant is then analyzed to quantify the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a known volume of the selected solvent (e.g., 1-2 mL) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a period determined by a time-to-equilibrium pre-study (typically 24-48 hours). This ensures the dissolution process has reached a true equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.[8]

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. Each experiment must be performed in triplicate to ensure statistical validity.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, comparative table.

Solvent SystemPolarity IndexTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
pH 1.2 Buffer (0.1 N HCl)10.225[Experimental Value][Experimental Value]
pH 4.5 Buffer (Acetate)10.225[Experimental Value][Experimental Value]
pH 6.8 Buffer (Phosphate)10.225[Experimental Value][Experimental Value]
Methanol (MeOH)5.125[Experimental Value][Experimental Value]
Acetonitrile (ACN)5.825[Experimental Value][Experimental Value]
Dimethylformamide (DMF)6.425[Experimental Value][Experimental Value]
Dichloromethane (DCM)3.125[Experimental Value][Experimental Value]

Assessing Chemical Stability: A Forced Degradation Approach

Stability testing provides crucial information on the intrinsic stability of the molecule, informs storage conditions, and is a regulatory requirement for developing stability-indicating analytical methods.[13][14] Forced degradation (stress testing) is the most effective way to achieve this.

Rationale for Stress Conditions (ICH Q1A/Q1B)

The selected stress conditions are designed to accelerate degradation and identify likely degradation pathways that could occur under long-term storage.[15][16]

  • Acid Hydrolysis: Targets the acid-labile Boc group.[2][3] Cleavage will yield 3-methoxy-L-tyrosine, CO2, and a tert-butyl cation.[17]

  • Base Hydrolysis: While the Boc group is generally base-stable, other ester-like linkages or the molecule itself could be susceptible to degradation under strong basic conditions.

  • Oxidation: The tyrosine ring, even with the methoxy group, can be susceptible to oxidation, potentially forming quinone-like structures or other oxidative adducts. The benzylic position is also a potential site for oxidation.

  • Thermal Stress: Evaluates the molecule's stability at elevated temperatures, which can accelerate any thermodynamically favorable degradation process.

  • Photostability: Aromatic systems can absorb UV light, leading to photolytic degradation. This is a key parameter for any light-exposed material.

Experimental Protocol: Forced Degradation Study

Principle: Solutions of the compound are subjected to harsh chemical and physical conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[15] The resulting mixtures are then analyzed by a high-resolution chromatographic method.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid: Mix the stock solution with 0.1 N to 1 N HCl. Heat at 40-60 °C for several hours.

    • Base: Mix the stock solution with 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (40 °C) for several hours.

    • Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours.

    • Thermal: Store the stock solution (and the solid material) at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours).

    • Photolytic: Expose the stock solution to controlled UV and visible light conditions as per ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization & Quenching: For acid/base samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

  • Analysis: Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC-UV/MS method.[18][19] The method must be capable of separating the intact parent compound from all major degradation products.

Data Presentation: Stability & Degradation Profile
Stress ConditionTime (hr)% Parent RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 N HCl, 60 °C8[Value][Value][Value]
0.1 N NaOH, 40 °C24[Value][Value][Value]
10% H₂O₂, RT24[Value][Value][Value]
Solid, 80 °C48[Value][Value][Value]
Solution, ICH Light24[Value][Value][Value]

Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of the experimental logic and flow.

G cluster_0 Part 1: Solubility Determination cluster_1 Part 2: Stability Assessment (Forced Degradation) prep 1. Prepare Slurry (Excess solid in solvent) equil 2. Equilibrate (24-48h at 25°C) prep->equil sep 3. Separate Phases (Centrifuge) equil->sep quant 4. Quantify Supernatant (HPLC-UV) sep->quant sol_report Solubility Profile quant->sol_report stock 1. Prepare Stock Solution (1 mg/mL) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) stock->stress sample 3. Sample at Time Points stress->sample analyze 4. Analyze Degradants (Stability-Indicating HPLC) sample->analyze stab_report Degradation Pathway ID analyze->stab_report start This compound (API Sample) start->prep start->stock

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying Boc-3-methoxy-L-tyrosine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-3-methoxy-L-tyrosine is a critical non-canonical amino acid derivative used in the synthesis of complex peptides and pharmaceutical intermediates. The integrity of the final therapeutic product is contingent upon the chemical and stereochemical purity of this starting material. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. It details purity standards, outlines key commercial suppliers, presents rigorous analytical protocols for in-house verification, and discusses the profound impact of impurities on downstream applications. This document is intended to serve as a practical resource for ensuring the quality and consistency of this essential building block in research and manufacturing.

Introduction: The Strategic Importance of High-Purity this compound

In the field of peptide synthesis and medicinal chemistry, the starting materials are the foundation upon which the entire discovery and development process is built. This compound, a derivative of L-tyrosine, offers unique structural features that are leveraged to modulate the pharmacological properties of a peptide, such as its conformation, binding affinity, and metabolic stability.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function facilitates its use in stepwise solid-phase peptide synthesis (SPPS), while the 3-methoxy modification on the phenyl ring prevents undesired side reactions (e.g., oxidation or electrophilic substitution) that can occur with unprotected tyrosine. However, the multi-step synthesis required to produce this specialized reagent can introduce a range of impurities, including diastereomers, residual solvents, and structurally related byproducts. These contaminants can have significant downstream consequences, leading to failed synthesis, difficult purification challenges, and the generation of potentially immunogenic peptide impurities in the final drug substance.[1][2] Therefore, a robust strategy for sourcing and verifying the purity of this compound is not merely a quality control measure; it is a critical risk mitigation strategy in drug development.

The Commercial Landscape: Sourcing and Supplier Vetting

Selecting a supplier for a critical raw material extends beyond a simple price comparison. It involves evaluating the supplier's quality systems, documentation, and consistency. For a specialized reagent like this compound, reputable suppliers provide comprehensive Certificates of Analysis (CoA) that detail the purity and the methods used for its determination.

Table 1: Prominent Commercial Suppliers of Boc-Protected Amino Acids

SupplierTypical Purity Specification (HPLC)Key Documentation ProvidedNotes
MilliporeSigma (Sigma-Aldrich) ≥98%Certificate of Analysis (CoA), SDSOffers various grades, often with detailed analytical data available online.
Chem-Impex International ≥98% to ≥99%[3][4]CoA, HPLC/NMR data upon requestKnown for a wide range of amino acid derivatives and peptide synthesis reagents.
Santa Cruz Biotechnology Research GradeCoA, Product Data SheetProvides products primarily for research use, with specifications available per lot.[5][6]
BOC Sciences CustomizableCoA, Custom analysis availableOffers services for amino acid analysis and can provide materials to specific customer requirements.[]
MedChemExpress ≥98%CoA, HPLC/NMR spectraFocuses on bioactive small molecules and provides detailed analytical data for their products.[8]

Disclaimer: This table is illustrative and not exhaustive. Researchers should always obtain lot-specific CoAs before purchase.

Field Insight: When evaluating suppliers, pay close attention to the lot-to-lot consistency. A supplier that can demonstrate consistent purity profiles over multiple batches is often preferable, as this indicates a well-controlled manufacturing process. Do not hesitate to request spectral data (¹H NMR, LC-MS) beyond what is provided on the standard CoA, as this can reveal impurities not captured by a single HPLC purity value.

Defining and Verifying Purity: A Multi-Modal Analytical Approach

A purity value on a CoA is only as reliable as the methods used to determine it. A comprehensive assessment of this compound requires orthogonal analytical techniques to assess chemical, chiral, and elemental purity.

Chemical Purity via High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the chemical purity of amino acid derivatives. It separates the main component from process-related impurities and degradation products.

Illustrative Protocol: RP-HPLC Purity Assay

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total peak area. A typical specification is ≥98%.

Enantiomeric Purity via Chiral Chromatography

The biological activity of a peptide is critically dependent on its stereochemistry. The presence of the D-enantiomer of this compound can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can alter the final product's efficacy and safety profile.[2]

Chiral HPLC or Gas Chromatography (GC) after derivatization are the definitive methods for determining enantiomeric purity.[9][10][11] Macrocyclic glycopeptide-based chiral stationary phases are particularly effective for separating N-blocked amino acids.[12]

Illustrative Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T).[12]

  • Mobile Phase: Polar organic mode (e.g., Ethanol/Methanol mixtures with acidic/basic modifiers) or Reversed-phase mode (e.g., Acetonitrile/Water with buffers like ammonium acetate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase.

  • Analysis: Inject 5-10 µL. The specification for the unwanted D-enantiomer should ideally be very low, often <0.1% to <0.5%.[9][13]

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Verification cluster_2 Disposition Receive Receive Raw Material Quarantine Quarantine & Documentation Review (CoA) Receive->Quarantine Sampling Sample for Testing Quarantine->Sampling HPLC Chemical Purity (RP-HPLC) Sampling->HPLC Chiral Enantiomeric Purity (Chiral HPLC) Sampling->Chiral NMR_MS Identity & Structure (¹H NMR, LC-MS) Sampling->NMR_MS KF Water Content (Karl Fischer) Sampling->KF Review Data Review vs. Specification HPLC->Review Chiral->Review NMR_MS->Review KF->Review Decision Decision Review->Decision Release Release for Use Decision->Release Pass Reject Reject & Return to Supplier Decision->Reject Fail

The Domino Effect: Impact of Impurities in Peptide Synthesis

Even small amounts of impurities in the starting amino acid can propagate and amplify through the multi-step process of solid-phase peptide synthesis (SPPS), leading to a cascade of undesirable outcomes.

  • Deletion Sequences: Result from inefficient coupling, which can be caused by reactive impurities in the amino acid stock that consume activation reagents. This leads to peptides missing one or more amino acids.[14]

  • Insertion Sequences: If the amino acid raw material contains dipeptide impurities (e.g., Boc-3-methoxy-L-tyrosinyl-3-methoxy-L-tyrosine), these can be incorporated into the peptide chain, resulting in insertion impurities.[2][15]

  • Diastereomeric Peptides: The presence of the D-enantiomer in the starting material directly leads to the synthesis of a diastereomeric version of the target peptide. These impurities can be extremely difficult to remove via standard RP-HPLC and may exhibit different biological activity or immunogenicity.

  • Complex Purification: The presence of multiple, closely-eluting impurity peaks complicates the final purification of the target peptide, often leading to lower yields and higher solvent consumption.[1]

Impurity_Propagation start Starting Material |  Boc-AA-OH (99%) |  D-Isomer Impurity (1%) synthesis Solid-Phase Peptide Synthesis |  n Coupling Cycles start:f0->synthesis:f0 product Crude Product |  Target Peptide (L-isomer) |  Diastereomeric Impurity (D-isomer) |  Deletion/Truncation Impurities synthesis:f0->product:f0

Conclusion and Best Practices

  • Partner with Reputable Suppliers: Choose vendors with a proven track record of quality and transparency.

  • Scrutinize the Certificate of Analysis: Look for both chemical (HPLC) and enantiomeric purity data. Do not accept materials without a lot-specific CoA.

  • Perform Orthogonal In-House Verification: Do not rely solely on the supplier's data. Implement a QC workflow that includes, at a minimum, RP-HPLC for purity, chiral HPLC for stereochemical integrity, and mass spectrometry for identity confirmation.

  • Understand the Downstream Impact: Be aware of how different types of impurities can affect your specific peptide synthesis process and final product profile. This knowledge allows for better risk assessment and troubleshooting.

By implementing a rigorous sourcing and verification strategy, researchers can ensure the integrity of their starting materials, leading to more reliable scientific outcomes, streamlined development timelines, and ultimately, safer and more effective therapeutic products.

References

  • Vertex AI Search. Analyses of amino acids, Enantiomeric purity.
  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. 2019.
  • Daicel Pharma Standards. Peptide Synthesis & Impurity Profiling. 2023.
  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. 2023.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • CAT GmbH & Co. Chromatography and Analysis KG. Determination of optical purity of amino acids amino acid derivatives and peptides.
  • PubMed. Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. 2014.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • PubMed. Related impurities in peptide medicines. 2014.
  • BOC Sciences. Amino Acid Analysis by HPLC.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Sigma-Aldrich. 3-Methoxy-L-tyrosine powder.
  • MedChemExpress. Boc-L-Tyrosine methyl ester.
  • Santa Cruz Biotechnology. This compound.
  • Chem-Impex. Boc-3-nitro-L-tyrosine.
  • Chem-Impex. Boc-3,5-diiodo-L-tyrosine.
  • Santa Cruz Biotechnology. Boc-3-amino-L-tyrosine.

Sources

The Strategic Integration of Boc-3-methoxy-L-tyrosine in Neuroscience: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The non-canonical amino acid, Boc-3-methoxy-L-tyrosine, represents a sophisticated chemical tool poised to unlock new frontiers in neuroscience research and the development of novel neurotherapeutics. As a derivative of L-tyrosine, a cornerstone for catecholaminergic neurotransmission, its strategic modification offers unparalleled opportunities to dissect complex neuronal signaling pathways and engineer peptides with enhanced pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental methodologies, and impactful applications of this compound. We will explore its synthesis and incorporation into peptides, its role in probing the intricate dynamics of the dopaminergic system, and its potential in the design of next-generation therapies for neurodegenerative disorders like Parkinson's disease.

Introduction: The Rationale for 3-O-Methylation of Tyrosine in Neuroscience

L-tyrosine is the endogenous precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] Its phenolic hydroxyl group is a critical determinant of its biological activity and a frequent site for post-translational modifications that regulate protein function. The introduction of a methyl group at the 3-position of the phenyl ring, creating 3-methoxy-L-tyrosine, offers several strategic advantages for neuroscientific inquiry:

  • Metabolic Stability: O-methylation prevents enzymatic degradation by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[3] This metabolic stability allows for the decoupling of a peptide's structural effects from its potential to be converted into active neurotransmitters.

  • Modulation of Receptor Interactions: The presence of the methoxy group alters the electronic and steric properties of the tyrosine side chain, influencing how a peptide interacts with its target receptor. This can lead to changes in binding affinity, selectivity, and functional activity.[4][5]

  • Probing Post-Translational Modifications: The permanent methylation of the hydroxyl group can serve as a mimic or a blocker of tyrosine phosphorylation, a key post-translational modification in neuronal signaling cascades.[1]

  • Blood-Brain Barrier Permeability: The increased lipophilicity imparted by the methyl group can potentially enhance the ability of peptides to cross the blood-brain barrier (BBB), a significant hurdle in the development of centrally acting drugs.[6][7]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is essential for the seamless incorporation of 3-methoxy-L-tyrosine into peptide sequences using solid-phase peptide synthesis (SPPS).[8] This guide will delve into the practical aspects of utilizing this valuable building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting the behavior of the resulting peptides.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅PubChem
Molecular Weight 295.33 g/mol PubChem
Appearance White to off-white powderCommercial Suppliers
Solubility Soluble in organic solvents (e.g., DMF, DCM, alcohols)General Knowledge
Boc Group Cleavage Acid-labile (e.g., TFA)[9]
O-Methyl Group Stability Generally stable to acidic and basic conditions of SPPS[4]

Methodologies: Synthesis and Incorporation of this compound into Peptides

The primary method for incorporating this compound into a peptide chain is through Boc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of a peptide on an insoluble resin support, facilitating the purification of the growing peptide chain.[9]

Boc-SPPS Workflow for Peptides Containing 3-methoxy-L-tyrosine

The following is a generalized, step-by-step protocol for the manual synthesis of a peptide containing this compound.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield or PAM resin[9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Protocol:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin using standard coupling protocols.

  • Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 20-30 minutes.[9]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM or DMF.

  • Coupling of this compound:

    • Dissolve this compound and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to protect sensitive side chains. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).[4]

    • The cleavage reaction is typically run for 1.5-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM/DMF) coupling Coupling of This compound (HBTU/DIEA in DMF) neutralization->coupling wash2 Wash (DCM/DMF) coupling->wash2 wash1->neutralization repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No purification Precipitation & Purification (Ether & RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS) of a peptide containing 3-methoxy-L-tyrosine.

Applications of this compound in Neuroscience Research

The unique properties of 3-methoxy-L-tyrosine make it a powerful tool for investigating various aspects of neuronal function and for developing novel therapeutic strategies.

Probing the Dopaminergic System and Parkinson's Disease

3-methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, the gold-standard treatment for Parkinson's disease.[10][11] High levels of 3-OMD in patients are associated with motor fluctuations and dyskinesias.[10] By incorporating 3-methoxy-L-tyrosine into peptides, researchers can investigate its direct effects on neuronal function, independent of its role as an L-DOPA metabolite.

Key Research Questions Addressable with 3-methoxy-L-tyrosine Peptides:

  • Blood-Brain Barrier Transport: Does the incorporation of 3-methoxy-L-tyrosine enhance the transport of neuropeptides across the BBB? This can be investigated using in vitro models like the Transwell assay and in vivo pharmacokinetic studies.[6]

  • Dopamine Receptor Interactions: How does the 3-methoxy modification alter the binding affinity and functional activity of peptides at dopamine receptors? Radioligand binding assays and cell-based functional assays can provide quantitative data on these interactions.[12]

  • Neurotoxicity and Neuroprotection: Does 3-methoxy-L-tyrosine itself, when part of a peptide, exert neurotoxic or neuroprotective effects? This can be assessed in neuronal cell cultures by measuring cell viability, oxidative stress, and mitochondrial function.[10][11]

Diagram of L-DOPA Metabolism and the Role of 3-methoxy-L-tyrosine

LDOPA_Metabolism cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_p L-DOPA COMT_p COMT LDOPA_p->COMT_p Methylation LAT1 LNAA Transporter (LAT1) LDOPA_p->LAT1 Transport OMD_p 3-methoxy-L-tyrosine (3-OMD) COMT_p->OMD_p OMD_p->LAT1 Competition LDOPA_b L-DOPA LAT1->LDOPA_b OMD_b 3-methoxy-L-tyrosine (3-OMD) LAT1->OMD_b AADC AADC LDOPA_b->AADC Decarboxylation Dopamine Dopamine AADC->Dopamine

Caption: Metabolic pathway of L-DOPA, highlighting the formation of 3-methoxy-L-tyrosine (3-OMD) and its competition for transport across the blood-brain barrier.

Development of Novel Opioid Peptides

The N-terminal tyrosine residue is crucial for the activity of endogenous opioid peptides like enkephalins and endorphins.[13][14] Modifying this tyrosine residue is a well-established strategy for developing opioid receptor ligands with altered properties. The incorporation of unnatural tyrosine analogs, including O-methylated derivatives, can lead to peptides with increased potency, selectivity, and stability.[4][5]

Potential Applications in Opioid Research:

  • Enhanced Receptor Affinity and Selectivity: The 3-methoxy group can alter the hydrogen bonding network and hydrophobic interactions within the opioid receptor binding pocket, potentially leading to increased affinity for a specific receptor subtype (μ, δ, or κ).[4][5]

  • Increased Metabolic Stability: O-methylation protects the phenolic hydroxyl group from enzymatic modification, which can increase the in vivo half-life of the peptide.

  • Probing Receptor Activation Mechanisms: By systematically replacing tyrosine with 3-methoxy-L-tyrosine in different positions of an opioid peptide, researchers can gain insights into the specific interactions that govern receptor activation and signaling.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (IC₅₀ values) of dopamine and a related metabolite, 3-methoxytyramine, to various receptors, illustrating the principle that modifications to the catechol structure can alter receptor interactions. While direct data for 3-methoxy-L-tyrosine containing peptides is sparse in the public domain, this provides a framework for the types of quantitative analysis that are crucial in this field.

CompoundReceptorIC₅₀ (µM)
DopamineD₁ Dopamine1.1 ± 0.16
D₂ Dopamine0.7 ± 0.3
α₂ₐ Adrenergic2.6 ± 0.5
α₂C Adrenergic3.2 ± 0.7
3-MethoxytyramineD₁ Dopamine121 ± 43
D₂ Dopamine36 ± 14
α₂ₐ Adrenergic3.6 ± 0.2
α₂C Adrenergic55 ± 14

Data adapted from Malachkar et al., 2010.[12]

Future Directions and Conclusion

This compound is more than just a protected amino acid; it is a key that can unlock a deeper understanding of the nervous system. Its application in peptide chemistry allows for the precise manipulation of molecular structure to probe biological function. Future research will likely focus on the development of peptides containing 3-methoxy-L-tyrosine with tailored properties for specific therapeutic applications, including:

  • Neuroprotective agents for Parkinson's disease that can cross the BBB and modulate dopamine signaling without the side effects of L-DOPA.[9][15]

  • Novel analgesics with improved side-effect profiles based on modified opioid peptides.[16]

  • Molecular probes to investigate the role of tyrosine O-methylation as a post-translational modification in neuronal signaling.

References

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. (2025). Foods, 14(21), 3744. [Link]

  • Improving yield and purity of O-methyl-D-tyrosine peptides. (2025). Benchchem.
  • 3-Methoxy-L-tyrosine and its Impact on Neuronal Function: An In-depth Technical Guide. (2025). Benchchem.
  • Malachkar, A., et al. (2010). Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. Neuroscience Research, 67(3), 257-260. [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015). ACS Medicinal Chemistry Letters, 6(12), 1143–1148. [Link]

  • (4-Carboxamido)phenylalanine Is a Surrogate for Tyrosine in Opioid Receptor Peptide Ligands. (2004). Journal of Medicinal Chemistry, 47(15), 3865–3870. [Link]

  • A peptide mimetic of tyrosine phosphatase STEP as a potential therapeutic agent for treatment of cerebral ischemic stroke. (2017). Scientific Reports, 7, 17158. [Link]

  • Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. (2019). Nutrients, 11(2), 348. [Link]

  • Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. (2017). eNeuro, 4(5), ENEURO.0250-17.2017. [Link]

  • Opioid Receptor Affinities of Tyrosine -Phenylalkyl Esters, Simple Enkephalin Pharmacophore-mimics. (n.d.). Gifu Pharmaceutical University Bulletin, 46. [Link]

  • Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial. (2020). Movement Disorders Clinical Practice, 7(5), 529-535. [Link]

  • Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system. (2000). Journal of Drug Targeting, 8(6), 395-401. [Link]

  • Parkinson's Disease Clinical Trial Pipeline Space Brims With Novel Emerging Therapies with Over 120 Key Companies Working in the Domain. (2023). DelveInsight. [Link]

  • Peptide Shuttles for Blood–Brain Barrier Drug Delivery. (2021). Pharmaceutics, 13(10), 1569. [Link]

  • Tyrosine bioconjugation – an emergent alternative. (2018). Organic & Biomolecular Chemistry, 16(34), 6176–6190. [Link]

  • Amino acid management of Parkinson's disease: a case study. (2011). Clinical & Medical Case Reports, 2, 1-11. [Link]

  • 3-methoxy-L-tyrosine. (n.d.). PubChem. [Link]

  • Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015). ACS Medicinal Chemistry Letters, 6(12), 1143–1148. [Link]

  • Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update. (2023). Journal of Parkinson's Disease, 13(4), 427-438. [Link]

  • From the tyrosine hydroxylase hypothesis of Parkinson's disease to modern strategies: a short historical overview. (2022). Cell and Tissue Research, 388(1), 1-13. [Link]

  • Regulation of Opioid Receptors by Their Endogenous Opioid Peptides. (2021). Neuroscience, 464, 114-126. [Link]

  • L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. (2013). PLoS ONE, 8(3), e58323. [Link]

  • Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (2024). International Journal of Molecular Sciences, 25(8), 4301. [Link]

Sources

Initial Investigations into the Biological Activity of Boc-3-methoxy-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-pronged approach for the initial investigation into the biological activity of Boc-3-methoxy-L-tyrosine. As a protected amino acid derivative, this compound presents intriguing possibilities, from acting as a prodrug to exhibiting novel bioactivities. This document provides a strategic framework for researchers, scientists, and drug development professionals, detailing a logical progression of experiments from fundamental cytotoxicity and target engagement assays to the evaluation of effects on specific cellular signaling pathways. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Investigating this compound

The parent compound, 3-methoxy-L-tyrosine, is a well-characterized metabolite of L-DOPA, the primary treatment for Parkinson's disease.[1][2] It is known to compete with L-DOPA for transport across the blood-brain barrier, thereby modulating its therapeutic efficacy.[2][3] The addition of a tert-butyloxycarbonyl (Boc) protecting group to the amino acid introduces a significant chemical modification.[][5] Boc-protected amino acids are fundamental in peptide synthesis and drug discovery, often used to temporarily shield the amino group during chemical synthesis.[][6][7]

While the Boc group is typically removed to yield the final active compound, its presence in this compound warrants a thorough investigation into the molecule's intrinsic biological activity. The lipophilic nature of the Boc group could alter the compound's cell permeability and pharmacokinetic properties, potentially leading to unique biological effects or serving as a prodrug that is metabolized intracellularly to the active 3-methoxy-L-tyrosine. This guide details a systematic approach to explore these possibilities.

Strategic Experimental Workflow

A logical and phased approach is critical to efficiently characterize the biological activity of a novel compound. The proposed workflow for this compound begins with broad, high-throughput screening assays to assess general cytotoxicity and then proceeds to more specific assays to identify potential molecular targets and downstream cellular effects.

Experimental_Workflow cluster_0 Phase 1: Foundational In Vitro Assays cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Pathway Analysis A Compound Synthesis & QC B Cell Viability/Cytotoxicity Assays (MTT/Resazurin) A->B C Broad Spectrum Kinase Inhibition Screen A->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement B->D If non-toxic C->D If kinase inhibition observed E Isothermal Dose-Response (ITDR) CETSA D->E F Western Blot for Phospho-Tyrosine Signaling E->F Validated Target G Downstream Effector Pathway Analysis F->G

Caption: Strategic workflow for the initial biological investigation of this compound.

Phase 1: Foundational In Vitro Assays

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in subsequent, more sensitive assays. We will employ two common colorimetric assays that measure metabolic activity.[8][9][10]

  • Cell Seeding: Plate a panel of cancer and non-cancer cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.[8][9]

  • Resazurin Assay:

    • Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm.[10][11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each cell line.

Broad Spectrum Kinase Inhibition Screen

Given that L-tyrosine is a primary substrate for tyrosine kinases, it is logical to investigate whether this compound can act as a kinase inhibitor.[12][13][14] A broad-spectrum in vitro kinase assay panel will be used to screen for potential inhibitory activity against a diverse set of kinases.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™) that employs radiometric or fluorescence-based assays.[15]

  • Compound Concentration: Screen this compound at a standard concentration (e.g., 10 µM) against a panel of at least 50-100 kinases, including a significant number of tyrosine kinases.

  • Data Analysis: The percentage of inhibition for each kinase will be determined relative to a positive control inhibitor. Hits are typically defined as kinases showing >50% inhibition.

Parameter MTT Assay Resazurin Assay Kinase Inhibition Screen
Principle Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases[8]Reduction of resazurin to resorufin by cellular reductases[10]Measurement of kinase activity in the presence of the test compound
Endpoint Colorimetric (Absorbance)Colorimetric or FluorometricRadiometric or Fluorescence-based
Hypothetical IC50 (HeLa cells) > 100 µM> 100 µMN/A
Hypothetical Kinase Inhibition N/AN/AEGFR: 85% inhibition at 10 µMSRC: 72% inhibition at 10 µM

Table 1: Hypothetical data summary for Phase 1 foundational assays.

Phase 2: Target Identification and Validation

Should the initial screens suggest a specific biological activity, the next crucial step is to identify and validate the direct molecular target(s) of this compound within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18]

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry C->D E Identify proteins stabilized by compound binding D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[19][20] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

  • Cell Treatment: Treat intact cells with this compound (at a concentration determined from Phase 1, e.g., 10 µM) or a vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target (e.g., EGFR, based on kinase screen results) or by mass spectrometry for an unbiased, proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Isothermal Dose-Response (ITDR) CETSA

To further validate target engagement and determine the potency of the compound in a cellular environment, an isothermal dose-response (ITDR) CETSA can be performed.[19][20]

  • Compound Titration: Treat cells with a range of concentrations of this compound.

  • Fixed Temperature Heating: Heat the treated cells at a single temperature that was shown to cause significant protein denaturation in the initial CETSA experiment.

  • Analysis: Quantify the amount of soluble target protein as described above.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine a cellular EC50 value for target engagement.

Parameter CETSA ITDR CETSA
Principle Ligand-induced thermal stabilization of the target protein[18]Dose-dependent thermal stabilization at a fixed temperature[19]
Endpoint Shift in protein melting curveEC50 for target engagement
Hypothetical EGFR Tagg Shift + 4°C with 10 µM compoundN/A
Hypothetical EGFR EC50 N/A5 µM

Table 2: Hypothetical data summary for Phase 2 target validation assays.

Phase 3: Mechanistic and Pathway Analysis

Following the identification and validation of a cellular target, the final phase of this initial investigation is to probe the downstream consequences of target engagement. If a tyrosine kinase is confirmed as a target, a logical next step is to examine the phosphorylation status of the kinase and its key substrates.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Boc_Tyr This compound Boc_Tyr->EGFR Inhibition pAkt p-Akt pEGFR->pAkt pERK p-ERK pEGFR->pERK Survival Cell Survival pAkt->Survival Proliferation Cell Proliferation pERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Western Blot Analysis of Phospho-Tyrosine Signaling

Western blotting is a robust method to assess changes in protein phosphorylation levels, providing a direct measure of kinase activity within the cell.[21][22][23]

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for different time points. For kinase pathways, it may be necessary to stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) in the presence or absence of the compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[22]

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Target Protein Treatment Relative Phosphorylation Level (normalized to total protein)
p-EGFR (Tyr1068) Vehicle + EGF1.00
10 µM this compound + EGF0.35
p-Akt (Ser473) Vehicle + EGF1.00
10 µM this compound + EGF0.42
p-ERK1/2 (Thr202/Tyr204) Vehicle + EGF1.00
10 µM this compound + EGF0.51

Table 3: Hypothetical Western blot data showing inhibition of EGF-stimulated phosphorylation by this compound.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the initial biological characterization of this compound. By systematically progressing from broad phenotypic screens to specific target identification and pathway analysis, researchers can efficiently and robustly elucidate the compound's mechanism of action. The hypothetical results presented herein suggest a potential role for this compound as a tyrosine kinase inhibitor.

Positive findings from this investigational cascade would warrant further studies, including:

  • In vivo pharmacokinetic and efficacy studies in relevant animal models.

  • Lead optimization to improve potency and selectivity.

  • Investigation of the metabolic fate of the Boc group and its contribution to the overall activity.

This rigorous, step-wise approach ensures that subsequent research and development efforts are built upon a solid foundation of well-validated scientific data.

References

  • PubChem. 3-methoxy-L-tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Tolcapone. Wikipedia. Available from: [Link]

  • Pharmaffiliates. 3-Methoxy-L-Tyrosine. Pharmaffiliates. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Huber, K. V. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lau, J. L., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology. Available from: [Link]

  • Abdel-Megied, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. Available from: [Link]

  • Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. Available from: [Link]

  • Bobe, J. R., et al. (2010). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Journal of Neurochemistry. Available from: [Link]

  • Drake, P. M., et al. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PLoS ONE. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • Kortmann, T., et al. (2023). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Biotechnology for Biofuels and Bioproducts. Available from: [Link]

  • van de Rest, O., et al. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro. Available from: [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]

  • Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Google Patents.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • Zhong, J., et al. (2020). Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Microbiology. Available from: [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]

  • ResearchGate. (2015). Screening assays for tyrosine kinase inhibitors: A review. ResearchGate. Available from: [Link]

  • Analytical Methods. (2015). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Analytical Methods. Available from: [Link]

  • Dunkley, P. R., et al. (2012). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Journal of Neurochemistry. Available from: [Link]

  • ResearchGate. (2009). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Available from: [Link]

  • MDPI. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Antibiotics. Available from: [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available from: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available from: [Link]

  • ResearchGate. (2022). Differences between MTT assay and resazurin assay in cytotoxicity context for peptide loaded PLGA Nanoparticles. which one is more suitable ?. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Step-by-step protocol for the synthesis of Boc-3-methoxy-L-tyrosine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of N-α-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-α-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine). This compound is a valuable non-proteinogenic amino acid derivative and a key metabolite of L-DOPA, making it significant in neuropharmacological research and as a building block in peptide synthesis.[1][2] The protocol herein focuses on the direct N-α-Boc protection of commercially available 3-methoxy-L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method is selected for its high efficiency, operational simplicity, and the generation of clean by-products that are easily removed.[] We will elaborate on the causality behind each experimental step, from reagent selection to purification strategies, to ensure reproducibility and high yield. This guide is intended for researchers in medicinal chemistry, drug development, and peptide science.

Introduction: Rationale and Synthetic Strategy

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, serving as an acid-labile protecting group for the α-amino function of amino acids.[] Its stability in a wide range of reaction conditions, coupled with its straightforward removal under mild acidic treatment (e.g., with trifluoroacetic acid), makes it ideal for multi-step syntheses.[][4]

The synthesis of this compound can be approached in two primary ways:

  • A multi-step chemical synthesis starting from L-tyrosine, which involves protection of the amino and carboxyl groups, introduction of a hydroxyl group at the 3-position (e.g., via a Reimer-Tiemann/Dakin reaction sequence), selective methylation, and subsequent deprotection steps.[5][6]

  • A direct, single-step N-α-protection of the readily available precursor, 3-methoxy-L-tyrosine.

This protocol will focus on the second strategy due to its efficiency and practicality for most laboratory settings. The core of this synthesis is the nucleophilic attack of the amino group of 3-methoxy-L-tyrosine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity and driving the reaction to completion.

Overall Reaction Scheme

Caption: Synthesis of this compound.

Materials and Equipment

Reagents

Ensure all reagents are of analytical grade or higher.

ReagentFormulaMolecular Wt.SupplierNotes
3-methoxy-L-tyrosineC₁₀H₁₃NO₄211.21 g/mol e.g., Sigma-AldrichStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25 g/mol e.g., Acros OrganicsBoc-protecting agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol e.g., Fisher ScientificBase catalyst
1,4-DioxaneC₄H₈O₂88.11 g/mol e.g., Sigma-AldrichAnhydrous, reaction solvent
Deionized Water (H₂O)H₂O18.02 g/mol In-houseReaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol e.g., VWRExtraction solvent
Saturated KHSO₄ solutionKHSO₄136.17 g/mol Prepared in-houseFor acidification
Saturated NaCl solution (Brine)NaCl58.44 g/mol Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37 g/mol e.g., Sigma-AldrichDrying agent
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • High-vacuum pump

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Reagent Quantities
ReagentMolar Eq.Moles (mmol)Mass (g)Volume (mL)
3-methoxy-L-tyrosine1.010.02.11-
(Boc)₂O1.111.02.40-
NaHCO₃3.030.02.52-
1,4-Dioxane---40
Deionized Water---40
Step-by-Step Procedure
  • Dissolution of Starting Material:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-L-tyrosine (2.11 g, 10.0 mmol).

    • Add 1,4-dioxane (40 mL) and deionized water (40 mL).

    • Add sodium bicarbonate (2.52 g, 30.0 mmol).

    • Stir the suspension at room temperature until most solids have dissolved. The solution will be basic.

    Causality: The mixed solvent system of dioxane and water is crucial. 3-methoxy-L-tyrosine has poor solubility in pure organic solvents but is soluble in water, while (Boc)₂O is soluble in dioxane. The mixture ensures all reactants remain in the same phase. NaHCO₃ acts as a mild base to deprotonate the amine, enhancing its nucleophilicity without causing significant hydrolysis of the (Boc)₂O.[4]

  • Boc Protection Reaction:

    • Cool the flask in an ice/water bath to 0 °C.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol) in 1,4-dioxane (10 mL).

    • Add the (Boc)₂O solution dropwise to the stirred amino acid suspension over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture vigorously overnight (12-16 hours).

    Causality: The initial cooling to 0 °C helps to control the initial exotherm of the reaction and minimizes potential side reactions.[4] Using a slight excess (1.1 equivalents) of (Boc)₂O ensures the complete consumption of the starting amino acid. Stirring overnight provides sufficient time for the reaction to proceed to completion.

  • Reaction Work-up and Extraction:

    • After the reaction is complete (monitored by TLC if desired), concentrate the mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.

    • Dilute the remaining aqueous residue with deionized water (50 mL).

    • Cool the aqueous solution in an ice/water bath.

    • Slowly acidify the solution to a pH of ~3-4 by adding a saturated aqueous solution of potassium bisulfate (KHSO₄). Check the pH frequently with pH paper. Gas (CO₂) will evolve from the neutralization of excess bicarbonate.

    Causality: Acidification protonates the carboxylate group of the product, rendering it less water-soluble and more soluble in organic solvents, which is essential for the subsequent extraction.[4][7] It also protonates any unreacted amino acid, keeping it in the aqueous phase.

    • Transfer the acidified mixture to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    Causality: Ethyl acetate is an effective solvent for extracting the Boc-protected amino acid while having low miscibility with water. Multiple extractions ensure maximum recovery of the product.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

    Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase. Anhydrous MgSO₄ is a fast and efficient drying agent for removing dissolved water.

  • Isolation and Purification:

    • Concentrate the dried organic solution under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white foam or viscous oil.

    • The product is often of high purity and can be used directly in the next step.[6] If further purification is required, recrystallization from an ethyl acetate/hexane mixture or purification via silica gel column chromatography can be performed.

    Expected Yield: 85-95%. The expected product is a white solid.

Visualized Workflow

Caption: Step-by-step experimental workflow diagram.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would be similar to Boc-L-tyrosine[4], with additional signals for the methoxy group and distinct aromatic proton splitting.

    • ~1.45 ppm (s, 9H, -C(CH₃)₃)

    • ~3.10 ppm (m, 2H, -CH₂-)

    • ~3.85 ppm (s, 3H, -OCH₃)

    • ~4.55 ppm (m, 1H, α-CH)

    • ~5.00 ppm (d, 1H, -NH-)

    • ~6.70-7.00 ppm (m, 3H, Ar-H)

    • ~9.5-11.0 ppm (br s, 1H, -COOH)

  • Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

    • For C₁₅H₂₁NO₆, Molecular Weight = 311.33 g/mol .

    • Expected [M+Na]⁺: 334.13.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the starting amine is fully deprotonated by checking the pH before adding (Boc)₂O. Extend reaction time to 24 hours.
Product lost during work-up.Ensure pH is correctly adjusted to 3-4 before extraction. Perform more extractions (e.g., 4-5 times).
Impure Product Presence of unreacted (Boc)₂O or by-products.Perform a thorough work-up. Purify by column chromatography on silica gel using a gradient of methanol in dichloromethane or recrystallize.
Presence of di-protected N,O-(Boc)₂-tyrosine derivative.Use a milder base like NaHCO₃ instead of stronger bases (e.g., NaOH), which can promote phenoxide formation and subsequent O-acylation.[8]
Oily Product Instead of Solid Residual solvent or minor impurities.Dry the product under high vacuum for several hours. Triturate with a non-polar solvent like hexane to induce crystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,4-Dioxane is a suspected carcinogen and is flammable. Handle with care.

  • (Boc)₂O can be an irritant. Avoid inhalation and contact with skin.

  • Handle all solvents and reagents in accordance with standard laboratory safety procedures.

References

  • The Royal Society of Chemistry. Experimental Procedures. RSC Publishing. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. RSC Publishing. [Link]

  • Grieco, P. A., & Hon, Y. S. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of the American Chemical Society. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]

  • Zaragoza, F. T., & Stephensen, H. (2001). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synthetic Communications. [Link]

  • Zheng, G. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Jung, M. E., & Trifunovich, I. D. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry. [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]

  • Patsnap. Method for preparing Boc-L-tyrosine by using (Boc)2O. Eureka | Patsnap. [Link]

  • Nishiyama, Y., & Abe, N. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Standard Operating Procedure for Incorporating Boc-3-methoxy-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxy-L-tyrosine in Peptide Chemistry

3-Methoxy-L-tyrosine, a derivative of the canonical amino acid L-tyrosine, is a valuable building block in the synthesis of novel peptides for research, therapeutics, and drug development.[1][2] The introduction of a methoxy group at the 3-position of the phenolic ring subtly alters the electronic and steric properties of the tyrosine side chain. This modification can influence peptide conformation, receptor binding affinity, and metabolic stability, making it a key component in the design of peptidomimetics and other specialized peptide structures.[1]

This application note provides a comprehensive guide for the efficient and reliable incorporation of N-α-tert-butyloxycarbonyl (Boc) protected 3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) into peptide sequences using manual or automated Solid-Phase Peptide Synthesis (SPPS). The protocols detailed herein are designed to ensure high coupling efficiency and minimize potential side reactions, thereby maximizing the yield and purity of the target peptide.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.

PropertyValueSource
Molecular Formula C15H21NO5[1]
Molecular Weight 295.33 g/mol [1]
Appearance White to off-white powder[3]
Solubility Soluble in DMF, DCM, and other common SPPS solvents. Slightly soluble in water.[2][4]
Purity ≥ 99% (HPLC recommended)[1]

The Boc protecting group provides temporary protection of the α-amino group and is readily cleaved under moderately acidic conditions, a cornerstone of the Boc-SPPS strategy.[5][6] The O-methyl ether on the tyrosine side chain is stable to the standard trifluoroacetic acid (TFA) conditions used for Boc deprotection and final cleavage, eliminating the need for a separate side-chain protecting group for the hydroxyl function.[7]

Experimental Workflow: A Step-by-Step Guide

The following sections detail the standard operating procedure for the incorporation of this compound in a typical Boc-SPPS workflow.

Diagram of the Boc-SPPS Cycle

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Cycle Start Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (Strong Acid Cocktail) Washing->Cleavage Final Step Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

  • For Peptide Acids: Merrifield resin is the standard choice.[5]

  • For Peptide Amides: MBHA or BHA resins are commonly used.[5]

Protocol:

  • Place the desired amount of resin in a suitable reaction vessel.

  • Add dichloromethane (DCM) to fully immerse the resin.

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[5]

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[5]

  • Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash.

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual TFA.[5]

Neutralization

The protonated N-terminus resulting from the TFA treatment must be neutralized to the free amine before the next coupling step.

Protocol:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[5]

  • Wash the resin with DCM and/or DMF to remove the excess base and its salt.[5]

Coupling of this compound

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, especially when dealing with modified or potentially sterically hindered amino acids.

Coupling ReagentActivationKey Advantages
HBTU/HOBt In situWidely used, efficient, and reliable for standard couplings.[5]
HATU/HOAt In situHighly efficient, particularly for sterically hindered amino acids.[8][9]
DIC/HOBt In situGood for minimizing racemization, especially with sensitive residues.[8]
COMU In situHigh coupling efficiency, safer handling compared to HOBt/HOAt-based reagents.[8]

Protocol:

  • Dissolve 2-4 equivalents of this compound and an equimolar amount of a suitable coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.

  • Add 2-4 equivalents of a base (e.g., DIEA) to the amino acid solution to facilitate activation.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The use of microwave energy can significantly accelerate this step for difficult couplings.[10]

  • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[11]

  • After a negative ninhydrin test, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_reactants Reactants BocAA This compound ActivatedAA Activated Amino Acid BocAA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->ActivatedAA Activation Base Base (DIEA) Base->ActivatedAA Activation CoupledProduct Coupled Peptide-Resin ActivatedAA->CoupledProduct Coupling PeptideResin Peptide-Resin (Free N-terminus) PeptideResin->CoupledProduct Coupling

Caption: Activation and coupling of this compound.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin support and simultaneously removing any side-chain protecting groups from other amino acids in the sequence. The O-methyl group of 3-methoxy-L-tyrosine is stable under these conditions.[7]

The choice of cleavage cocktail is crucial to prevent side reactions, particularly alkylation of the electron-rich aromatic ring of 3-methoxy-L-tyrosine. The use of scavengers is mandatory.[12][13]

Cleavage CocktailCompositionApplication
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)A general and robust cocktail for peptides containing sensitive residues like Tyr, Trp, Met, and Cys.[14][15]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Recommended for sequences with Trp, Met, Cys, and Arg(Mtr/Pmc).[12]
TFA/TIS/Water TFA/triisopropylsilane/water (95:2.5:2.5)A common cocktail, but may be less effective at preventing side reactions with particularly sensitive sequences.

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail fresh. For a peptide containing 3-methoxy-L-tyrosine, Reagent K is a highly recommended starting point.[15]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[5]

  • Dry the crude peptide under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance of 3-methoxy-L-tyrosine.- Peptide aggregation.- Use a more powerful coupling reagent like HATU or COMU.[8]- Perform a double coupling.[16]- Increase the reaction temperature (microwave-assisted SPPS).[10]- Use chaotropic salts to disrupt aggregation.[17]
Low Cleavage Yield - Incomplete cleavage from the resin.- Extend the cleavage time.- Use a stronger cleavage cocktail if compatible with other residues.
Presence of Side Products - Alkylation of the 3-methoxy-L-tyrosine ring during cleavage.- Ensure the use of an appropriate scavenger cocktail like Reagent K.[14][15]- Minimize cleavage time as much as possible.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of the coupling and cleavage conditions. The protocols outlined in this application note provide a robust framework for researchers to utilize this valuable modified amino acid in their peptide synthesis endeavors. By understanding the underlying chemistry and potential challenges, scientists can confidently synthesize high-quality peptides containing 3-methoxy-L-tyrosine for a wide range of applications in drug discovery and biomedical research.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2018). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ResearchGate. Putative mechanism of tyrosine esterification in MP-SPPS. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

  • Google Patents.
  • Qingdao Fengchen Technology and trade. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. [Link]

  • DriveHQ. Minimal Protection Strategies for SPPS. [Link]

  • PubChem. 3-methoxy-L-tyrosine. [Link]

  • ResearchGate. Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. [Link]

  • PubChem. Boc-3-amino-L-tyrosine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Coupling Boc-3-methoxy-L-tyrosine

This compound is a non-canonical amino acid increasingly utilized by researchers in drug development and chemical biology. Its incorporation into peptide sequences can introduce unique structural constraints, enhance binding affinity, and improve metabolic stability. The methoxy group on the phenol side chain alters the electronic and steric properties of the residue compared to standard tyrosine, offering a valuable tool for probing molecular interactions and designing novel peptide-based therapeutics.

However, the successful incorporation of this modified amino acid into a growing peptide chain is not without its challenges. The selection of an appropriate coupling reagent and protocol is critical to ensure high yields, prevent side reactions, and, most importantly, maintain the stereochemical integrity of the chiral center.[1][2] The primary challenges include:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the methoxy-substituted aromatic side chain, can create steric hindrance that slows down the coupling reaction, potentially leading to incomplete acylation.[3][4]

  • Racemization: As with any amino acid coupling, activation of the carboxylic acid group creates a racemizable intermediate.[1][5] The choice of coupling reagent and additives is paramount to suppress this epimerization, as the presence of diastereomeric impurities can be detrimental to the biological activity of the final peptide.[2][6][7]

  • Side-Chain Reactivity: Although the phenolic hydroxyl group of tyrosine is typically protected in peptide synthesis, the methoxy group itself is generally stable. However, harsh reaction conditions could potentially affect other sensitive residues in the peptide sequence.[8]

This guide provides a detailed analysis of recommended coupling reagents, their mechanisms of action, and field-proven protocols for the efficient and reliable incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Recommended Coupling Reagents: Mechanisms and Rationale

The modern peptide chemist has a wide array of coupling reagents available. For a sterically demanding and valuable building block like this compound, aminium/uronium salt-based reagents are highly recommended due to their high reactivity, fast kinetics, and excellent suppression of racemization.[7][9][10]

HATU: The Gold Standard for Difficult Couplings

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium salt that is widely regarded as one of the most effective coupling reagents, especially for hindered amino acids.[10][11][12]

Mechanism of Action: HATU functions by rapidly converting the carboxylic acid of this compound into a highly reactive OAt-active ester.[13] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, which stabilizes the transition state during aminolysis, accelerating the rate of amide bond formation and significantly suppressing racemization.[12][13]

HATU_Mechanism cluster_caption R_COOH Boc-AA-COOH Active_Ester OAt-Active Ester R_COOH->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Aminolysis Amine H₂N-Peptide Amine->Peptide_Bond Byproducts Tetramethylurea + HOAt Peptide_Bond->Byproducts Releases caption HATU activates the carboxylic acid to a highly reactive OAt-ester.

Caption: HATU activates the carboxylic acid to a highly reactive OAt-ester.

Advantages:

  • High Efficiency: Extremely fast reaction rates, often completing coupling in minutes.[10]

  • Low Racemization: The HOAt leaving group is highly effective at preserving stereochemical integrity.[10][14]

  • Effective for Hindered Residues: An excellent choice for sterically demanding couplings where other reagents may fail.[10][12]

HBTU/HOBt: A Robust and Cost-Effective Choice

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), typically used with its additive Hydroxybenzotriazole (HOBt), is another widely used and highly reliable coupling reagent.[9][15] While slightly less reactive than HATU, it offers a robust and more economical option for many applications.

Mechanism of Action: Similar to HATU, HBTU activates the carboxylic acid to form an active ester, in this case, an OBt-ester.[15][16] The reaction mechanism involves the carboxylate anion attacking the HBTU to form the active intermediate, which then reacts with the free amine of the peptide chain.[9] The presence of HOBt as an additive is crucial for suppressing racemization.[6][9]

Advantages:

  • High Coupling Efficiency: Provides rapid and efficient peptide bond formation, suitable for both solid-phase and solution-phase synthesis.[9][17]

  • Good Racemization Suppression: The HBTU/HOBt system is well-established for minimizing racemization during coupling.[14]

  • Cost-Effective: Generally more affordable than third-generation reagents like HATU, making it suitable for large-scale synthesis.[9]

DIC/Oxyma: A Modern Carbodiimide Approach

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), represents a powerful and safer alternative to traditional carbodiimide/HOBt methods.

Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] This intermediate is then intercepted by Oxyma to form an oxime active ester. This active ester readily reacts with the amine component to form the peptide bond.[18] The main byproduct, diisopropylurea, is soluble in common organic solvents, simplifying purification. Oxyma is considered a superior additive to HOBt, offering enhanced reactivity and racemization suppression without the explosive potential associated with HOBt.[19]

Advantages:

  • High Safety Profile: Oxyma is not explosive, providing a significant safety advantage over HOBt.

  • Excellent Racemization Suppression: The DIC/Oxyma combination is highly effective at preventing epimerization, even for sensitive amino acids.[2][19]

  • Soluble Byproduct: The diisopropylurea byproduct of DIC is more soluble than the dicyclohexylurea (DCU) from DCC, making it preferable for both solid-phase and solution-phase synthesis.[7]

  • Caution: A side reaction between DIC and Oxyma can produce hydrogen cyanide (HCN), particularly when they are pre-mixed or used in large excess.[18][20] Protocols that involve pre-activation of the amino acid with DIC before the addition of Oxyma can mitigate this risk.[18]

Comparative Analysis of Recommended Reagents

FeatureHATU HBTU / HOBt DIC / Oxyma
Reactivity/Speed HighestHighHigh
Racemization Suppression Excellent[10][11]Very Good[9][14]Excellent[2][19]
Effectiveness with Hindered AA Excellent[10][12]GoodGood
Byproducts Water-solubleWater-solubleSoluble (diisopropylurea)[7]
Safety Concerns Standard handlingHOBt is potentially explosiveHCN formation possible[18][20]
Cost HighModerateLow to Moderate
Ideal Use Case Difficult sequences, sterically hindered couplings, microwave synthesis.Routine SPPS, large-scale synthesis.When safety is paramount, fragment condensation.

Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents, and acids in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol assumes a standard Fmoc/tBu SPPS strategy on a 0.1 mmol scale.

SPPS_Workflow cluster_caption Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling 3. Coupling Reaction (Boc-AA + HATU + DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Check Kaiser Test? Wash2->Check Next Couple Next Amino Acid Check->Next Negative Incomplete Recouple or Cap Check->Incomplete Positive Incomplete->Coupling caption A typical workflow for a single amino acid coupling cycle in SPPS.

Caption: A typical workflow for a single amino acid coupling cycle in SPPS.

Materials:

  • Peptide-resin (0.1 mmol) with a free N-terminal amine.

  • This compound (295 mg, 1.0 mmol, 10 eq.)

  • HATU (376 mg, 0.99 mmol, 9.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 20 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF (approx. 5 mL). Add the DIPEA and vortex briefly. Note: Do not let this solution sit for an extended period before use.

  • Coupling: Drain the DMF from the swollen resin. Immediately add the prepared reagent solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Due to potential steric hindrance, a longer coupling time is recommended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete. If negative (yellow/clear beads), proceed to the next step.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, drain and wash the resin once with DMF, then repeat steps 3-6.

  • Continuation: The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Solution-Phase Synthesis using DIC/Oxyma

This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) on a 1.0 mmol scale.

Materials:

  • This compound (295 mg, 1.0 mmol, 1 eq.)

  • H-Gly-OMe·HCl (126 mg, 1.0 mmol, 1 eq.)

  • OxymaPure® (142 mg, 1.0 mmol, 1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 1 eq. for neutralization)

  • N,N'-Diisopropylcarbodiimide (DIC) (156 µL, 1.0 mmol, 1 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF (10 mL)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, suspend this compound, H-Gly-OMe·HCl, and Oxyma in the chosen solvent (e.g., DCM).

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA to neutralize the hydrochloride salt and stir for 10 minutes.

  • Activation and Coupling: Add DIC to the cooled solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: a. Filter the reaction mixture to remove any precipitated diisopropylurea (if any). b. Transfer the filtrate to a separatory funnel and dilute with additional solvent (e.g., ethyl acetate). c. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by flash column chromatography on silica gel to obtain the pure Boc-3-methoxy-Tyr-Gly-OMe.

References

  • Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Gong, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • Tampuu, A., et al. (2021). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules.
  • Wikipedia. HBTU.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Wikipedia. HATU.
  • Aapptec Peptides. Coupling Reagents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.
  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Benchchem. Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
  • McFarland, A. D., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications.
  • Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Royal Society of Chemistry. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Bernardes, G. J. L., et al. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Science.
  • E-Journal of Chemistry. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • Organic Chemistry. (2022). DIC Coupling Mechanism. YouTube.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine.
  • Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation.
  • ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?.
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts.

Sources

Optimal conditions for the deprotection of the Boc group from 3-methoxy-L-tyrosine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimal Conditions for the Deprotection of the Boc Group from 3-Methoxy-L-Tyrosine

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Efficient Cleavage of the Boc Protecting Group from 3-Methoxy-L-Tyrosine

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its stability under various conditions and its clean, acid-labile removal.[1] However, the deprotection of Boc-protected amino acids is not a one-size-fits-all procedure. The specific substrate, such as the electronically modified 3-methoxy-L-tyrosine, requires a nuanced approach to maximize yield and purity. 3-methoxy-L-tyrosine is a key metabolite of L-DOPA and an important building block in medicinal chemistry.[2] This guide provides a detailed examination of the optimal conditions for Boc deprotection of this specific derivative, grounded in mechanistic understanding and practical, field-proven protocols.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is fundamentally an acid-catalyzed carbamate hydrolysis.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The key steps are:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.[4]

  • Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[4][5]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4]

  • Amine Salt Formation: The resulting free amine is protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., a TFA salt).[4]

This sequence ensures a smooth and generally irreversible reaction under the right conditions.

Boc_Deprotection_Mechanism

Potential Side Reactions and Mitigation Strategies

A critical consideration in Boc deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can engage in side reactions, particularly with electron-rich aromatic systems.[5] The tyrosine ring, even with the methoxy modification, is susceptible to Friedel-Crafts type alkylation by the tert-butyl cation.[6]

Mitigation: To prevent this unwanted alkylation, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophilic species that effectively trap the tert-butyl cation before it can react with the desired product.[6]

  • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices.

  • Recommendation for 3-methoxy-L-tyrosine: Due to the electron-donating nature of the methoxy and hydroxyl groups on the aromatic ring, the use of a scavenger is highly recommended to ensure high purity of the final product.

Comparative Analysis of Deprotection Conditions

Several acidic systems can effectively remove the Boc group. The choice depends on the substrate's sensitivity to acid, the desired reaction time, and the scale of the synthesis. Trifluoroacetic acid (TFA) remains the reagent of choice for its effectiveness and volatility, which simplifies removal post-reaction.[7]

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical TimeAdvantages & Considerations
TFA / DCM 25-50% (v/v)Dichloromethane (DCM)0 to 2530 min - 2 hrOptimal Choice. Highly effective and common. Volatile components are easily removed.[8][9] Requires careful handling due to corrosivity.[7]
HCl in Dioxane 4 M1,4-Dioxane0 to 251 - 4 hrA strong alternative to TFA. The product is isolated as the hydrochloride salt. Dioxane is a peroxide-forming solvent and should be handled accordingly.[8]
Acetyl Chloride / Methanol In situ generation of HClMethanol251 - 4 hrA milder alternative that generates HCl in situ. Useful if the substrate is sensitive to strong, pre-mixed acids.[1]
Aqueous Phosphoric Acid 85%Water/Co-solvent25 - 50VariableA "greener" alternative, avoiding chlorinated solvents. May require heat and longer reaction times.[1]

For 3-methoxy-L-tyrosine, a system of TFA in DCM with a scavenger provides the best balance of reaction speed, efficiency, and suppression of side products.

Detailed Experimental Protocol: TFA/DCM Method

This protocol details the optimal procedure for the deprotection of N-Boc-3-methoxy-L-tyrosine on a laboratory scale (e.g., 1-10 mmol).

Materials:

  • N-Boc-3-methoxy-L-tyrosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (or other suitable scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Experimental_Workflow

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve N-Boc-3-methoxy-L-tyrosine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Scavenger Addition: Add anisole (1.0-1.2 equivalents) to the solution and stir briefly.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective formulation is a final concentration of 25-50% TFA in DCM (v/v).[8] For example, for every 3 mL of DCM, add 1 mL of TFA for a 25% solution.

  • Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[9][10] Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[11][12]

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.[9] To ensure complete removal of residual TFA, co-evaporation with additional DCM or toluene may be performed.

  • Precipitation: To the resulting oil or solid, add a sufficient volume of cold diethyl ether and stir or sonicate. The desired product, 3-methoxy-L-tyrosine TFA salt, should precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any residual scavenger, and dry it under vacuum.[9] The product can be used as the TFA salt or neutralized in a subsequent step if the free amine is required.[12]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 25% to 50%).[8] Extend the reaction time at room temperature and monitor by TLC/LC-MS.
Presence of Alkylated Byproduct Ineffective scavenging of the tert-butyl cation.Ensure a sufficient amount of scavenger (at least 1 equivalent) is used. Consider a more nucleophilic scavenger like thioanisole.
Product is an Oil, Not a Solid Residual solvent or TFA; inherent property of the salt.Ensure complete removal of volatiles on the rotary evaporator. Try triturating with a different non-polar solvent like hexane in addition to ether.
Low Yield Product loss during workup; incomplete precipitation.Ensure the ether used for precipitation is cold. Minimize the volume of ether used for washing the filtered product.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). YouTube.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Boc deprotection conditions tested. | Download Scientific Diagram.
  • An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine. Benchchem.
  • 3-methoxy-L-tyrosine | C10H13NO4 | CID 9307. PubChem.
  • 3-Methoxy-L-tyrosine powder 200630-46-2. Sigma-Aldrich.
  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. (2020, May 4).
  • Supporting information_OBC_rev1. The Royal Society of Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020, June 23).
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • SUPPORTING INFORM
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • A Comparative Guide to Protected Tyrosine Derivatives in Autom
  • 3-O-Methyldopa (3-Methoxy-L-tyrosine). MedChemExpress.

Sources

Application Notes and Protocols for the HPLC Purification of Peptides Containing Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the incorporation of non-standard amino acids into peptide structures is a key strategy for enhancing therapeutic properties. These modifications can improve biological activity, increase metabolic stability, and modulate conformational characteristics.[1] One such modified amino acid, Boc-3-methoxy-L-tyrosine, introduces both a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a methoxy moiety. This combination significantly increases the overall hydrophobicity of the peptide, presenting unique and considerable challenges for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Highly hydrophobic peptides often exhibit poor solubility in the aqueous mobile phases typical for RP-HPLC.[2][3] Furthermore, their strong interaction with the stationary phase can lead to issues such as peak broadening, poor resolution, and in some cases, irreversible adsorption to the column.[2][4] This application note provides a comprehensive guide and a detailed protocol for developing a robust HPLC purification method for peptides containing the this compound residue, addressing the specific challenges posed by the increased hydrophobicity of these molecules.

Understanding the Challenge: The Impact of this compound

The presence of the Boc protecting group and the 3-methoxy modification on the tyrosine residue dramatically increases the non-polar character of a peptide. This heightened hydrophobicity can lead to several complications during RP-HPLC purification:

  • Strong Retention: The peptide will bind tenaciously to the hydrophobic stationary phase (e.g., C18), necessitating higher concentrations of organic solvent for elution.[1]

  • Poor Solubility: The peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, potentially causing precipitation on the column.[1][3]

  • Peak Broadening: Strong hydrophobic interactions can result in slow desorption kinetics from the stationary phase, leading to broad and poorly resolved peaks.[1][2]

  • Aggregation: Hydrophobic peptides have a propensity to aggregate, which can further complicate the purification process and reduce recovery.[1][2][4]

Principle of the Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most powerful technique for the analysis and purification of synthetic peptides.[5][6][7][8] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (commonly silica particles with covalently bonded alkyl chains like C18 or C8) and a polar mobile phase.[7]

A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the bound components from the column.[9] Less hydrophobic impurities will elute earlier in the gradient, while the more hydrophobic target peptide and other non-polar impurities will require a higher concentration of the organic solvent to be eluted.[7]

To ensure good peak shape and resolution, an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both the aqueous and organic mobile phases.[2][10] TFA forms a neutral ion-pair with the positively charged residues on the peptide, which increases the peptide's overall hydrophobicity and enhances its retention on the non-polar stationary phase.[2] This also serves to mask unwanted interactions with residual silanol groups on the silica-based column packing, leading to significantly improved peak shape.[2]

Experimental Workflow for HPLC Purification

The successful purification of a peptide containing this compound requires a systematic approach, from initial analysis of the crude product to the final lyophilization of the purified peptide.

HPLC Purification Workflow cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude_Peptide_Analysis Crude Peptide Analysis (Analytical HPLC-MS) Solubility_Testing Solubility Testing Crude_Peptide_Analysis->Solubility_Testing Characterize Method_Development Method Development (Gradient Optimization) Solubility_Testing->Method_Development Inform Preparative_HPLC Preparative HPLC Run Method_Development->Preparative_HPLC Optimize Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Separate Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Analyze Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Select Lyophilization Lyophilization Pooling->Lyophilization Isolate Final_QC Final QC (HPLC, MS) Lyophilization->Final_QC Final Product

Caption: Workflow for the purification of peptides containing this compound.

Detailed Protocol: HPLC Purification of a Model Peptide

This protocol outlines the purification of a hypothetical 10-amino acid peptide containing one this compound residue.

Materials and Equipment
  • Crude synthetic peptide containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative and analytical RP-HPLC systems

  • Preparative and analytical C18 columns (e.g., 5-10 µm particle size, 100-300 Å pore size)[11]

  • Mass spectrometer (MS) coupled to the analytical HPLC

  • Lyophilizer (freeze-dryer)

  • Vortex mixer and sonicator

Step 1: Sample Preparation and Solubility Testing
  • Initial Solubility Test: Due to the hydrophobic nature of the peptide, determining a suitable solvent for injection is critical.[3] Start by attempting to dissolve a small amount of the crude peptide (e.g., 1 mg) in 1 mL of the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA). If solubility is poor, try adding a small amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to aid dissolution before diluting with the initial mobile phase. Be mindful that injecting a large volume of a strong solvent can negatively impact the chromatography.[12]

  • Preparation of the Stock Solution: Once a suitable solvent system is identified, dissolve the crude peptide to a concentration of 10-20 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Filtration: Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 2: Analytical HPLC-MS for Crude Analysis and Method Development
  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm and 280 nm. The 215 nm wavelength is optimal for detecting the peptide bond, ensuring all peptide species are observed.[13]

  • Gradient: Start with a broad scouting gradient to determine the approximate elution time of the target peptide. For a hydrophobic peptide, a starting gradient could be 20-80% B over 30 minutes.

  • Analysis: Inject a small amount (e.g., 10 µL) of the crude peptide solution. The resulting chromatogram will show the main product peak along with various impurities. The coupled mass spectrometer will confirm the identity of the main peak.

  • Gradient Optimization: Based on the scouting run, develop a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from closely eluting impurities.[14][15] An increase of 0.5-1% B per minute is a good starting point for optimization.[15]

Step 3: Preparative HPLC Purification
  • Column: A preparative C18 column with the same chemistry as the analytical column, scaled appropriately for the amount of peptide to be purified (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phases: Same as the analytical method (0.1% TFA in water and ACN).

  • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

  • Gradient: Use the optimized gradient from the analytical method development, adjusting the segment times to account for the larger column volume.

  • Injection and Fraction Collection: Inject the prepared crude peptide solution. Collect fractions across the elution profile of the main peak.

Step 4: Post-Purification Analysis and Processing
  • Fraction Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize to obtain a dry, fluffy powder.[8]

  • Final Quality Control: Perform a final analytical HPLC and MS analysis on the lyophilized product to confirm its purity and identity.[16]

Key Parameters and Optimization Strategies

The following table summarizes critical parameters and provides insights for optimizing the purification of peptides containing this compound.

ParameterRecommendationRationale and Expert Insights
Stationary Phase C18 or C8, 100-300 Å pore sizeC18 is the standard for most peptides.[2] For very hydrophobic peptides, a C8 or even a C4 column may provide better peak shape and recovery by reducing strong hydrophobic interactions.[2] A wider pore size (300 Å) is beneficial for larger peptides to prevent restricted diffusion.
Mobile Phase Modifier 0.1% TFATFA is the most common ion-pairing agent, providing excellent peak shape for most peptides.[8][10] It is also volatile, which facilitates sample recovery by lyophilization.
Organic Solvent Acetonitrile (ACN)ACN is the preferred organic solvent due to its low viscosity and UV transparency.[15] For extremely hydrophobic peptides that may still show poor peak shape, a mixture of ACN and n-propanol can improve solubility and reduce aggregation.[3]
Gradient Slope Shallow (0.5-1% B/min)A shallow gradient is crucial for separating closely related impurities from the main product, especially for complex crude peptide mixtures.[15]
Column Temperature 40-60 °CIncreasing the column temperature can significantly improve the peak shape and recovery of hydrophobic peptides by enhancing their solubility in the mobile phase and improving mass transfer kinetics.[2][17]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Broad, Tailing Peaks Strong hydrophobic interactions; secondary interactions with silanols.Increase column temperature.[2] Use a shallower gradient. Ensure 0.1% TFA is present in both mobile phases. Consider a C8 or C4 column.
Peptide Precipitation on Column Poor solubility in the initial mobile phase.Dissolve the sample in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting. Increase the initial percentage of organic solvent in the gradient.
Low Recovery Irreversible adsorption to the column; aggregation.Increase column temperature. Try a different organic solvent (e.g., ACN/n-propanol blend).[3]
Poor Resolution Inadequate separation from impurities.Optimize the gradient to be shallower around the elution of the target peak.[15] Experiment with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[15]

Conclusion

The purification of peptides containing the hydrophobic this compound modification requires a thoughtful and systematic approach to overcome challenges related to solubility and strong stationary phase interactions. By carefully optimizing key parameters such as the stationary phase, mobile phase composition, gradient slope, and column temperature, it is possible to develop a robust and efficient RP-HPLC method. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully purify these challenging but therapeutically promising molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
  • MDPI. (n.d.). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Boc-Arg-OMe Synthesized Peptides.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • tks. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • KNAUER. (n.d.). Strategic peptide purification.
  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.

Sources

Application Note & Protocol: Strategic Use of Boc-3-methoxy-L-tyrosine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] 3-methoxy-L-tyrosine, an analog of L-tyrosine where the phenolic hydroxyl group is methylated, is a valuable building block for this purpose. The methoxy group not only protects the phenol from undesired side reactions but also increases the residue's hydrophobicity, which can favorably modulate peptide-protein interactions.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nα-Boc-protected 3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) in solution-phase peptide synthesis (SPPS). Unlike solid-phase synthesis, solution-phase methods require careful consideration of purification and characterization at each step. This document outlines strategic considerations, detailed experimental protocols, and troubleshooting advice to ensure high-yield, high-purity synthesis of peptides containing this modified residue.

Physicochemical Properties and Strategic Considerations

The structure of this compound dictates its reactivity and handling in a synthesis workflow. The Nα-amino group is reversibly protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a mainstay of classic peptide synthesis.[2][]

Key Strategic Advantages:

  • Inherent Side-Chain Protection: The 3-methoxy group serves as a permanent, stable protection for the phenolic side chain. This prevents potential O-acylation during peptide coupling, a common side reaction with unprotected tyrosine, thereby simplifying the synthesis strategy.

  • Modulated Hydrophobicity: The methylation of the hydroxyl group significantly increases the lipophilicity of the tyrosine side chain.[1] This can be advantageous for peptide solubility in organic solvents used during synthesis and purification but may require adjustments to chromatographic conditions.

  • Acid-Labile Nα-Protection: The Boc group is selectively cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid), leaving the peptide backbone and acid-stable side-chain protecting groups intact, which is the basis of the Boc/Bzl protection strategy.[4][5]

The Boc-Based Solution-Phase Synthesis Workflow

Solution-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids. Each cycle consists of four key stages: coupling, work-up and purification, Nα-deprotection, and neutralization. This iterative process requires rigorous monitoring to ensure the integrity of the growing peptide chain.

Solution_Phase_Peptide_Synthesis_Workflow Start Start: Peptide Fragment (H₂N-AA₂-R) Coupling 1. Coupling + Boc-3-MeO-Tyr-OH + Coupling Reagent Start->Coupling C-terminal fragment Purification 2. Work-up & Purification Coupling->Purification ProtectedPeptide Intermediate: Boc-(3-MeO)Tyr-AA₂-R Purification->ProtectedPeptide Deprotection 3. Boc Deprotection (e.g., TFA) ProtectedPeptide->Deprotection TFASalt Intermediate: TFA·H₂N-(3-MeO)Tyr-AA₂-R Deprotection->TFASalt Neutralization 4. Neutralization (e.g., DIEA) TFASalt->Neutralization ElongatedPeptide Elongated Peptide: H₂N-(3-MeO)Tyr-AA₂-R (Ready for next cycle) Neutralization->ElongatedPeptide ElongatedPeptide->Coupling Repeat cycle

Caption: Cyclical workflow for solution-phase peptide synthesis using Boc-protected amino acids.

Detailed Experimental Protocols

The success of solution-phase synthesis hinges on the execution of robust and optimized protocols for coupling and deprotection, followed by diligent purification of intermediates.

Protocol 3.1: Peptide Coupling with this compound

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the coupling partners and the desired reaction rate.[6] We present two reliable methods: a standard carbodiimide-based approach and a high-efficiency onium salt-based method.

Table 1: Comparison of Recommended Coupling Reagents

Reagent ClassExample(s)Typical Equivalents (vs. Amine)Key Features & Rationale
Carbodiimide DIC (Diisopropylcarbodiimide) + HOBt (Hydroxybenzotriazole)1.1 eq DIC, 1.1 eq HOBtCost-effective and widely used. DIC is preferred over DCC in solution-phase as its urea byproduct is more soluble, simplifying purification. HOBt acts as an additive to suppress racemization and improve reaction rates.[7]
Onium Salt HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.05 eqHighly efficient reagent, ideal for rapid and difficult couplings, including those with sterically hindered residues. The resulting OAt active ester is more reactive than the OBt ester formed with HOBt.

Method A: DIC/HOBt Mediated Coupling

  • Materials:

    • N-terminally deprotected peptide-amine fragment (1.0 eq)

    • This compound (1.1 eq)

    • HOBt (1.1 eq)

    • DIC (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • Dissolve the peptide-amine fragment and this compound in anhydrous DCM or DMF.

    • Add HOBt to the solution and stir until it dissolves completely.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIC dropwise to the cold solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.

    • Dilute the filtrate with ethyl acetate or DCM.

    • Work-up: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the pure, protected peptide.

Method B: HATU Mediated Coupling

  • Materials:

    • N-terminally deprotected peptide-amine fragment (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.05 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

    • Anhydrous DMF

  • Step-by-Step Procedure:

    • In a separate flask, pre-activate the carboxylic acid by dissolving this compound and HATU in anhydrous DMF. Add DIEA (1.0 eq) and stir for 10-15 minutes at room temperature.

    • Dissolve the peptide-amine fragment in anhydrous DMF and add the remaining DIEA (1.0 eq).

    • Add the pre-activated amino acid solution to the peptide-amine solution.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

    • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude peptide by flash column chromatography.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocTyr Boc-3-MeO-Tyr-COOH Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) ActiveEster Activated Species (e.g., OAt-Ester) Reagent->ActiveEster Forms highly reactive intermediate PeptideAmine Peptide-NH₂ ActiveEster->PeptideAmine Nucleophilic attack by amine NewPeptide New Peptide Bond Formed PeptideAmine->NewPeptide Forms stable amide bond

Caption: Simplified overview of the two-stage peptide coupling reaction mechanism.

Protocol 3.2: Nα-Boc Deprotection

The removal of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the subsequent coupling cycle.[8]

  • Materials:

    • Boc-protected peptide fragment

    • Reagent: 25-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM)

    • Scavenger (optional, e.g., Triisopropylsilane, TIS, 1-2% v/v)

    • Saturated aq. NaHCO₃

    • Anhydrous diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected peptide in the TFA/DCM solution at room temperature. Causality Note: The tert-butyl cation formed during cleavage can alkylate sensitive residues like Trp or Met.[2] If such residues are present in your sequence, add a scavenger like TIS to the cleavage cocktail.

    • Stir the reaction for 30-60 minutes. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The crude product is now the peptide-TFA salt.

    • Neutralization for next step:

      • Method 1 (Aqueous Work-up): Dissolve the residue in DCM and wash carefully with saturated aq. NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, and concentrate to get the free amine.

      • Method 2 (Anhydrous): Dissolve the TFA salt in the coupling solvent (e.g., DMF) and add DIEA (1.1-1.5 eq) immediately before the next coupling step to neutralize the salt in situ.

In-Process Characterization and Quality Control

Unlike solid-phase synthesis where impurities are washed away, solution-phase synthesis demands rigorous analysis of each intermediate to ensure purity before proceeding.

Table 2: Analytical Quality Control (QC) Methods

TechniquePurpose in WorkflowTypical Observation / Confirmation
RP-HPLC Assess purity of intermediates and final product. Monitor reaction completion.[9][10]A single, sharp peak indicates high purity. Disappearance of starting material peak confirms reaction completion.
LC-MS Confirm molecular weight after each coupling and deprotection step.[11][12]Observed mass should match the theoretical mass of the expected product. A mass increase confirms coupling; a mass decrease of 100.1 Da confirms Boc deprotection.
NMR Full structural characterization of the final peptide.[12][13]Provides definitive proof of structure, sequence, and stereochemical integrity.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation- Steric hindrance- Impure reagents or solvent- Switch from DIC/HOBt to a more potent reagent like HATU.- Increase reaction time and/or temperature (e.g., to 40 °C).- Ensure all reagents are fresh and solvents are anhydrous.
Low Yield after Work-up - Product is partially soluble in aqueous wash layers.- Emulsion formation during extraction.- Reduce the number of aqueous washes or pre-saturate the aqueous layers with NaCl (brine).- Add brine to break emulsions.- Back-extract the combined aqueous layers with fresh organic solvent.
Side Product Formation - Racemization during activation.- Alkylation by t-butyl cations during deprotection.- Always use an additive like HOBt or HOAt with carbodiimides.[7]- Ensure pre-activation time with onium salts is not excessively long.- Always include a scavenger (e.g., TIS) during Boc deprotection if sensitive residues are present.[2]

Conclusion

This compound is a highly valuable building block for modifying peptide structures. Its use in solution-phase synthesis is straightforward, provided that robust protocols are followed. The inherent protection of the phenolic side chain simplifies the overall synthetic strategy, while the acid-labile Boc group allows for controlled, stepwise elongation. By employing high-efficiency coupling reagents like HATU for challenging steps and maintaining rigorous in-process quality control through HPLC and MS, researchers can confidently and successfully incorporate this non-natural amino acid to develop novel peptide-based therapeutics and research tools.

References

  • ResolveMass Laboratories Inc. (2025).
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Agilent Technologies. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • International Journal of Science and Research Archive. (2025).
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

Sources

Application Notes & Protocols: The Strategic Incorporation of Boc-3-methoxy-L-tyrosine in the Synthesis of Neurological Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The modification of native peptide sequences is a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. Boc-3-methoxy-L-tyrosine, a pre-protected and side-chain-modified amino acid, serves as a critical building block for synthesizing neuropeptide analogs with enhanced pharmacological properties. The substitution of the native tyrosine's phenolic hydroxyl with a methoxy group can profoundly influence metabolic stability, receptor binding affinity, and blood-brain barrier (BBB) permeability. This guide provides an in-depth exploration of the rationale behind using this compound, detailed protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and a summary of its application in creating potent neurological peptide analogs like enkephalins.

The Rationale: Why 3-Methoxy-L-Tyrosine in Neuropeptides?

The tyrosine residue, especially at the N-terminus of many neuropeptides such as enkephalins and endorphins, is a critical pharmacophore. Its phenolic hydroxyl group is often essential for receptor interaction. However, this same group is a primary target for metabolic degradation. The strategic methylation of this hydroxyl group offers a multi-faceted approach to overcoming the limitations of native peptides.

  • Enhanced Metabolic Stability : The methoxy group shields the phenolic position from enzymatic modification (e.g., sulfation or glucuronidation), a common route of inactivation in the body. This can significantly extend the peptide's circulating half-life.[1]

  • Modulated Receptor Affinity : The hydroxyl group of tyrosine typically acts as a hydrogen bond donor in receptor-ligand interactions.[2] Replacing it with a methoxy group, which is a hydrogen bond acceptor, fundamentally alters this interaction. This can be leveraged to fine-tune binding affinity and selectivity for specific receptor subtypes (e.g., mu, delta, and kappa opioid receptors).[3]

  • Improved Lipophilicity : The addition of a methyl group increases the lipophilicity of the tyrosine side chain. This modification can potentially enhance the peptide's ability to cross the blood-brain barrier, a critical hurdle for centrally acting drugs.[3]

  • Probing Structure-Activity Relationships (SAR) : Synthesizing analogs with 3-methoxy-L-tyrosine allows researchers to systematically probe the role of the tyrosine hydroxyl group in biological activity, providing valuable insights for rational drug design.

A prime example of its application is in the synthesis of enkephalin analogs . Enkephalins are endogenous opioid peptides with potent analgesic properties but are limited by rapid degradation.[4][5] Modifying the N-terminal tyrosine is a well-established strategy to create more robust and effective analgesics.[3][6]

Synthesis Workflow: From Building Block to Purified Peptide

The incorporation of this compound into a peptide sequence is most commonly achieved using modern Solid-Phase Peptide Synthesis (SPPS). While the building block itself is Nα-Boc protected, it is typically incorporated within an overall Fmoc-based SPPS strategy, where the Boc group is cleaved post-coupling to allow for chain elongation if it were used as an internal residue with a different protecting group strategy. For N-terminal incorporation, the Boc group serves as the final protection.

The general principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin.[7] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[7][8]

G cluster_workflow Overall Synthesis & Application Workflow Resin Resin Preparation (Swelling) SPPS Fmoc-SPPS Cycle (Chain Elongation) Resin->SPPS Start Incorp Incorporation of This compound SPPS->Incorp At desired position Incorp->SPPS Continue elongation Cleavage Cleavage & Deprotection Incorp->Cleavage Final residue Purify RP-HPLC Purification Cleavage->Purify Analyze Analysis (MS & HPLC) Purify->Analyze Assay Biological Assays Analyze->Assay

Caption: General workflow for neuropeptide synthesis and evaluation.

Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for coupling this compound as the N-terminal residue onto a peptide chain being synthesized on a solid support using the Fmoc/tBu strategy.

G cluster_spps Fmoc-SPPS Coupling Cycle Start Resin-Peptide-(AA)n-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activate & Add Amino Acid) Wash1->Coupling Kaiser Kaiser Test (Monitor reaction) Coupling->Kaiser Wash2 4. DMF Wash End Resin-Peptide-(AA)n+1-NH-Fmoc Wash2->End Kaiser->Coupling Incomplete Kaiser->Wash2 Complete

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Peptide synthesis vessel and shaker

Methodology:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.[9]

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[10]

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.

  • Activation and Coupling of this compound:

    • Expertise Note: The choice of coupling reagent is critical for efficiency, especially with modified or sterically hindered amino acids.[11] HATU is highly effective due to its rapid activation and resistance to racemization.[12][13]

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture. The solution may change color. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the peptide synthesis vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Trustworthiness Check: To ensure the protocol is self-validating, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (x3), DCM (x3), and IPA (x3) to remove all soluble reagents.

    • Dry the final peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Coupling ReagentAdvantagesDisadvantages
HATU Highly reactive, fast kinetics, low racemization, effective for hindered couplings.[12][13]Higher cost, potential for guanidinylation side reaction if not used correctly.[13]
HBTU/TBTU Good general-purpose reagents, cost-effective.[11]Less reactive than HATU, based on potentially explosive HOBt.[11]
PyBOP Strong coupling reagent, non-carcinogenic byproducts (unlike older BOP).[12]Phosphonium-based, may require specific handling.
DIC/HOBt Very cost-effective, widely used in solution-phase and solid-phase synthesis.[11]Slower reaction times, can form insoluble DCU byproduct (with DCC).[12]
Protocol 2: Final Cleavage and Deprotection

This step liberates the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a standard TFA/TIS/Water (95:2.5:2.5) cocktail.

    • Expertise Note: The choice of scavengers is critical. Triisopropylsilane (TIS) and water are used to trap carbocations generated from the cleavage of t-butyl-based protecting groups. Thioanisole is particularly useful for protecting methionine and tryptophan residues.

Methodology:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.[10]

  • Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Application in Neurological Peptide Analog Design: A Case Study

The synthesized peptide containing 3-methoxy-L-tyrosine can now be evaluated for its biological activity. For an enkephalin analog, this would primarily involve assessing its interaction with opioid receptors.

Comparative Biological Activity Data (Hypothetical)

The table below illustrates the potential impact of incorporating 3-methoxy-L-tyrosine into a model pentapeptide analog of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).

CompoundSequenceμ-Opioid Receptor Binding Affinity (Kᵢ, nM)In Vivo Analgesic Potency (ED₅₀, mg/kg)
Native PeptideTyr-Gly-Gly-Phe-Leu25.415.2
Modified Analog (3-MeO)Tyr-Gly-Gly-Phe-Leu 5.8 2.1

This data is illustrative and serves to demonstrate the potential improvements in both receptor affinity and in vivo efficacy that can be achieved through this modification.

Protocol 3: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptide for the mu (μ)-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

  • Synthesized peptide analog and native peptide.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Methodology:

  • In a 96-well plate, add cell membranes, [³H]DAMGO (at a concentration near its Kₔ), and varying concentrations of the test peptide (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC₅₀ (concentration of peptide that inhibits 50% of radioligand binding).

  • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful and versatile building block for the rational design of neurological peptides. Its incorporation can confer significant advantages, including enhanced metabolic stability and modulated receptor interactions, leading to analogs with superior therapeutic potential. The synthesis is readily achievable using standard SPPS protocols, provided that appropriate coupling and cleavage conditions are employed. By combining robust chemical synthesis with rigorous biological evaluation, researchers can effectively leverage this modified amino acid to develop next-generation neuropeptide-based therapeutics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.[Link]

  • Mathur, K. B., et al. (1988). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry - Section B, 27B, 263-267. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Mollica, A., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3345. [Link]

  • Stefanowicz, P., et al. (2023). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids, 55, 1-17. [Link]

  • Li, G., et al. (2018). An Effective and Safe Enkephalin Analog for Antinociception. Molecules, 23(11), 2841. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Gach, K., et al. (2013). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4452-4456. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8567. [Link]

  • Nath, U., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2152-2155. [Link]

  • Bitan, G., et al. (1997). Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Journal of Peptide Research, 50(2), 124-133. [Link]

  • Pireddu, R., et al. (2016). Synthesis and structural characterization of substance P analogs containing a fluoroolefin peptide bond mimic. Journal of Fluorine Chemistry, 188, 1-8. [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1123-1128. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22696-22700. [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Lee, Y., et al. (2025). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61-73. [Link]

  • ResearchGate. (n.d.). Chemical structure of the derivative of Boc-(L-DOPA)2-OMe 4. ResearchGate. [Link]

  • d'Ischia, M., et al. (2013). Synthesis of O-C bonded L-DOPA peptidomimetics. Tetrahedron, 69(36), 7735-7741. [Link]

  • Wang, Y., et al. (2024). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods, 13(1), 133. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22696-22700. [Link]

  • Chen, Z., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(10), 2919-2925. [Link]

  • Strand, F. L. (Ed.). (1999). The Neuropeptides. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Lee, M., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(52), e1804223. [Link]

  • Rakova, E. B., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Oxidative Medicine and Cellular Longevity, 2015, 718321. [Link]

  • Jung, M. E., & Lazarova, T. I. (1998). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 63(9), 2976-2977. [Link]

  • Malar, C. K., & Schöneich, C. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5536-5544. [Link]

  • Lee, M., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(52), 1804223. [Link]

  • Yajima, H., & Fujii, N. (1981). Current contributions of peptide synthesis to studies on brain-gut-skin triangle peptides. Journal of the American Chemical Society, 103(19), 5867-5871. [Link]

  • Wurtman, R. J., et al. (1980). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. Journal of Neurosurgery, 53(5), 595-603. [Link]

  • Pericàs, M. À., et al. (2013). Asymmetric Synthesis of L-Carbidopa Based on a Highly Enantioselective α-Amination. Organic Letters, 15(7), 1448-1451. [Link]

  • Grieco, P., et al. (2016). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Molecules, 21(8), 1019. [Link]

Sources

Application Note: Strategies for the Final Cleavage of Peptides Containing 3-methoxy-L-tyrosine from Solid-Phase Synthesis Resin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful cleavage of a synthetic peptide from its solid support and the concurrent removal of side-chain protecting groups represent the culmination of the solid-phase peptide synthesis (SPPS) process. This final step is critical for achieving high purity and yield. The presence of electronically modified amino acids, such as 3-methoxy-L-tyrosine, introduces specific challenges that necessitate carefully optimized cleavage protocols. The methoxy group, being strongly electron-donating, hyper-activates the tyrosine ring, making it exceptionally susceptible to electrophilic attack and other side reactions during acid-mediated cleavage. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of peptides containing 3-methoxy-L-tyrosine from common solid-phase resins, such as Wang and Rink Amide. We will delve into the rationale behind the selection of cleavage reagents, provide optimized protocols, and discuss troubleshooting strategies to minimize impurity formation.

Introduction: The Challenge of 3-methoxy-L-tyrosine

In Fmoc-based SPPS, the final cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This single step serves to break the acid-labile bond linking the peptide to the resin and to remove protecting groups from amino acid side chains.[1][3]

During this process, highly reactive carbocations are generated from the cleavage of protecting groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), as well as from the resin linker itself.[2][4][5] These electrophilic species can react with nucleophilic residues in the peptide sequence. Standard tyrosine is already considered a sensitive residue requiring protection and the use of scavengers to prevent alkylation of its electron-rich phenol side chain.[5]

The introduction of a methoxy group at the 3-position of the tyrosine ring further exacerbates this issue. The O-methyl group is a powerful electron-donating group, which significantly increases the nucleophilicity of the aromatic ring, making it a prime target for electrophilic attack by carbocations present in the cleavage milieu. While the O-methyl ether itself is stable to standard TFA conditions, the primary challenge is to prevent unwanted modifications to the hyper-activated aromatic ring.[6]

Potential Side Reactions Include:

  • Alkylation: Attachment of carbocations (e.g., t-butyl) to the aromatic ring.

  • Reattachment to Resin: The cleaved peptide can potentially react with the cationic species generated from the resin linker.[4]

  • Oxidation: Although less common for tyrosine compared to tryptophan or methionine, oxidative side products can still occur.

Therefore, the key to successfully cleaving peptides with 3-methoxy-L-tyrosine is the formulation of a highly effective "cleavage cocktail" containing TFA and a carefully selected combination of scavengers designed to efficiently quench these reactive electrophiles.[1][4]

The Role and Selection of Scavengers

Scavengers are nucleophilic compounds added to the TFA cleavage mixture to trap reactive carbocations before they can modify the peptide.[1][5] For peptides containing the highly activated 3-methoxy-L-tyrosine residue, a robust scavenger strategy is not just recommended, but essential.

Table 1: Common Scavengers and Their Functions
ScavengerFunctionRecommended for 3-methoxy-L-tyrosine?Rationale & Causality
Water (H₂O) Scavenges tert-butyl cations generated from Boc and tBu groups.[2]Yes (Essential) A universal and effective scavenger for the most common carbocations generated during Fmoc SPPS. Its presence is critical.
Triisopropylsilane (TIS) A potent reducing agent and scavenger for trityl (Trt) and other carbocations.[1]Yes (Highly Recommended) TIS is highly effective at quenching a broad range of carbocations and can also help prevent oxidation. Its silane chemistry provides a different and complementary scavenging mechanism to water.
Phenol Acts as a carbocation scavenger, particularly effective in protecting tyrosine and tryptophan residues.[1][2]Yes As a tyrosine analog, phenol can act as a competitive substrate for electrophilic attack, thereby protecting the modified tyrosine residue in the peptide.
Thioanisole Scavenges carbocations and aids in the removal of certain protecting groups like Pbf from arginine.[1]Yes (Recommended) Provides an additional layer of protection against ring alkylation. It is a key component of many robust cleavage cocktails like Reagent K.[2][7]
1,2-Ethanedithiol (EDT) A soft nucleophile effective at scavenging t-butyl cations and preventing oxidation of methionine and cysteine.[1]Conditional While effective, EDT has a strong, unpleasant odor. It is primarily used when sensitive sulfur-containing amino acids are also present in the sequence.[7][8]
1,3-Dimethoxybenzene (DMB) Used to prevent the formation of a C-terminal N-alkylated amide by-product when cleaving from Rink Amide resin.[2][9][10]Yes (for Rink Amide Resin) Specifically suppresses side reactions related to the decomposition of the Rink Amide linker.[10]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific peptide sequence and its complexity. It is always advisable to perform a small-scale trial cleavage first.[4]

Pre-Cleavage Preparation
  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[11]

  • Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[1]

  • Dry the peptide-resin under high vacuum for at least 4 hours, preferably overnight, to remove moisture.[4]

Diagram 1: General Peptide Cleavage & Precipitation Workflow

Cleavage_Workflow Resin Dry Peptide-Resin Cleavage Add Cocktail to Resin (1-3 hours, RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Isolate Centrifuge & Isolate Crude Peptide Pellet Precipitate->Isolate Wash Wash Pellet with Cold Ether Isolate->Wash Dry Dry Crude Peptide Wash->Dry

Caption: General workflow for peptide cleavage and isolation.

Protocol 1: Cleavage from Wang Resin (for C-terminal Carboxylic Acid)

Wang resin is used to generate peptides with a C-terminal free acid upon cleavage. The ester linkage is susceptible to strong acidolysis.[12]

Recommended Cleavage Cocktail (Modified Reagent B/K approach):

  • Trifluoroacetic acid (TFA): 90%

  • Phenol: 5% (w/v)

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Step-by-Step Methodology:

  • Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Prepare 10 mL of the cleavage cocktail by carefully combining the reagents in the specified proportions. Caution: Always add TFA to the scavengers in a fume hood.

  • Add the cleavage cocktail to the resin. Ensure the resin is fully suspended.[11]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[11]

  • Filter the reaction mixture through a sintered glass funnel to separate the resin beads.

  • Wash the resin with a small volume (1-2 mL) of fresh TFA and combine the filtrates.[11]

  • Slowly add the combined TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice more with cold ether, centrifuging each time.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Rink Amide Resin (for C-terminal Amide)

Rink Amide resin is employed for the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides.[6][13] The linker is designed to release the peptide as an amide upon TFA treatment.[13] However, the linker itself can decompose into reactive species, necessitating specific scavengers.[10]

Recommended Cleavage Cocktail:

  • Trifluoroacetic acid (TFA): 92.5%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

  • 1,3-Dimethoxybenzene (DMB): 2.5%

Step-by-Step Methodology:

  • Follow steps 1 and 2 from the Wang Resin protocol. Note the inclusion of DMB to prevent C-terminal alkylation specific to the Rink Amide linker.[2][10]

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Follow steps 5 through 10 from the Wang Resin protocol for peptide filtration, precipitation, and isolation.

Mechanistic Considerations and Rationale

The choice of a multi-component scavenger system is a deliberate strategy to provide orthogonal and comprehensive protection for the 3-methoxy-L-tyrosine residue.

Diagram 2: Scavenging Mechanism

Scavenging_Mechanism cluster_0 TFA Cleavage cluster_1 Potential Side Reactions cluster_2 Scavenger Action Protecting_Group Protecting Groups (e.g., tBu, Boc) Carbocation Reactive Carbocations (e.g., t-butyl cation) Protecting_Group->Carbocation + H⁺ TFA TFA Peptide Peptide with 3-methoxy-L-tyrosine Carbocation->Peptide Electrophilic Attack Scavengers Scavengers (TIS, H₂O, Phenol) Carbocation->Scavengers Quenching Side_Product Alkylated Peptide (Side Product) Peptide->Side_Product Inert_Product Inert Product Scavengers->Inert_Product

Caption: Mechanism of carbocation formation and scavenger protection.

  • Water and TIS act as the first line of defense. Water is effective against t-butyl cations, while TIS is a more potent, general-purpose scavenger that can reduce cations and prevent reattachment.[1][2]

  • Phenol serves as a "sacrificial" substrate. Its structure mimics that of tyrosine, providing an alternative, high-concentration target for electrophiles.

  • For Rink Amide resins, DMB is crucial for trapping the specific cationic species generated from the linker, which has been shown to cause C-terminal N-alkylation.[2][10]

By combining these scavengers, we create a competitive environment where the probability of a reactive carbocation encountering a scavenger molecule is far greater than it encountering the sensitive 3-methoxy-L-tyrosine residue in the peptide.

Conclusion and Best Practices

The successful cleavage of peptides containing 3-methoxy-L-tyrosine is readily achievable with an optimized protocol that prioritizes the aggressive scavenging of reactive carbocations. The electron-rich nature of this modified amino acid demands more than a standard cleavage cocktail. A multi-component scavenger system, including water, TIS, and phenol, provides robust protection. For peptides synthesized on Rink Amide resin, the addition of DMB is critical to prevent linker-derived side reactions. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can significantly improve the purity and yield of their final peptide product.

References

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • AAPPTec. Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Midwest Biotech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. Cleavage from Wang Resin. Retrieved from [Link]

  • Google Patents. (2017). WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • AAPPTec. Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]

  • ResearchGate. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Cellular Effects of Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

Boc-3-methoxy-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine, featuring two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a methoxy group at the 3-position of the phenyl ring. The Boc group is frequently used in peptide synthesis to enhance stability and facilitate specific chemical reactions[1]. The 3-methoxy-L-tyrosine structure is of particular biological interest as it is the primary metabolite of L-DOPA (levodopa), the cornerstone therapy for Parkinson's disease[2][3]. This metabolite, also known as 3-O-methyldopa (3-OMD), was once considered inert but is now understood to actively modulate neuronal function, potentially contributing to L-DOPA's long-term side effects by competing for transport across the blood-brain barrier and inducing neurotoxic effects through oxidative stress and mitochondrial dysfunction[2].

Given this background, investigating the cellular effects of this compound is critical for understanding its potential as a research tool, a prodrug, or a bioactive molecule in its own right. Its structural similarity to 3-OMD suggests that it may influence key cellular processes, including viability, signaling pathways related to survival and stress, and mitochondrial health. These application notes provide a comprehensive experimental framework for researchers to systematically characterize the bioactivity of this compound in a cell culture setting. The protocols are designed to be self-validating, progressing from broad assessments of cytotoxicity to deep mechanistic analyses.

Section 2: Overall Experimental Workflow

A logical, phased approach is essential to build a comprehensive profile of the compound's cellular effects. The workflow begins with determining the fundamental dose-response relationship and progresses to targeted investigations of the underlying molecular mechanisms.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Validation A Compound Preparation (Stock Solution) B Cell Line Selection & Culture Maintenance A->B Establish Baseline C Dose-Response & Cytotoxicity Assay (e.g., MTT, WST-8) B->C Establish Baseline D Determine IC50 & Sub-toxic Concentrations C->D Establish Baseline E Apoptosis Screening (Western Blot for Cleaved Caspase-3) D->E Use IC50 & sub-toxic doses F Cell Survival Pathway Analysis (Western Blot for p-Akt, p-ERK) D->F Use IC50 & sub-toxic doses G Oxidative Stress Marker Analysis (Western Blot for Nrf2, SOD2) D->G Use IC50 & sub-toxic doses H Apoptosis Confirmation (Annexin V/PI Flow Cytometry) E->H Validate Pathway J Mitochondrial Health Assessment (JC-1 or TMRE Assay) F->J Explore Downstream Effect I Intracellular ROS Measurement (DCFDA Assay) G->I Validate Pathway

Caption: Phased experimental workflow for characterizing this compound.

Section 3: Foundational Protocols (Phase 1)

Preparation of this compound Stock Solution

Causality and Rationale: The accuracy of all subsequent experiments depends on the precise and sterile preparation of the test compound. L-tyrosine and its derivatives often have limited aqueous solubility at neutral pH[4][5]. Therefore, using an organic solvent like dimethyl sulfoxide (DMSO) is necessary to create a highly concentrated stock solution, which can then be diluted into the aqueous cell culture medium. A final DMSO concentration in the medium below 0.5% (v/v) is crucial to avoid solvent-induced cytotoxicity.

Protocol:

  • Reconstitution: Weigh out the required amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.

  • Solubilization: Add sterile, cell culture-grade DMSO to achieve a high-concentration stock, for example, 100 mM. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

Cell Viability and Cytotoxicity Assessment

Causality and Rationale: The initial step in characterizing any compound is to determine its effect on cell viability and proliferation. This establishes a dose-response curve and the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viable cell population by 50%. This information is vital for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies. Tetrazolium-based assays like MTT and WST are reliable methods that measure the metabolic activity of living cells, where mitochondrial dehydrogenases convert a substrate into a colored formazan product[6].

Protocol: WST-8 (CCK-8) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 200 µM).

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Untreated Control: Cells in fresh medium only.

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of WST-8 (or CCK-8) reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Treatment GroupConcentration RangePurpose
This compound0.1 µM - 200 µM (example)To determine the dose-dependent effect of the test compound.
Vehicle Control (DMSO)Match highest doseTo control for any effects of the solvent on cell viability.[7]
Positive Control (Doxorubicin)10 µM (example)To validate the assay's ability to detect a cytotoxic response.
Untreated ControlN/ATo represent 100% cell viability under normal growth conditions.

Section 4: Mechanistic Investigation (Phase 2)

Causality and Rationale: Once the IC50 is known, experiments can be designed to uncover how the compound exerts its effects. Based on the known activities of 3-OMD, key areas to investigate are apoptosis (programmed cell death), cell survival signaling, and oxidative stress[2]. Western blotting is a powerful technique to semi-quantitatively measure the levels of specific proteins that are markers for these pathways[8][9].

G cluster_0 Cell Survival & Proliferation GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Compound This compound Compound->Akt Inhibition? Compound->mTOR Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Protocol: Western Blotting for Signaling Proteins
  • Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at relevant concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors[10].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[10].

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Apoptosis: Anti-Cleaved Caspase-3, Anti-PARP.

    • Survival/Proliferation: Anti-phospho-Akt (Ser473), Anti-Akt, Anti-phospho-ERK1/2, Anti-ERK1/2.

    • Loading Control: Anti-β-Actin or Anti-GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. For phosphoproteins, normalize to the total protein level (e.g., p-Akt / Total Akt).

Section 5: Functional Validation (Phase 3)

Causality and Rationale: This phase uses orthogonal methods to confirm the hypotheses generated from Western blotting. While Western blotting shows changes in protein levels, functional assays measure the actual cellular outcomes. For instance, if cleaved caspase-3 is elevated, a functional assay should confirm that cells are indeed undergoing apoptosis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay provides quantitative data on the mode of cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA[11].

  • Treatment: Treat cells in 6-well plates with the compound as described for Western blotting.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quadrant (Example)Annexin V StainingPI StainingCell Population
Lower Left (LL)NegativeNegativeLive Cells
Lower Right (LR)PositiveNegativeEarly Apoptotic Cells
Upper Right (UR)PositivePositiveLate Apoptotic/Necrotic
Upper Left (UL)NegativePositiveNecrotic/Debris
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: The literature on 3-OMD suggests that oxidative stress could be a key mechanism of toxicity[2]. This can be directly measured using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent DCF, the intensity of which is proportional to the level of intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with this compound for the desired time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Dye Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Remove the DCFDA solution and add 100 µL of PBS. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

  • Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-change in ROS production.

References

  • Leading Edge Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Adebiyi, E. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1161–1172. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methoxy-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Avoid Racemization of Boc-3-methoxy-L-tyrosine During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for mitigating racemization of Boc-3-methoxy-L-tyrosine during the critical activation step of peptide synthesis. We will delve into the mechanisms of racemization and offer practical solutions to ensure the stereochemical integrity of your peptides.

The Challenge: Why is this compound Prone to Racemization?

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms), is a significant challenge in peptide synthesis.[1] This loss of stereochemical integrity can lead to the formation of diastereomeric peptides with altered biological activity and create significant purification difficulties.[1]

This compound, like other N-urethane-protected amino acids, is susceptible to racemization during the activation of its carboxyl group for peptide bond formation. While the Boc (tert-butyloxycarbonyl) protecting group is designed to suppress racemization, certain conditions can still promote the loss of chirality. The primary mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[1][2] Subsequent reaction with an amine can then occur from either face, resulting in a mixture of L and D isomers. A secondary, less common mechanism is the direct base-catalyzed enolization of the activated carboxylic acid.[1]

Factors that can exacerbate racemization include:

  • Steric Hindrance: The bulky nature of the 3-methoxy-tyrosine side chain can slow down the desired coupling reaction, allowing more time for the racemization of the activated intermediate to occur.

  • Over-activation: Using highly reactive coupling reagents or prolonged activation times can increase the concentration and lifetime of the racemization-prone activated species.

  • Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-hindered bases can readily abstract the α-proton, accelerating racemization.[3][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rates of both coupling and racemization, but often favor the latter, especially for sensitive amino acids.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-protected amino acids?

A1: The most common pathway is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The Boc group, being a urethane-type protecting group, generally suppresses this pathway compared to acyl-type protecting groups.[6] However, under certain activation conditions, particularly with strong bases and highly reactive coupling agents, oxazolone formation can still occur and lead to racemization.

Q2: Which coupling reagents are recommended to minimize racemization of this compound?

A2: For sterically hindered and racemization-prone amino acids, the choice of coupling reagent is paramount.

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU are generally efficient and cause less racemization, especially when used with an additive.[1][7]

  • Phosphonium Salts: Reagents such as PyBOP and BOP are also effective at suppressing racemization.[1]

  • Carbodiimides with Additives: Carbodiimides like DCC or DIC can lead to significant racemization when used alone.[1][2][7] However, their racemizing potential is greatly reduced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[3][8][9] These additives form active esters that are less prone to racemization.[9]

Q3: What is the role of the base in racemization, and which bases are preferred?

A3: Bases are often required for peptide coupling reactions, but they can also promote racemization by abstracting the α-proton.[10][11] The choice of base is a trade-off between its ability to facilitate the coupling reaction and its potential to cause racemization.

  • Sterically Hindered Bases: Bases with significant steric bulk are generally preferred as they are less likely to abstract the α-proton. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[2][3]

  • Weaker Bases: In cases with a high risk of racemization, even weaker and more hindered bases like 2,4,6-collidine may be beneficial.[3][12][13] Triethylamine (TEA) should generally be avoided due to its smaller steric hindrance and stronger basicity, which can lead to higher rates of racemization.[3]

Q4: How does temperature influence racemization during activation?

A4: Elevated temperatures can accelerate the coupling reaction, which can be beneficial for hindered amino acids.[14] However, high temperatures also increase the rate of racemization.[5] For sensitive amino acids like histidine and cysteine, lowering the coupling temperature has been shown to limit racemization.[12][13] It is crucial to find an optimal temperature that balances coupling efficiency with the suppression of racemization. For this compound, it is advisable to start at a lower temperature (e.g., 0 °C) and only increase it if the coupling is too slow.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of D-isomer detected by chiral HPLC. 1. Inappropriate coupling reagent. 2. Strong, non-hindered base used. 3. High reaction temperature. 4. Prolonged activation time.1. Switch to a lower-racemization coupling reagent (e.g., HATU, PyBOP). If using a carbodiimide, ensure the use of an additive like HOBt or Oxyma.[3][8][9] 2. Use a sterically hindered base like DIPEA or NMM. For very sensitive couplings, consider 2,4,6-collidine.[3][12][13] 3. Perform the activation and coupling at a lower temperature (e.g., 0 °C to room temperature).[12][13] 4. Minimize the pre-activation time before adding the amine component.
Low coupling efficiency. 1. Steric hindrance of this compound. 2. Insufficiently reactive coupling agent. 3. Low reaction temperature.1. Use a more potent coupling reagent like HATU. 2. Consider a slight increase in the reaction temperature, while carefully monitoring for racemization.[14] 3. Increase the coupling time.
Formation of side products. 1. Over-activation leading to side reactions. 2. Guanidinylation of the N-terminus if using uronium/aminium reagents.1. Use stoichiometric amounts of the coupling reagent. 2. Pre-activate the amino acid with the coupling reagent before adding it to the resin to avoid guanidinylation.[8]

Detailed Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound, especially in challenging sequences.

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and HATU (0.95 equivalents) in an appropriate solvent (e.g., DMF or NMP).

  • Pre-activation: Add a sterically hindered base such as DIPEA or NMM (2 equivalents) to the solution. Stir the mixture at 0 °C for 2-5 minutes. Note: Minimize this pre-activation time to reduce the risk of racemization.

  • Coupling: Add the amine component (e.g., the deprotected peptide-resin, 1 equivalent) to the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid-phase synthesis).

  • Work-up: After completion, wash the resin thoroughly with the reaction solvent and proceed to the next step in the synthesis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general guideline for determining the enantiomeric purity of the resulting peptide. Specific conditions will need to be optimized for your particular peptide.[15][16]

  • Sample Preparation: Cleave a small amount of the peptide from the resin and hydrolyze it in 6N HCl at 110 °C for 24 hours.

  • Derivatization (Optional but often necessary): If direct analysis is not feasible, derivatize the amino acid hydrolysate with a chiral derivatizing agent or a UV-active tag like Fmoc-Cl for detection.[16]

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T or a carbohydrate-based CSP like CHIRALPAK IC).[15][17]

    • Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a chiral selector if needed. The exact composition will depend on the column and the specific amino acids.[15]

    • Detection: Use a UV detector set to an appropriate wavelength for the derivatized or underivatized amino acid.

  • Quantification: Integrate the peak areas for the L- and D-isomers to determine the percentage of racemization.

Visualizing the Mechanisms and Strategies

Racemization_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways A Boc-L-Tyr(OMe)-OH B Activated Intermediate A->B Coupling Reagent C Desired Coupling (L-Peptide) B->C + Amine (Fast, Desired) D Oxazolone Formation B->D Base (Slow) E Racemized Intermediate (Achiral) D->E α-proton abstraction F Undesired Coupling (D-Peptide) E->F + Amine

Caption: Mechanism of racemization during activation.

Decision_Workflow cluster_reagents Reagent Selection cluster_conditions Condition Optimization start Start: Couple This compound q1 Is the coupling known to be difficult? start->q1 reagent_std Use Carbodiimide + HOBt/Oxyma q1->reagent_std No reagent_strong Use HATU or PyBOP q1->reagent_strong Yes base Base: DIPEA or NMM reagent_std->base reagent_strong->base temp Temperature: 0°C to RT base->temp monitor Monitor reaction (e.g., Kaiser test) temp->monitor q2 Coupling complete? monitor->q2 end Proceed to next step q2->end Yes troubleshoot Troubleshoot: - Increase temp slightly - Extend reaction time q2->troubleshoot No troubleshoot->monitor

Caption: Decision workflow for minimizing racemization.

Summary of Key Strategies

StrategyRationaleKey Recommendations
Coupling Reagent Selection Different reagents have varying propensities to cause racemization.Use uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents. If using carbodiimides (DIC, DCC), always include an additive like HOBt or Oxyma.[1][3][7][8][9]
Base Selection Strong, non-hindered bases accelerate α-proton abstraction, leading to racemization.Employ sterically hindered bases like DIPEA or NMM.[2][3] For highly sensitive couplings, consider the weaker base 2,4,6-collidine.[12][13]
Temperature Control Higher temperatures increase reaction rates but can disproportionately favor racemization.Perform activation and coupling at low temperatures (e.g., 0 °C) and only increase if necessary to drive the reaction to completion.[5][12][13]
Minimized Pre-activation Time The activated amino acid is the species that racemizes.Add the amine component as soon as possible after the pre-activation step.
Monitoring and Analysis Confirmation of stereochemical integrity is essential.Regularly analyze the enantiomeric purity of your intermediates and final product using chiral HPLC.[15][16]

By implementing these evidence-based strategies, you can significantly reduce the risk of racemization when incorporating this compound into your peptide sequences, thereby ensuring the quality and reliability of your research and development efforts.

References

  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved January 20, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(49), 29437-29447. Retrieved January 20, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved January 20, 2026, from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pedersen, S. L., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(8), 2634–2642. Retrieved January 20, 2026, from [Link]

  • Base catalyzed racemization of amino acid derivatives. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). Iris Biotech GmbH. Retrieved January 20, 2026, from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved January 20, 2026, from [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved January 20, 2026, from [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524–1528. Retrieved January 20, 2026, from [Link]

  • Clark, J. C., & Cooksey, J. P. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(20), 3390–3392. Retrieved January 20, 2026, from [Link]

  • Wallworth, D. (2016, August 1). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved January 20, 2026, from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Wenschuh, H., et al. (2000). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 54(11), 684-689. Retrieved January 20, 2026, from [Link]

  • Subirós-Funosas, L., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Peptides Incorporating Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides that incorporate Boc-3-methoxy-L-tyrosine. The unique physicochemical properties of this modified amino acid, while beneficial for peptide synthesis and modulating bioactivity, can introduce significant solubility challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the successful handling and application of these complex peptides.

Understanding the Challenge: Why Can Peptides with this compound Be Difficult to Dissolve?

The primary obstacle to the aqueous solubility of peptides containing this compound stems from the hydrophobic nature of both the tert-butyloxycarbonyl (Boc) protecting group and, to a lesser extent, the methoxy modification on the tyrosine side chain. The Boc group is bulky and nonpolar, significantly reducing the overall polarity of the peptide and promoting intermolecular interactions that can lead to aggregation and precipitation in aqueous solutions.[1][2][3] This issue is often compounded in longer peptide sequences or those with a high proportion of other hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of my this compound-containing peptide?

A1: Several factors collectively determine the solubility of your peptide:

  • Amino Acid Composition: The overall ratio of hydrophobic to hydrophilic amino acids is critical. A high percentage of hydrophobic residues will decrease aqueous solubility.[4]

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.[4]

  • Overall Charge (Isoelectric Point - pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[5][6] Maximizing the net charge by adjusting the pH away from the pI is a key strategy for improving solubility.

  • Presence of Protecting Groups: The Boc group is a primary contributor to hydrophobicity.[2][7]

Q2: How do I determine the overall charge of my peptide to guide my solubilization strategy?

A2: You can estimate the overall charge of your peptide at a neutral pH (around 7) by following these steps:

  • Assign a value of +1 to each basic residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminal amino group.

  • Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminal carboxyl group.

  • Sum these values to get the net charge.[8][9]

  • Positive net charge: The peptide is basic.

  • Negative net charge: The peptide is acidic.

  • Zero net charge: The peptide is neutral.

For a more precise determination of the isoelectric point (pI), especially with modified amino acids, it is recommended to use a specialized peptide calculator tool.[5][10][11]

Q3: My peptide is predicted to be highly hydrophobic. What is the best initial approach for solubilization?

A3: For highly hydrophobic peptides, a direct approach with aqueous buffers is likely to fail. The recommended strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent, and then slowly add this solution to your aqueous buffer with vigorous stirring.[8][12][13]

Q4: Can physical methods aid in dissolving my peptide?

A4: Yes, physical methods can be very effective. Sonication in a water bath can help break up aggregates and accelerate dissolution.[4][8] Gentle warming (to no more than 40°C) can also increase solubility, but this should be done with caution to avoid peptide degradation.[12]

Troubleshooting Guide: A Step-by-Step Approach to Peptide Solubilization

This guide provides a systematic workflow for addressing solubility issues with your this compound-containing peptide.

Diagram: Troubleshooting Workflow for Peptide Solubility

Solubility_Workflow start Start: Lyophilized Peptide test_solubility Dissolve a small aliquot in sterile dH2O start->test_solubility is_soluble Is the peptide soluble? test_solubility->is_soluble success Success: Prepare stock solution is_soluble->success Yes determine_charge Determine peptide's net charge (calculate pI) is_soluble->determine_charge No charge_check What is the net charge? determine_charge->charge_check acidic_path Acidic (Net Charge < 0) charge_check->acidic_path < 0 basic_path Basic (Net Charge > 0) charge_check->basic_path > 0 neutral_path Neutral/Hydrophobic (Net Charge = 0) charge_check->neutral_path = 0 add_base Add dilute NH4OH or Ammonium Bicarbonate acidic_path->add_base add_acid Add dilute Acetic Acid or TFA basic_path->add_acid use_organic Use minimal DMSO, DMF, or ACN neutral_path->use_organic is_soluble_acidic Soluble? add_base->is_soluble_acidic is_soluble_basic Soluble? add_acid->is_soluble_basic is_soluble_neutral Soluble? use_organic->is_soluble_neutral is_soluble_acidic->success Yes chaotropic_agents Last Resort: Use Chaotropic Agents (6M Guanidine HCl, 8M Urea) is_soluble_acidic->chaotropic_agents No is_soluble_basic->success Yes is_soluble_basic->chaotropic_agents No dilute_to_buffer Slowly dilute into aqueous buffer is_soluble_neutral->dilute_to_buffer Yes is_soluble_neutral->chaotropic_agents No dilute_to_buffer->success chaotropic_agents->success

Caption: A decision tree for troubleshooting peptide solubility issues.

Experimental Protocols

Protocol 1: Initial Solubility Test

  • Rationale: Always begin with a small amount of your peptide to avoid wasting valuable material.

  • Procedure:

    • Before opening, centrifuge the vial to pellet all the lyophilized powder.

    • Weigh out a small, known amount of the peptide (e.g., 1 mg).

    • Add a small volume of sterile, deionized water and vortex gently.

    • If the peptide dissolves, you can proceed with preparing your stock solution. If not, proceed to the appropriate protocol below based on your peptide's calculated charge.[14]

Protocol 2: Solubilization of Acidic Peptides (Net Negative Charge)

  • Rationale: Increasing the pH above the pI will give the peptide a net negative charge, promoting repulsion between molecules and increasing solubility.

  • Procedure:

    • To your peptide suspension, add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or dilute ammonium hydroxide, dropwise.[4][13]

    • Vortex gently after each addition.

    • Once the peptide is dissolved, you can dilute it to the final concentration with your desired buffer.

    • Caution: Do not use basic solutions for peptides containing cysteine, as it can promote disulfide bond formation.[13][14]

Protocol 3: Solubilization of Basic Peptides (Net Positive Charge)

  • Rationale: Lowering the pH below the pI will give the peptide a net positive charge, enhancing solubility.

  • Procedure:

    • To your peptide suspension, add a small amount of a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise.[4][12][13]

    • Vortex gently after each addition.

    • Once dissolved, dilute to the final concentration with your desired buffer.

Protocol 4: Solubilization of Neutral or Highly Hydrophobic Peptides

  • Rationale: For peptides that are uncharged at neutral pH or have a high content of hydrophobic residues (>50%), organic co-solvents are necessary to disrupt hydrophobic interactions.[8][15]

  • Procedure:

    • Add a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to the peptide.[8][13]

    • Vortex or sonicate until the peptide is fully dissolved.

    • Slowly add the dissolved peptide solution dropwise into your vigorously stirring aqueous buffer.[13]

    • If the solution becomes cloudy, you have exceeded the solubility limit.

    • Note: Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments. For cell-based assays, the final DMSO concentration should typically be below 0.5%.[13]

Protocol 5: Using Chaotropic Agents (Last Resort)

  • Rationale: Chaotropic agents like guanidine hydrochloride and urea disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, thereby unfolding aggregated peptides.[12][14]

  • Procedure:

    • Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea.

    • Attempt to dissolve your peptide in this solution.

    • This method is often incompatible with biological assays, so it is primarily used for analytical purposes.

Data Presentation: Solubility of a Model Boc-Protected Amino Acid

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[16][17][18]
ChloroformSoluble[16][18]
Dichloromethane (DCM)Soluble[16][18]
Ethyl AcetateSoluble[16][18]
AcetoneSoluble[16][18]
Dimethylformamide (DMF)Clear solution (1 mmole in 2 ml)[19]

This data highlights the high solubility of Boc-protected amino acids in common organic solvents.

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved January 20, 2026, from [Link]

  • Hecht, D., et al. (2017). A Unified Hydrophobicity Scale for Multi-Span Membrane Proteins. Scientific Reports, 7(1), 1-13.
  • Kondratov, I., et al. (2023). pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides.
  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved January 20, 2026, from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Genosphere Biotechnologies. Retrieved January 20, 2026, from [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149.
  • Solubilization and disaggregation of polyglutamine peptides. (2002). Protein Science, 11(12), 2993-2998.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved January 20, 2026, from [Link]

  • Isoelectric Point (pI) Calculator. (n.d.). PepDraw. Retrieved January 20, 2026, from [Link]

  • T boc fmoc protocols in peptide synthesis. (2016). SlideShare. Retrieved January 20, 2026, from [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to Determine Isoelectric Point (pI) of Peptides. (2021). Food Science Toolbox. Retrieved January 20, 2026, from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Hydrophobicity scales. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.
  • ProtScale. (n.d.). Expasy. Retrieved January 20, 2026, from [Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved January 20, 2026, from [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). Organic & Biomolecular Chemistry, 21(40), 8196-8202.
  • 3-methoxy-L-tyrosine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Boc-tyr(boc)-OH. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Improving the efficiency of Boc-3-methoxy-L-tyrosine coupling to sterically hindered amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Efficiency of Boc-3-methoxy-L-tyrosine Coupling to Sterically Hindered Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides containing sterically hindered amino acids is a significant challenge in drug development and chemical biology. The bulky nature of these residues can dramatically impede reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization.[1] This guide provides a comprehensive technical resource for researchers encountering difficulties when coupling this compound to sterically hindered amino acids such as α,α-disubstituted residues (e.g., Aib), N-methylated amino acids, or residues with bulky side chains (e.g., Val, Ile). We will explore the underlying causes of these challenges and provide actionable troubleshooting strategies and optimized protocols to enhance coupling efficiency and preserve stereochemical integrity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the coupling of this compound to sterically hindered partners.

Issue 1: Low or No Coupling Yield

A primary indicator of a difficult coupling is a low yield of the desired peptide, often accompanied by the presence of unreacted starting materials or deletion sequences in the final analysis.

Q1: My standard coupling protocol is failing for a this compound to Aib coupling. What is the likely cause?

A: The primary cause is steric hindrance. The combination of the bulky Boc protecting group on the tyrosine derivative and the α,α-disubstitution of the aminoisobutyric acid (Aib) creates a significant physical barrier to the formation of the peptide bond.[2][3] Standard coupling reagents, particularly carbodiimides like DCC or DIC, are often insufficiently reactive to overcome this steric clash.[4][5]

Troubleshooting Steps:

  • Upgrade Your Coupling Reagent: Switch to a more potent in-situ activating reagent. Uronium/aminium salts such as HATU, HCTU, or COMU, and phosphonium salts like PyBOP or PyAOP are highly recommended for sterically demanding couplings.[5][6] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[7]

  • Optimize Reaction Conditions:

    • Double Coupling: Repeat the coupling step with a fresh preparation of the activated amino acid.[8] This can help drive the reaction to completion.[6]

    • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy.[6] However, this should be monitored carefully to minimize the risk of racemization.[9]

    • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy is highly effective at accelerating difficult coupling reactions, often reducing reaction times from hours to minutes.[2][5]

  • Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain. Poor solvation can lead to aggregation, further impeding the reaction.[10] Consider switching from DMF to N-methylpyrrolidone (NMP) for its superior solvating properties.[5]

Issue 2: Racemization of the Amino Acid Residues

Racemization, the loss of stereochemical purity, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.

Q2: I'm observing significant epimerization in my final product. How can I minimize racemization during the coupling of this compound?

A: Racemization can occur via the formation of a 5(4H)-oxazolone intermediate, especially when using highly activating coupling conditions.[8][11] The risk is heightened with prolonged reaction times or elevated temperatures.

Troubleshooting Steps:

  • Choice of Additives: The use of additives that form active esters resistant to racemization is crucial.

    • HOBt and HOAt: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are classic additives used with carbodiimides to suppress racemization.[12][13] HOAt is generally more effective than HOBt.[7]

    • OxymaPure®: This additive is a non-explosive alternative to HOBt and HOAt and has been shown to provide high coupling rates with low racemization.[11][14]

  • Base Selection: The choice and amount of base can significantly impact racemization.

    • Weaker Bases: For couplings prone to racemization, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of the more commonly used DIPEA.[11][15]

    • Stoichiometry: Avoid using an excess of base, as this can promote the formation of the oxazolone intermediate.[8]

  • Temperature Control: If you are using elevated temperatures to drive the coupling, try to find the lowest effective temperature. For particularly sensitive couplings, performing the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration may be preferable to a short reaction at high temperature.[11]

Frequently Asked Questions (FAQs)

Q3: Which class of coupling reagent is generally best for sterically hindered couplings?

A: Uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides for sterically hindered couplings.[1][7] Reagents like HATU, HCTU, and COMU are often considered the gold standard due to their high reactivity and efficiency in overcoming steric hindrance.[6][16] Phosphonium reagents like PyBOP and PyAOP are also excellent choices.[17][18]

Q4: Is there a difference between uronium and aminium salts like HBTU/HATU?

A: While often referred to as uronium salts, crystallographic and solution-state studies have shown that reagents like HBTU and HATU exist predominantly in the guanidinium (aminium) form.[17][19] However, true uronium salt isomers have been synthesized and shown to be even more reactive.[19] For practical purposes in the lab, the commercially available aminium forms are highly effective. COMU is a notable example of a reagent that exists in the more reactive uronium form.[14][17]

Q5: When should I consider converting the amino acid to an acyl fluoride?

A: For extremely challenging couplings, such as those involving multiple adjacent α,α-disubstituted amino acids, even the most potent uronium/phosphonium reagents may fail. In these cases, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be an effective strategy.[5][11]

Q6: How can I monitor the completion of a difficult coupling reaction?

A: A qualitative ninhydrin (Kaiser) test is a common method for detecting free primary amines on the resin.[10] A positive test (blue/purple beads) indicates an incomplete reaction.[8] For secondary amines (like the N-terminus of a proline residue), an isatin or chloranil test can be used.[6] For a more quantitative assessment, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.[10]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for coupling this compound to a sterically hindered amino acid (e.g., Aib) on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents).

    • Add HATU (0.38 mmol, 3.8 equivalents).

    • Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid/coupling reagent mixture.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or gentle heating (40°C) can be applied.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion.

    • If the test is positive, consider a second coupling (double coupling) by repeating steps 3 and 4.

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[6]

Protocol 2: Carbodiimide Coupling with OxymaPure® for Racemization-Prone Systems

This protocol is an alternative for situations where racemization is a primary concern, using a carbodiimide with an advanced additive.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in DMF.

    • Add DIC (0.4 mmol, 4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the reaction for 2-6 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF.

Data Presentation

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateModerateCost-effective, well-established.[11][12]
PyBOP PhosphoniumHighLow-ModerateByproducts are less hazardous than older phosphonium reagents like BOP.[17][18]
HBTU AminiumHighLowWidely used, efficient, and cost-effective compared to HATU.[16]
HATU AminiumVery HighLowHighly effective for sterically hindered couplings, rapid reaction kinetics.[16][18]
COMU UroniumVery HighLowHigh efficiency comparable to HATU with a better safety profile (non-explosive byproducts).[11][14]

Visualizations

Workflow for Troubleshooting Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield Detected (Positive Kaiser Test / MS Data) Reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU) Start->Reagent Double_Couple Perform Double Coupling Reagent->Double_Couple Check_Completion Check for Completion Double_Couple->Check_Completion Increase_Temp Increase Temperature (e.g., 40-60°C or Microwave) Solvent Change Solvent (e.g., DMF to NMP) Increase_Temp->Solvent Solvent->Check_Completion Check_Completion->Increase_Temp Positive Test Success Coupling Successful Check_Completion->Success Negative Test

Caption: A decision tree for troubleshooting low coupling efficiency.

Mechanism of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation 1. Carboxyl Activation cluster_coupling 2. Nucleophilic Attack Amino_Acid Boc-AA-COOH Active_Ester Activated Intermediate (e.g., OAt-ester) Amino_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Active_Ester Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Sources

Technical Support Center: Refinement of Cleavage Cocktails for Peptides with 3-Methoxy-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage of synthetic peptides containing the modified amino acid 3-methoxy-L-tyrosine (Tyr(Me)). The presence of the electron-donating methoxy group on the tyrosine ring introduces specific challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This resource is designed to help you navigate these challenges, optimize your cleavage protocols, and ensure the integrity of your final peptide product.

Understanding the Core Challenge: The Chemistry of 3-Methoxy-L-Tyrosine in Strong Acid

During solid-phase peptide synthesis (SPPS), the methyl group on the hydroxyl function of the 3-methoxy-L-tyrosine side chain acts as a permanent protecting group, simplifying the synthesis by eliminating the need for an additional side-chain protecting group and its subsequent removal.[1] However, the electron-donating nature of this methoxy group makes the aromatic ring more susceptible to electrophilic attack and other side reactions during the final cleavage from the resin with strong acids like TFA. While the methyl ether is generally stable, prolonged exposure to TFA can lead to partial demethylation, yielding the native tyrosine residue as an impurity.[1]

The primary goal of refining the cleavage cocktail is to efficiently remove all other side-chain protecting groups and cleave the peptide from the resin while minimizing side reactions on the 3-methoxy-L-tyrosine residue.

Frequently Asked Questions (FAQs)

Q1: Is a side-chain protecting group necessary for Fmoc-3-methoxy-L-tyrosine during SPPS?

A1: No, the methyl group on the hydroxyl function of the tyrosine side chain serves as a permanent protecting group throughout the synthesis. This simplifies the synthesis process by eliminating the need for an additional side-chain protecting group and its subsequent removal.[1]

Q2: How stable is the O-methyl group during standard TFA cleavage?

A2: While the methyl ether is generally stable, there is a potential for partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA) during cleavage from the resin.[1] The presence of appropriate scavengers in the cleavage cocktail is crucial to mitigate this side reaction.[1]

Q3: Can the presence of 3-methoxy-L-tyrosine affect the final peptide's properties?

A3: Yes. The O-methyl group increases the hydrophobicity of the tyrosine residue, which may influence the overall solubility of the peptide.[1] This should be a consideration during purification and handling.

Q4: What are the primary side reactions to be aware of when cleaving peptides with 3-methoxy-L-tyrosine?

A4: The main side reaction of concern is demethylation , which results in the formation of a peptide with a free tyrosine residue.[1] Other potential side reactions include oxidation of the electron-rich aromatic ring and alkylation if other protecting groups generate reactive carbocations that are not effectively scavenged.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Incomplete Cleavage Insufficient TFA concentration or cleavage time.Ensure a TFA concentration of at least 90%. Extend cleavage time cautiously, monitoring for an increase in side products. For longer or more complex peptides, a cleavage time of 2-4 hours is a good starting point.
Presence of a +14 Da impurity in Mass Spectrum This is indicative of demethylation of the 3-methoxy-L-tyrosine residue, resulting in a native tyrosine.Minimize the cleavage time to the shortest duration necessary for complete removal of other protecting groups.[1] Incorporate a scavenger like anisole (5% v/v) into the cleavage cocktail to protect the methyl ether.[1]
Multiple Unidentified Peaks in HPLC Formation of various side products due to reactive carbocations from other protecting groups (e.g., tBu, Trt).Use a comprehensive scavenger cocktail. A standard and often effective choice is Reagent K .[2] For peptides with multiple sensitive residues, consider a more robust scavenger mixture.
Oxidation of the Peptide The electron-rich tyrosine ring is susceptible to oxidation, especially if other residues like Met or Trp are present.Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly prepared and degassed reagents.[1] The inclusion of scavengers like dithiothreitol (DTT) can also help prevent oxidation.
Peptide Aggregation During Purification The increased hydrophobicity from the O-methyl group can lead to aggregation.[1]Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the initial mobile phase for HPLC.[1] Purifying at a slightly elevated temperature (e.g., 30-40 °C) can also improve solubility.[1]

Refined Cleavage Cocktails for Peptides with 3-Methoxy-L-Tyrosine

The selection of the optimal cleavage cocktail depends on the other amino acids present in your peptide sequence. Here are some recommended starting points:

Cocktail Name Composition (v/v/w) Recommended For Key Considerations
Modified Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides with Arg(Pbf/Pmc) and 3-methoxy-L-tyrosine.Anisole is specifically added to protect the O-methyl group from demethylation.
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr(Me).[3]A robust and widely used cocktail that provides a good balance of scavengers.
TFA/TIS/Water/Anisole TFA/TIS/Water/Anisole (90:2.5:2.5:5)Peptides where the primary concern is demethylation of Tyr(Me) and scavenging of t-butyl cations.A simpler, less odorous cocktail compared to those containing thiols.

Experimental Protocols

Protocol 1: Cleavage with Modified Reagent R

This protocol is recommended for peptides containing arginine protected with Pbf or Pmc, in addition to 3-methoxy-L-tyrosine.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Anisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh by combining TFA, thioanisole, anisole, and EDT in a 90:5:3:2 ratio by volume.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 2: General Cleavage with Reagent K

This is a versatile protocol suitable for a wide range of peptides containing various sensitive residues alongside 3-methoxy-L-tyrosine.[3]

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA, followed by DCM. Combine all filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pellet the peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Visualization of the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage and deprotection of a synthetic peptide from the solid support.

Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Peptide_Resin Peptide on Resin (with Protecting Groups) Cleavage_Cocktail Add Cleavage Cocktail (e.g., Modified Reagent R) Peptide_Resin->Cleavage_Cocktail Reaction Agitate at RT (2-4 hours) Cleavage_Cocktail->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Washing Wash with Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Crude_Peptide Crude Peptide (Ready for Purification) Drying->Crude_Peptide

Caption: General workflow for peptide cleavage and isolation.

Mechanistic Insight: The Role of Scavengers

During TFA-mediated cleavage, protecting groups are removed, often forming highly reactive carbocations. These electrophilic species can modify sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations before they can react with the peptide.

Scavenger_Mechanism cluster_reactants cluster_pathways TFA TFA Carbocation Reactive Carbocation (e.g., tBu+) TFA->Carbocation removes Protecting_Group Protecting Group (e.g., tBu) Protecting_Group->Carbocation forms Side_Reaction Side Reaction with Peptide (e.g., Alkylation of Tyr(Me)) Carbocation->Side_Reaction can cause Scavenging Trapped by Scavenger (e.g., Anisole) Carbocation->Scavenging is trapped by

Caption: Role of scavengers in preventing side reactions.

References

  • Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilization 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990, 35 (3), 161–214.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of Hydrophobic Peptides Containing Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals facing the intricate challenge of purifying hydrophobic peptides, particularly those incorporating the modified amino acid Boc-3-methoxy-L-tyrosine. The unique physicochemical properties of such peptides often lead to significant hurdles in achieving high purity and yield. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and streamline your purification workflows.

The Challenge at Hand: Understanding the Hydrophobicity Conundrum

The purification of synthetic peptides, especially those rich in hydrophobic residues, is a well-documented challenge in peptide chemistry.[1][2] These peptides exhibit a strong tendency to aggregate and have poor solubility in both aqueous and organic solvents commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, while essential for synthesis, further exacerbates this issue by increasing the overall hydrophobicity of the peptide.[][]

The presence of 3-methoxy-L-tyrosine introduces an additional layer of complexity. While the methoxy group can slightly modulate the electronic properties of the tyrosine side chain, it does not significantly increase the peptide's polarity. Consequently, peptides containing this compound often present a formidable purification challenge, characterized by:

  • Poor Solubility: Difficulty in dissolving the crude peptide in standard HPLC mobile phases.[5][6]

  • Aggregation: Formation of insoluble aggregates that can block columns and lead to low recovery.[1]

  • On-Column Precipitation: The peptide precipitating on the column head or within the stationary phase upon injection or during the gradient.

  • Broad or Tailing Peaks: Poor chromatographic resolution due to strong interactions with the stationary phase or slow mass transfer.

  • Irreversible Adsorption: The peptide strongly binding to the column, resulting in low or no elution.[6]

This guide is structured to address these specific issues head-on, providing you with the scientific rationale and practical steps to achieve successful purification.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the purification of hydrophobic peptides containing this compound.

Q1: My crude peptide containing this compound won't dissolve in the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA). What should I do?

A1: This is a very common issue. Direct dissolution in aqueous-organic mixtures can be kinetically slow for highly hydrophobic peptides.[5] Here is a systematic approach to improve solubility:

  • Start with a Stronger Organic Solvent: Attempt to dissolve the peptide in a small amount of a stronger organic solvent first, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[7] Once dissolved, you can slowly add your initial mobile phase. Be cautious, as injecting a large volume of a very strong solvent can lead to poor peak shape.

  • Use Chaotropic Agents: In some cases, adding a chaotropic agent like guanidine hydrochloride (GuHCl) to the sample solvent can disrupt aggregation and improve solubility. However, this is generally not ideal for the mobile phase itself due to its viscosity and potential to damage the HPLC system.

  • Optimize the Mobile Phase: Consider using alternative organic modifiers. For extremely hydrophobic peptides, n-propanol or isopropanol, often in combination with acetonitrile, can be more effective at maintaining solubility.[7]

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, leading to better peak shape.

Q2: I'm observing a very broad peak for my peptide, and the recovery is low. What could be the cause?

A2: Broad peaks and low recovery are often linked to on-column aggregation or strong secondary interactions with the stationary phase. Here's how to troubleshoot:

  • Check for Aggregation: The peptide may be aggregating on the column. Try injecting a smaller amount of the sample to see if the peak shape improves. If it does, this suggests concentration-dependent aggregation.

  • Modify the Mobile Phase:

    • Increase the Organic Content of the Initial Mobile Phase: For highly hydrophobic peptides, starting with a higher percentage of organic solvent (e.g., 20-30% acetonitrile) can prevent on-column precipitation.

    • Use a Different Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, formic acid (FA) can sometimes provide different selectivity and improved peak shape.

  • Choose the Right Column:

    • Wider Pore Size: For larger peptides, a stationary phase with a wider pore size (e.g., 300 Å) can improve mass transfer and reduce peak broadening.

    • Less Retentive Stationary Phase: A C4 or C8 column is less hydrophobic than a C18 column and may be more suitable for very hydrophobic peptides, reducing the risk of irreversible binding.[8] Diphenyl phases can also offer alternative selectivity.[5]

Q3: After my main peak elutes, I see "ghost peaks" in subsequent blank runs. What does this indicate?

A3: Ghost peaks are a classic sign of sample carryover, where the peptide from the previous injection has not fully eluted from the column.[5] This is common with "sticky" hydrophobic peptides.

  • Implement a Stronger Wash Step: After your gradient, incorporate a high-organic wash step (e.g., 95-100% acetonitrile or isopropanol) for several column volumes to strip any remaining peptide from the column.

  • Consider Column Dedicated Use: If you frequently work with a particularly problematic hydrophobic peptide, dedicating a column for its purification can prevent cross-contamination of other samples.

  • Post-Run Blanks are Crucial: Always run a blank gradient after your purification run to confirm that the column is clean before the next injection.[5]

Q4: Can the this compound modification itself cause specific purification problems?

A4: While the primary challenge is the overall hydrophobicity, the Boc group can be labile in strongly acidic conditions over extended periods. The 3-methoxy-L-tyrosine is generally stable.

  • Boc Group Stability: While 0.1% TFA is standard, prolonged exposure or use of stronger acids in the mobile phase could potentially lead to premature deprotection of the Boc group, resulting in a new, more polar impurity. This is generally less of a concern with the short exposure times during a typical HPLC run.

  • Oxidation: Tyrosine and its derivatives can be susceptible to oxidation. Ensure your solvents are of high purity and consider degassing them to minimize dissolved oxygen.

Troubleshooting Guides

This section provides a more structured approach to resolving common issues encountered during the purification of hydrophobic peptides containing this compound.

Issue 1: Poor Peptide Solubility and Sample Preparation

Symptoms:

  • Crude peptide does not dissolve in the initial mobile phase.

  • Visible precipitate forms when the sample is prepared.

  • Low injection-to-injection reproducibility.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
High Hydrophobicity The peptide has a strong tendency to aggregate in aqueous solutions due to the hydrophobic nature of its amino acid sequence, the Boc protecting group, and the 3-methoxy-L-tyrosine.[1][9]Solvent Screening: Systematically test the solubility of a small amount of your peptide in different solvents. Start with your initial mobile phase, then progress to stronger organic solvents like DMSO, DMF, or HFIP.[6]
Slow Dissolution Kinetics Hydrophobic peptides can take a long time to dissolve, even in a suitable solvent.[5]Sequential Dissolution: First, dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO). Then, slowly add your aqueous mobile phase component while vortexing.[5]
Incorrect pH The net charge of the peptide can influence its solubility.pH Adjustment: While less common for Boc-protected peptides, in some cases, slight adjustments to the pH of the sample diluent (if compatible with the mobile phase) can improve solubility.

Experimental Protocol: Systematic Solubility Testing

  • Aliquot approximately 1 mg of your crude peptide into several microcentrifuge tubes.

  • To the first tube, add 100 µL of your intended initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). Vortex for 2 minutes. Observe for dissolution.

  • If not dissolved, try the following solvents in separate tubes:

    • 50% Acetonitrile / 50% Water / 0.1% TFA

    • Minimal DMSO (e.g., 20 µL), then add 80 µL of the initial mobile phase.

    • Minimal Formic Acid (e.g., 20 µL), then add 80 µL of 50% Acetonitrile.

  • Record the solvent system that provides the best solubility with the least amount of strong organic solvent.

Issue 2: On-Column Precipitation and Poor Recovery

Symptoms:

  • High backpressure upon injection.

  • Very low or no peak detected.

  • Significant sample carryover (ghost peaks).[5]

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Sample Solvent Incompatibility The sample is dissolved in a solvent much stronger than the initial mobile phase, causing it to crash out upon injection.Dilute the Sample: If you must use a strong solvent like DMSO, keep the injection volume small and consider diluting the sample with the initial mobile phase just before injection.
Insufficient Organic in Initial Mobile Phase The peptide is soluble in the sample diluent but precipitates when it encounters the highly aqueous initial mobile phase on the column.Increase Initial %B: Start your gradient with a higher percentage of the organic mobile phase (e.g., 20-30% B). This reduces the polarity shock upon injection.
Irreversible Binding to Stationary Phase The peptide is too hydrophobic for the chosen column and binds irreversibly.[6]Change Column Chemistry: Switch to a less retentive stationary phase (e.g., C8, C4, or Phenyl). A wider pore size (300 Å) is also recommended.
Column Temperature Too Low Low temperatures can decrease peptide solubility and increase mobile phase viscosity.Increase Column Temperature: Use a column heater to maintain a temperature of 40-60°C. This often dramatically improves peak shape and recovery for hydrophobic peptides.

Workflow Diagram: Troubleshooting On-Column Precipitation

G start High Backpressure / Low Recovery check_pressure Is backpressure high only after injection? start->check_pressure yes_pressure Likely on-column precipitation. check_pressure->yes_pressure Yes no_pressure Consider irreversible binding or solubility issues. check_pressure->no_pressure No increase_B Increase Initial %B in Gradient yes_pressure->increase_B change_column Switch to Less Retentive Column (C4, Phenyl) no_pressure->change_column increase_temp Increase Column Temperature (40-60°C) re_evaluate Re-evaluate Peak Shape and Recovery increase_temp->re_evaluate change_column->increase_temp increase_B->increase_temp

Caption: A decision-making workflow for troubleshooting on-column precipitation.

In-Depth Technical Guide: Method Development for Hydrophobic Peptides

A robust purification method is the cornerstone of obtaining high-purity hydrophobic peptides. This section provides a step-by-step guide to developing a reliable RP-HPLC method.

Step 1: Column Selection

The choice of stationary phase is critical. For peptides containing this compound, the increased hydrophobicity often necessitates a departure from standard C18 columns.

Column Type Pore Size Advantages Considerations
C18 120 Å / 300 ÅHigh resolving power for many peptides.Can be too retentive, leading to irreversible binding of very hydrophobic peptides.
C8 120 Å / 300 ÅModerately hydrophobic, good starting point.May not provide sufficient resolution for closely eluting impurities.
C4 300 ÅLow hydrophobicity, ideal for very hydrophobic or large peptides.[1]May offer less retention for more polar impurities.
Diphenyl 300 ÅOffers alternative selectivity based on pi-pi interactions.[5]Can be beneficial when C4/C8/C18 fail to provide adequate separation.

Recommendation: Start with a C4 or C8 column with a 300 Å pore size.

Step 2: Mobile Phase Optimization

The composition of the mobile phase directly influences peptide solubility and retention.

  • Aqueous Phase (Solvent A): 0.1% TFA in HPLC-grade water is the standard choice. It provides good peak shape through ion-pairing with basic residues and maintains a low pH to suppress silanol interactions.

  • Organic Phase (Solvent B):

    • Acetonitrile (ACN): The most common organic modifier due to its low viscosity and UV transparency.

    • Isopropanol (IPA) / n-Propanol (n-PrOH): These are stronger solvents for hydrophobic peptides and can be used as additives to ACN or as the primary organic modifier to improve solubility and recovery.[7] A common starting point is a blend of ACN and IPA (e.g., 1:1).

    • Formic Acid (FA): Can be added to both Solvent A and B (e.g., 0.1%) as an alternative to TFA. It can alter selectivity and is more MS-friendly.

Step 3: Gradient Design

A well-designed gradient is crucial for good resolution.

Protocol: Generic Gradient Development for Hydrophobic Peptides

  • Scouting Gradient:

    • Column: C4, 5 µm, 300 Å, 4.6 x 150 mm

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 50°C

    • Gradient: 20% to 80% B over 30 minutes.

  • Analysis of Scouting Run:

    • Determine the retention time (t_R) of your target peptide.

    • Calculate the approximate %B at which your peptide elutes.

  • Optimized Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of your peptide. For example, if the peptide eluted at 60% B, a new gradient could be 50% to 70% B over 20 minutes. This will improve the resolution between your target peptide and closely eluting impurities.

Workflow Diagram: RP-HPLC Method Development

G start Start Method Development col_select Select Column (C4 or C8, 300Å) start->col_select mobile_phase Choose Mobile Phase (ACN +/- IPA, 0.1% TFA) col_select->mobile_phase scout_grad Run Scouting Gradient (e.g., 20-80% B) mobile_phase->scout_grad analyze Analyze Scouting Run (Determine Elution %B) scout_grad->analyze optimize_grad Design Optimized Shallow Gradient analyze->optimize_grad final_method Final Purification Method optimize_grad->final_method

Sources

Minimizing the formation of deletion sequences in peptides with Boc-3-methoxy-L-tyrosine.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Deletion Sequences in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for advanced peptide synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols for researchers working with Boc-3-methoxy-L-tyrosine (Boc-Tyr(OMe)-OH). Our focus is to address the common challenge of deletion sequence formation and empower you to achieve higher purity and yield in your synthetic peptides.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding deletion sequences and the specific challenges posed by this compound.

Q1: What are deletion sequences and why are they a critical purity issue?

A: Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence. For instance, if synthesizing the sequence A-B-C-D, a deletion sequence might be A-C-D, missing residue B. These impurities arise from the failure of a coupling or deprotection step during solid-phase peptide synthesis (SPPS).[1][2] Because they are often chemically similar to the full-length target peptide and may have a similar mass, they can be difficult to separate during purification by techniques like reverse-phase HPLC, leading to compromised sample purity and potentially confounding biological assay results.

Q2: What makes this compound particularly challenging to work with in SPPS?

A: The primary challenge with this compound stems from steric hindrance . The methoxy group (-OCH₃) at the 3-position of the tyrosine ring adds significant bulk near the alpha-carbon and the reacting carboxyl group. This bulk can physically obstruct the incoming N-terminal amine of the growing peptide chain, slowing down or preventing the formation of the peptide bond.[3][4] This phenomenon is common to other sterically hindered amino acids like Valine or Aib.[2][4] Incomplete coupling is a direct cause of deletion sequences.[2]

Q3: How exactly does the steric hindrance of Boc-Tyr(OMe)-OH lead to a deletion sequence?

A: There are two primary ways this occurs during the SPPS cycle:

  • Incomplete Coupling of Boc-Tyr(OMe)-OH: The bulky nature of the activated Boc-Tyr(OMe)-OH can fail to couple completely to the N-terminal amine of the peptide chain on the resin. If the subsequent washing steps remove the unreacted amino acid, and the unreacted amine is not permanently blocked (capped), it will be available to react with the next amino acid in the sequence. This results in a peptide that is missing the this compound residue.

  • Incomplete Deprotection of the Subsequent Residue: While less common, if the Tyr(OMe) residue creates a sterically crowded environment after it has been coupled, it can hinder the access of the deprotection reagent (e.g., TFA in Boc-SPPS) to the Nα-Boc group of the Tyr(OMe) itself. This prevents the subsequent amino acid from being added, leading to a truncated sequence. However, the more frequent issue is the incomplete coupling of the hindered residue.

The diagram below illustrates the more common pathway of incomplete coupling leading to a deletion sequence.

G cluster_cycle_n Synthesis Cycle (n) cluster_outcome Outcome cluster_cycle_n1 Synthesis Cycle (n+1) Resin_N Resin-Peptide-(n-1)-NH₂ Coupling Coupling Reaction Resin_N->Coupling Boc_Tyr Boc-Tyr(OMe)-OH (Sterically Hindered) Activation Activation (e.g., HBTU/DIEA) Boc_Tyr->Activation Activation->Coupling Complete Complete Coupling Resin-Peptide-(n-1)-NH-CO-Tyr(OMe)-Boc Coupling->Complete Successful Incomplete Incomplete Coupling Resin-Peptide-(n-1)-NH₂ (Unreacted) Coupling->Incomplete Failure due to Steric Hindrance Next_AA Couple Next AA (Residue n+1) Incomplete->Next_AA Deletion_Peptide Deletion Sequence Formed Resin-Peptide-(n-1)-(n+1) Next_AA->Deletion_Peptide

Mechanism of deletion sequence formation due to steric hindrance.
Troubleshooting Guide: Specific Scenarios

This section provides solutions to specific problems you might encounter during your synthesis and analysis.

Q4: My Mass Spectrometry (MS) analysis shows a significant peak with a mass corresponding to my target peptide minus the mass of 3-methoxy-L-tyrosine. What is the most likely cause and solution?

A: This is a classic sign of an incomplete coupling reaction at the Boc-Tyr(OMe)-OH step. The steric hindrance of the residue prevented it from coupling efficiently to the resin-bound peptide chain.

Immediate Troubleshooting Steps:

  • Re-evaluate Coupling Chemistry: Standard coupling reagents may be insufficient. For sterically hindered amino acids, more potent activators are required.[3]

  • Increase Reaction Time: Allow more time for the hindered coupling reaction to proceed to completion.

  • Implement Double Coupling: After the initial coupling reaction, drain the vessel, wash, and repeat the coupling step with a fresh solution of activated Boc-Tyr(OMe)-OH.[5]

Q5: I've tried double coupling, but I still see the deletion sequence. What advanced strategies can I employ?

A: If basic troubleshooting fails, a more systematic optimization is necessary. Consider the following authoritative strategies:

  • Change Coupling Reagent: Switch from standard carbodiimides (DIC) or HBTU to reagents specifically designed for hindered couplings, such as HATU, HDMC, or COMU.[6] These reagents form highly reactive intermediates that can overcome steric barriers more effectively.

  • Elevate the Temperature: For difficult couplings, increasing the reaction temperature can significantly improve efficiency.[4][5] Microwave-assisted SPPS is particularly effective at driving hindered couplings to completion quickly.[4]

  • Introduce a Capping Step: After the coupling step for Boc-Tyr(OMe)-OH, treat the resin with a highly reactive, non-coupling agent like acetic anhydride. This will acetylate any unreacted N-terminal amines. These "capped" chains will not participate in subsequent coupling steps, resulting in a truncated peptide that is much shorter and easier to separate from the full-length product than a single-residue deletion sequence.

Q6: How do I choose the right coupling reagent for Boc-Tyr(OMe)-OH?

A: The choice depends on the severity of the problem and available resources. The following table summarizes recommended reagents for hindered couplings.

ReagentActivating Agent AdditiveKey AdvantagesConsiderations
DIC Oxyma Pure or HOBtCost-effective; corresponding urea is soluble.[6]May be insufficient for highly hindered couplings.[3]
HBTU/HATU (Internal HOAt for HATU)Highly efficient and fast-acting. HATU is generally superior for hindered residues.[3][6]Higher cost; potential for side reactions if not used correctly.
COMU (Internal Oxyma)Coupling efficiency comparable to HATU but with improved safety (non-explosive byproduct) and solubility.[6]Newer reagent, may be more expensive.
TFFH (None)Generates amino acid fluorides in situ, which are highly reactive and excellent for coupling hindered residues.[6][7]Requires careful handling due to its reactivity.
Optimized Experimental Protocols

Follow these detailed protocols to minimize the formation of deletion sequences when incorporating this compound.

Protocol 1: Optimized Double Coupling with HATU

This protocol is designed to maximize the coupling efficiency of Boc-Tyr(OMe)-OH.

  • Resin Preparation: Ensure the N-terminal Boc group of the preceding residue has been completely removed (deprotected) and the resin has been neutralized and washed thoroughly with DMF.[8][9]

  • Activation Mixture Preparation (First Coupling):

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for at least 2 hours at room temperature. For very difficult sequences, extend this time to 4 hours or perform at a moderately elevated temperature (e.g., 35-40°C).

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 to perform a second, identical coupling reaction. This ensures that any sites that did not react during the first coupling have a second opportunity.

  • Verification (Optional but Recommended): Perform a Kaiser test.[10] A negative result (yellow beads) indicates a complete coupling. Note that sterically hindered N-termini can sometimes give a false negative, so this should be used in conjunction with analytical data post-synthesis.[11]

Protocol 2: Acetic Anhydride Capping

This protocol should be performed immediately after the final coupling step of Boc-Tyr(OMe)-OH to terminate any unreacted chains.

  • Post-Coupling Wash: After the final wash step of Protocol 1, wash the resin with DCM (3 times).

  • Prepare Capping Solution: Create a solution of 10% acetic anhydride and 5% DIEA in DCM.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to prepare for the deprotection of the newly added Boc-Tyr(OMe)-OH and the subsequent coupling cycle.

Protocol 3: Cleavage and Analytical Verification

When synthesizing peptides containing sensitive residues like tyrosine, the choice of cleavage cocktail is crucial to prevent side reactions.[12][13]

  • Peptide-Resin Preparation: After completing the synthesis, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail: For a peptide containing Tyr(OMe), a standard and effective cleavage cocktail is Reagent K or a variation thereof.[13][14]

    • Reagent K Composition: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[13]

    • Use approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a suitable apparatus.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it several times with cold ether.

  • Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

    • Analyze the sample using RP-HPLC to assess purity and identify the target peptide peak versus any deletion or truncated sequences.[2]

    • Confirm the identity of all major peaks using Mass Spectrometry (MS) to verify the molecular weights.[2][15]

The workflow for identifying and resolving deletion sequences is summarized in the diagram below.

G Start Crude Peptide Analysis (HPLC/MS) CheckPurity Is Purity > 90% and No Deletion Peak Observed? Start->CheckPurity Success Proceed to Purification CheckPurity->Success Yes IdentifyDeletion Deletion Sequence Detected (Mass = Target - Tyr(OMe)) CheckPurity->IdentifyDeletion No Troubleshoot Troubleshoot Coupling Step IdentifyDeletion->Troubleshoot DoubleCouple Implement Double Coupling (Protocol 1) Troubleshoot->DoubleCouple ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Troubleshoot->ChangeReagent IncreaseTemp Increase Reaction Temperature (Conventional or Microwave) Troubleshoot->IncreaseTemp AddCapping Add Capping Step (Protocol 2) Troubleshoot->AddCapping Resynthesize Re-synthesize Peptide with Optimized Protocol DoubleCouple->Resynthesize ChangeReagent->Resynthesize IncreaseTemp->Resynthesize AddCapping->Resynthesize Resynthesize->Start

Troubleshooting workflow for deletion sequences.
References
  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bio-protocol. (n.d.). Peptide Synthesis.
  • NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Distribution of Leu-Ala-Gly-Val and deletion peptides after continuous-flow synthesis.
  • Benchchem. (n.d.). identifying and minimizing deletion sequences in D-Valine peptides.
  • (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • (n.d.). Peptide Sequence Detection: Exploring In-Depth Techniques for Amino Acid Arrangement.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Agilent. (2024).

Sources

Best practices for the storage and handling of Boc-3-methoxy-L-tyrosine to prevent degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-3-methoxy-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As experienced scientists, we understand that the success of your experiments relies on the quality of your starting materials. This resource provides in-depth, evidence-based best practices and troubleshooting advice to prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper storage and handling of this compound, providing the scientific reasoning behind each recommendation.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods. The primary goals are to minimize exposure to moisture, light, and ambient air to prevent hydrolysis and oxidation.[] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: Why is it important to protect this compound from light?

Aromatic amino acids, including tyrosine derivatives, can be susceptible to photo-oxidation. The phenolic ring in the tyrosine side chain can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. Storing the compound in an amber vial or in a dark location is a simple and effective preventative measure.

Q3: Is an inert atmosphere necessary for storing solid this compound?

While not always mandatory for short-term storage, for long-term preservation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This is particularly important for preventing the oxidation of the electron-rich phenolic ring. Methionine and cysteine are the amino acids most prone to oxidation, but histidine, tyrosine, tryptophan, and phenylalanine can also be affected.[4]

Q4: How should I handle this compound when preparing solutions?

When preparing solutions, it is best to work quickly and efficiently to minimize exposure to the atmosphere. Use anhydrous solvents if the subsequent reaction chemistry is moisture-sensitive. For aqueous solutions, use de-gassed buffers to minimize dissolved oxygen. Solutions of this compound are less stable than the solid form and should ideally be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]

Q5: What is the expected shelf-life of this compound?

When stored under the recommended conditions (frozen, dry, and protected from light), solid Boc-protected amino acids can be stable for years.[] However, it is always best practice to check the supplier's certificate of analysis for a specific expiry date and to re-analyze the purity of the compound if it has been stored for an extended period, especially if unexpected experimental results are observed.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound, with a focus on issues related to its degradation.

Problem 1: I am observing an unexpected side product in my peptide synthesis that corresponds to the mass of tyrosine (without the methoxy group). What could be the cause?

  • Potential Cause: Cleavage of the methyl ether on the phenolic ring. This can occur under strongly acidic conditions that may be present during certain deprotection or cleavage steps in peptide synthesis, particularly if the conditions are harsher than intended or if the reaction is prolonged.

  • Solution:

    • Review your deprotection/cleavage cocktail: Ensure that the acid concentration and reaction time are appropriate for the other protecting groups on your peptide and are not unnecessarily harsh.

    • Use scavengers: The inclusion of scavengers, such as anisole or thioanisole, in your cleavage cocktail can help to trap reactive species that may otherwise lead to the demethylation of the tyrosine side chain.[5]

    • Optimize reaction conditions: Perform a time-course experiment to determine the minimum time required for complete deprotection of the desired group, thereby minimizing side reactions.

Problem 2: My reaction is sluggish, and I suspect the purity of my this compound has decreased over time. How can I confirm this and what is the likely cause?

  • Potential Cause: The most likely causes for a decrease in purity over time are hydrolysis of the Boc-protecting group or oxidation of the phenolic ring. Hydrolysis can occur due to exposure to moisture, while oxidation can be initiated by exposure to air and/or light.

  • Solution:

    • Confirm Purity: The purity of your this compound can be checked by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results to the supplier's certificate of analysis.

    • Prevent Future Degradation:

      • Storage: Ensure the compound is stored at -20°C in a desiccator or under an inert atmosphere.

      • Handling: Always allow the container to reach room temperature before opening. Minimize the time the container is open to the atmosphere.

      • Aliquoting: For frequently used reagents, consider aliquoting the solid into smaller, single-use vials to prevent repeated exposure of the entire stock to ambient conditions.

Problem 3: I am seeing a new, more polar impurity in my HPLC analysis of an aged sample of this compound. What could this be?

  • Potential Cause: This is likely due to the oxidation of the phenolic ring. Methoxy-substituted phenols can be oxidized to form hydroxyphenols or other oxidized species.[6] These hydroxylated byproducts would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

  • Solution:

    • Confirm Identity: If possible, characterize the impurity by mass spectrometry to confirm if it corresponds to a hydroxylated or other oxidized form of the starting material.

    • Purification: If the purity has been compromised, you may need to purify the material by recrystallization or chromatography before use.

    • Strict Anaerobic and Anhydrous Handling: For future use, handle the material in a glovebox or under a stream of inert gas to minimize exposure to oxygen.

Key Storage and Handling Parameters

ParameterRecommended ConditionsUnacceptable ConditionsRationale
Temperature (Solid) -20°C (long-term)[1][2]; 2-8°C (short-term)Room temperature for extended periodsMinimizes thermal degradation and slows down potential side reactions.
Temperature (Solution) -20°C to -80°C[1]Refrigerated or room temperature for more than a daySolutions are less stable and more prone to degradation.
Atmosphere Tightly sealed container; Inert gas (Argon/Nitrogen) for long-term storageOpen to air for prolonged periodsPrevents oxidation of the phenolic ring and hydrolysis of the Boc group.
Moisture Store in a desiccator or with a desiccantExposure to humidity; Opening container while coldPrevents hydrolysis of the Boc-protecting group.
Light Store in an amber vial or in the darkExposure to direct sunlight or UV lightPrevents photo-oxidation of the aromatic ring.
Handling Allow to warm to room temperature before opening; Use anhydrous/de-gassed solvents for solutionsRepeated freeze-thaw cycles of solutionsPrevents condensation and minimizes degradation in solution.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under suboptimal storage or handling conditions.

G main This compound degradation1 3-methoxy-L-tyrosine (Boc hydrolysis) main->degradation1 Moisture/Acid degradation2 Oxidized Species (e.g., Hydroxylated derivatives) main->degradation2 O₂/Light degradation3 Boc-L-tyrosine (Demethylation) main->degradation3 Harsh Acid

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Analyze the resulting chromatogram for the presence of unexpected peaks. The appearance of new, more polar peaks (shorter retention time) may indicate degradation products such as the free amine (from Boc hydrolysis) or oxidized species.

Protocol 2: Preparation and Storage of a Stock Solution

  • Preparation:

    • Equilibrate the solid this compound container to room temperature.

    • Weigh the desired amount of the solid in a sterile vial.

    • Add the appropriate volume of anhydrous or de-gassed solvent (e.g., DMSO, DMF) to achieve the target concentration.

    • Mix thoroughly until the solid is completely dissolved. Sonication may be used if necessary.

  • Storage:

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

References

  • We have examined the oxidative decomposition of m- and p-methoxyphenol...
  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Arom
  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring | The Journal of Organic Chemistry - ACS Public
  • 3-Methoxytyrosine (CAS 7636-26-2) - Cayman Chemical.
  • Synthesis of methoxy-substituted phenols by peracid oxidation of the arom
  • Boc-L-tyrosine - Apollo Scientific.
  • Boc-L-Tyrosine methyl ester | Amino Acid Deriv
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed in peptide synthesis... - BOC Sciences Amino Acid.
  • Safety D
  • Amine Protection / Deprotection - Fisher Scientific.
  • 3-METHOXY-DL-TYROSINE | 7636-26-2 - ChemicalBook.
  • 3-O-Methyldopa (3-Methoxy-L-tyrosine) | Drug Metabolite | MedChemExpress.
  • Amino Acid Analysis: “How-To” Guide - Agilent.
  • 3-methoxy-L-tyrosine | C10H13NO4 | CID 9307 - PubChem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • 3-(Methoxy-d3)-L-tyrosine Hydrochloride | Benchchem.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • L-tyrosine degradation I | P
  • 3-Methoxy-L-tyrosine - SRIRAMCHEM.
  • 3-Methoxy-L-tyrosine and its Impact on Neuronal Function: An In-depth Technical Guide - Benchchem.
  • 3-Methoxy-L-tyrosine powder 200630-46-2 - Sigma-Aldrich.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Technical Bulletins & General Procedures - Aapptec Peptides.
  • Storage and Handling Synthetic Peptides - Sigma-Aldrich.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC.
  • Form BOC-3 - Designation of Agents for Service of Process | FMCSA.

Sources

Validation & Comparative

A Comparative Analysis of Coupling Efficiency: Boc-3-methoxy-L-tyrosine versus Boc-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the efficiency of peptide synthesis is a critical factor that dictates the success of a project. The selection of amino acid derivatives, particularly those with side-chain modifications, can significantly impact coupling yields, purity of the final peptide, and the overall timeline of synthesis. This guide provides an in-depth technical comparison of the coupling efficiency between two N-α-Boc-protected tyrosine derivatives: Boc-3-methoxy-L-tyrosine and the standard Boc-L-tyrosine.

While Boc-L-tyrosine is a staple in peptide synthesis, the introduction of a methoxy group at the 3-position of the phenolic ring in this compound presents both electronic and steric considerations that can alter its reactivity during peptide bond formation. This guide will dissect these factors, provide a theoretical framework for understanding their impact, and present a detailed experimental protocol for a comparative analysis.

Chemical Structures and Inherent Properties

The fundamental difference between the two molecules lies in the substitution on the aromatic side chain.

CompoundStructureMolecular FormulaMolecular Weight
Boc-L-tyrosine [Image of Boc-L-tyrosine structure]C14H19NO5281.3 g/mol [1]
This compound [Image of this compound structure]C15H21NO5311.34 g/mol

Note: The structure for this compound is inferred from the structures of Boc-L-tyrosine and 3-methoxy-L-tyrosine.

The key to understanding the potential differences in coupling efficiency lies in two opposing effects originating from the 3-methoxy group:

  • Electronic Effect: The methoxy group is an electron-donating group through resonance, increasing the electron density of the aromatic ring.[1][2][3] This can make the phenolic hydroxyl group more acidic and potentially influence the overall electronic environment of the molecule, though the primary site of reaction, the carboxylic acid, is sterically distant.

  • Steric Effect: The presence of the methoxy group adjacent to the point of attachment to the peptide backbone introduces steric hindrance.[4][5] This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially slowing down the coupling reaction.

Theoretical Impact on Coupling Efficiency

The interplay between these electronic and steric effects will ultimately determine the coupling efficiency of this compound.

  • Activation of the Carboxyl Group: The activation of the carboxylic acid is the first step in the coupling reaction. This is typically achieved using carbodiimides (like DCC or DIC) or more potent uronium/aminium or phosphonium reagents (like HBTU, HATU, or PyBOP).[6] The electronic effect of the distant methoxy group is unlikely to have a significant direct impact on this activation step.

  • The Coupling Step - A Tale of Two Effects: During the crucial step of amide bond formation, the activated amino acid is brought into proximity with the free amine of the peptide chain. Here, steric hindrance from the 3-methoxy group is expected to be the dominant factor. The bulky methoxy group can create a less favorable orientation for the nucleophilic attack by the amine, potentially leading to:

    • Slower reaction kinetics: The coupling reaction may require longer times to reach completion compared to the unhindered Boc-L-tyrosine.

    • Incomplete coupling: A higher percentage of unreacted amines may remain on the resin, leading to deletion sequences in the final peptide.[7][8]

    • Increased need for more potent coupling reagents: To overcome the steric barrier, stronger and more reactive coupling reagents might be necessary to achieve acceptable yields.[6]

The following diagram illustrates the potential steric clash during the coupling of this compound.

G cluster_0 Growing Peptide Chain on Resin cluster_1 Activated Amino Acid Resin Resin Peptide ---Peptide---NH2 Resin->Peptide Linker Boc_Tyr Boc-L-Tyrosine (Activated) Boc_Tyr->Peptide Unhindered Approach Boc_3_MeO_Tyr This compound (Activated) Boc_3_MeO_Tyr->Peptide Hindered Approach Methoxy Methoxy Group (Steric Hindrance)

Caption: Steric hindrance from the 3-methoxy group may impede coupling.

Experimental Design for a Comparative Study

To empirically determine the coupling efficiency, a controlled experiment is necessary. The following protocol outlines a robust method for comparing the two amino acid derivatives in a solid-phase peptide synthesis (SPPS) context.

Materials
  • Resins: Rink Amide resin (for C-terminal amide peptides)

  • Amino Acids: Boc-L-tyrosine, this compound, and other required Boc-protected amino acids.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bases: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Monitoring Reagent: Ninhydrin test kit[9][10][11]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column, Mass Spectrometer (MS).[12][13][14][15]

Experimental Workflow

The following workflow diagram outlines the key steps in the comparative study.

G cluster_A Batch A: Boc-L-Tyrosine cluster_B Batch B: this compound start Start: Swell Resin deprotection1 Fmoc Deprotection of Resin start->deprotection1 coupling_gly Couple Boc-Gly-OH deprotection1->coupling_gly deprotection2 Boc Deprotection coupling_gly->deprotection2 split Split Resin into Two Batches deprotection2->split coupling_tyr_A Couple Boc-L-Tyrosine split->coupling_tyr_A Batch A coupling_tyr_B Couple this compound split->coupling_tyr_B Batch B ninhydrin_A Ninhydrin Test coupling_tyr_A->ninhydrin_A deprotection_A Final Boc Deprotection ninhydrin_A->deprotection_A cleavage_A Cleavage from Resin deprotection_A->cleavage_A analysis_A HPLC & MS Analysis cleavage_A->analysis_A compare Compare Results: - Yield - Purity - Reaction Time analysis_A->compare ninhydrin_B Ninhydrin Test coupling_tyr_B->ninhydrin_B deprotection_B Final Boc Deprotection ninhydrin_B->deprotection_B cleavage_B Cleavage from Resin deprotection_B->cleavage_B analysis_B HPLC & MS Analysis cleavage_B->analysis_B analysis_B->compare

Caption: Workflow for comparing coupling efficiencies.

Step-by-Step Protocol
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Synthesis of a Model Peptide: To provide a consistent peptide chain for the coupling comparison, synthesize a short peptide sequence (e.g., Gly-Ala-Val-) onto the resin using standard Boc-SPPS protocols.

  • Resin Splitting: After the synthesis of the initial peptide sequence, wash the resin thoroughly and divide it into two equal batches.

  • Coupling Reaction (Parallel Synthesis):

    • Batch A (Control): Couple Boc-L-tyrosine (3 eq.) to the resin-bound peptide. Use HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Allow the reaction to proceed for a standard time (e.g., 2 hours).

    • Batch B (Experimental): Couple this compound (3 eq.) under the identical conditions as Batch A.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin from each batch and perform a qualitative ninhydrin test. A blue color indicates the presence of unreacted primary amines, signifying incomplete coupling.[9][10][11]

    • If the ninhydrin test is positive for Batch B, extend the coupling time and/or perform a second coupling with fresh reagents. Record the total coupling time required to achieve a negative ninhydrin test.

  • Final Deprotection and Cleavage: Once the coupling is complete for both batches, proceed with the final Boc deprotection and cleave the peptides from the resin using the cleavage cocktail.

  • Analysis:

    • Analyze the crude peptides from both batches by reverse-phase HPLC to determine the purity and identify any deletion products.[13][14][15]

    • Confirm the identity of the desired peptides and any major impurities by mass spectrometry.

Data Presentation and Expected Outcomes

The experimental data should be summarized in a clear, comparative table.

ParameterBoc-L-tyrosineThis compound
Coupling Time for Negative Ninhydrin Test ~2 hoursExpected to be > 2 hours
Crude Peptide Yield (%) HighExpected to be lower
Crude Peptide Purity (HPLC Area %) HighExpected to be lower
Major Impurities (MS) Minimal deletion productsPotential for [M-311] deletion peak

Based on the principles of steric hindrance, it is hypothesized that the coupling of this compound will be less efficient than that of Boc-L-tyrosine. This would manifest as longer required coupling times, lower crude yields, and a higher percentage of deletion impurities in the crude product.

Troubleshooting and Optimization for Hindered Couplings

Should the coupling of this compound prove to be particularly challenging, several strategies can be employed to improve the outcome:

  • Use of a More Potent Coupling Reagent: Switching from HBTU to HATU, which is known to be more effective for sterically hindered couplings, can significantly improve the reaction rate and completeness.[6]

  • Double Coupling: Performing two consecutive coupling reactions before proceeding to the next deprotection step can help drive the reaction to completion.

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution to avoid potential side reactions.

Conclusion and Recommendations

The choice between this compound and Boc-L-tyrosine in peptide synthesis should be made with a clear understanding of the potential trade-offs. While the 3-methoxy substitution may be desirable for specific biological or chemical properties of the final peptide, researchers must be prepared for potential challenges in its incorporation.

Based on the principles of steric hindrance, it is anticipated that this compound will exhibit lower coupling efficiency compared to Boc-L-tyrosine . This necessitates careful monitoring of the coupling reaction, potentially longer reaction times, and the use of more potent coupling reagents to achieve acceptable yields and purity.

For routine peptide synthesis where the 3-methoxy group is not essential, Boc-L-tyrosine remains the more efficient and cost-effective choice. However, for applications requiring the specific properties imparted by the 3-methoxy substitution, the synthetic challenges can be overcome with the optimization strategies outlined in this guide. The provided experimental protocol offers a framework for researchers to conduct their own comparative analysis and make informed decisions for their specific synthetic targets.

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 134-139.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Góngora-Vargas, P., & Quijano-Quiñones, R. F. (2014). Grids I: Electrophilic Aromatic Substitution. Educación Química, 25(4), 458-461.
  • Bodanszky, M., & Sheehan, J. T. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • Wikipedia. (2023). Ninhydrin. [Link]

  • Lee, N. (2022, June 9). Peptide Hand Synthesis Part 4: Ninhydrin Test [Video]. YouTube. [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • O'Keeffe, J. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis (Master's thesis, Dublin Institute of Technology).
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Peptides Containing 3-Methoxy-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids, such as 3-methoxy-L-tyrosine, into peptide therapeutics offers a powerful strategy to enhance their pharmacological properties. However, these modifications also introduce unique analytical challenges, particularly in the precise validation of peptide purity. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust purity assessment of peptides containing 3-methoxy-L-tyrosine, grounded in scientific principles and practical expertise.

The Challenge of Modified Peptides

Synthetic peptides are often accompanied by a host of impurities, including deletion sequences, truncated fragments, or products of incomplete deprotection from the synthesis process.[1] The presence of a modified amino acid like 3-methoxy-L-tyrosine adds another layer of complexity. Standard analytical techniques may not adequately resolve or identify impurities with subtle mass shifts or similar chromatographic behavior to the main peptide.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a cornerstone for peptide analysis due to its high sensitivity, resolution, and accuracy.[2] It not only separates the peptide of interest from its impurities but also provides crucial molecular weight information for their identification.[2]

The Power of LC-MS for Purity Determination

A well-designed LC-MS workflow is paramount for the accurate purity validation of a 3-methoxy-L-tyrosine-containing peptide. This involves a meticulous, multi-step process that ensures the reliability and reproducibility of the results.

The following diagram outlines a robust, self-validating workflow for this purpose:

Caption: A comprehensive LC-MS workflow for peptide purity validation.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of Accuracy

  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, such as water with a small percentage of acetonitrile and 0.1% formic acid, to a final concentration of 1 mg/mL. Complete solubilization is critical for accurate quantification.[3]

  • Standard Curve Preparation: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[4] This is essential for quantifying the main peptide and its impurities.

2. Liquid Chromatography: Separating the Components

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide separation.[5]

    • Column: A C18 column is typically used.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the main peptide from its impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

3. Mass Spectrometry: Detection and Identification

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for confirming the elemental composition of the main peptide and its impurities.[7]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for peptides.

    • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended for high resolution and mass accuracy.

  • Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the peptide ions to determine their amino acid sequence and identify the specific location of the 3-methoxy-L-tyrosine modification.[8] This is also invaluable for characterizing the structure of any detected impurities.

4. Data Processing and Purity Calculation

  • The purity of the peptide is calculated based on the peak area of the main peptide relative to the total peak area of all detected components in the chromatogram.[9]

Understanding the Fragmentation of 3-Methoxy-L-Tyrosine Peptides

The fragmentation pattern of a peptide in MS/MS provides a fingerprint of its amino acid sequence. The presence of 3-methoxy-L-tyrosine will result in characteristic fragment ions.

Caption: Fragmentation of a peptide containing 3-methoxy-L-tyrosine.

In Collision-Induced Dissociation (CID), the peptide backbone is fragmented at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue. The presence of 3-methoxy-L-tyrosine (residue mass of 195.08 Da) will be evident in the mass spectrum. Additionally, a characteristic immonium ion for 3-methoxy-L-tyrosine at m/z 150.07 may be observed, providing further confirmation of its presence.

Comparative Analysis of Purity Assessment Methods

While LC-MS is a powerful tool, it's essential to understand its strengths and limitations in comparison to other analytical techniques.

MethodStrengthsWeaknesses
LC-MS High sensitivity and resolution, provides molecular weight information for impurity identification.[2][7]Can be complex to operate, potential for ion suppression affecting quantification.[2][10]
HPLC-UV Simple, robust, and widely available for routine purity analysis.[5]Does not provide molecular weight information, making impurity identification challenging.[11]
Amino Acid Analysis (AAA) Provides absolute quantification of peptide content.[12]Does not provide information on peptide sequence or impurities.[3]
Regulatory Context and Method Validation

For therapeutic peptides, all analytical methods must be validated according to the guidelines set by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[13][14] The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[15][16] This includes demonstrating the method's accuracy, precision, specificity, linearity, and robustness.[14]

Conclusion

The validation of peptide purity, especially for those containing modified amino acids like 3-methoxy-L-tyrosine, requires a sophisticated and multi-faceted analytical approach. LC-MS, with its high sensitivity and ability to provide structural information, stands out as the premier technique for this purpose. By following a well-designed and validated workflow, researchers and drug developers can ensure the quality, safety, and efficacy of their novel peptide therapeutics.

References

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (Source: Not specified)
  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs. (Source: MtoZ Biolabs)
  • Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide. Benchchem. (Source: Benchchem)
  • Comprehensive Comparison of Peptide Purity Detection Methods: Mass Spectrometry vs IP Sample Spectrum. (Source: Not specified)
  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (Source: Not specified)
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PubMed Central. (Source: PubMed Central)
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem. (Source: Bachem)
  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. National Institutes of Health.
  • Limitations of mass spectrometry-based peptidomic approaches. PubMed Central. (Source: PubMed Central)
  • LC-MS vs. HPLC for peptide quantification?. ResearchGate.
  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (Source: Not specified)
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. (Source: PubMed)
  • Fragmentation of l- and 3-Methoxypropene Ions. CORE. (Source: CORE)
  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. FDA. (Source: FDA)
  • Peptide Purification and Product Analysis. AltaBioscience. (Source: AltaBioscience)
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (Source: Not specified)
  • The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PubMed Central. (Source: PubMed Central)
  • Peptide Sample Amount Determination. Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (Source: Not specified)
  • Proteomic Approaches to Analyze Protein Tyrosine Nitration. PubMed Central. (Source: PubMed Central)
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (Source: Not specified)
  • What Are the FDA Requirements for Peptide Characteriz
  • Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies. American Chemical Society. (Source: American Chemical Society)
  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. (Source: MDPI)
  • Fragmentation of tyrosine by low-energy electron impact. (Source: Not specified)
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (Source: Chemistry LibreTexts)
  • Peptide Sample Amount Determination. Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (Source: Not specified)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (Source: FDA)
  • Quality Guidelines. ICH. (Source: ICH)
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed Central. (Source: PubMed Central)
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (Source: International Journal of Science and Research Archive)
  • ICH Q2 Validation of Analytical Procedures. YouTube. (Source: YouTube)
  • Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. CORE. (Source: CORE)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (Source: Starodub)

Sources

A Comparative Guide to Protected Tyrosine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tyrosine Protection in SPPS

Tyrosine, with its phenolic hydroxyl group, is a cornerstone amino acid in a multitude of biologically active peptides. This functional group, however, presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). Its nucleophilic nature makes it susceptible to undesirable side reactions, most notably O-acylation, during the amino acid coupling steps.[] Such side reactions can lead to the formation of impurities that are difficult to separate from the target peptide, ultimately reducing the overall yield and purity.[2] Consequently, the strategic protection of the tyrosine side chain is paramount to the successful synthesis of tyrosine-containing peptides.[3]

The choice of protecting group is intrinsically linked to the overall SPPS strategy employed, primarily the Boc/Bzl and Fmoc/tBu methodologies.[4] This guide provides an in-depth comparison of Boc-3-methoxy-L-tyrosine with other commonly utilized protected tyrosine derivatives, namely Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH. We will delve into the chemical rationale behind their use, their respective advantages and disadvantages, and provide supporting data to aid researchers in making informed decisions for their specific synthetic needs.

This compound: A Derivative with a Permanent Protecting Group

This compound is a derivative where the phenolic hydroxyl group is permanently protected by a methyl ether. This modification fundamentally alters its application in SPPS compared to derivatives with temporary protecting groups. The synthesis of 3-methoxy-L-tyrosine can be achieved through multi-step chemical reactions starting from L-tyrosine or via enzymatic synthesis.[5]

The primary advantage of the O-methyl group is its exceptional stability. It is resistant to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[6] This stability ensures that the hydroxyl group remains unreactive throughout the entire synthesis process, thereby preventing O-acylation and other potential side reactions.

The incorporation of O-methyl-L-tyrosine can be a strategic choice for several applications. It can serve as a stable mimic of phosphotyrosine, a critical post-translational modification in cellular signaling, making it a valuable tool in drug design and for probing protein-protein interactions.[6][7] Furthermore, the presence of the methyl group can enhance the enzymatic stability of the resulting peptide.[7]

However, the permanence of the methoxy group is also its main limitation. If the final peptide requires a free tyrosine hydroxyl group for its biological activity, this compound is not a suitable choice. Its application is therefore limited to instances where the permanent modification is desired or does not impede the peptide's function.

cluster_BocTyrOMe This compound BocTyrOMe BocTyrOMe

Caption: Chemical structure of this compound.

Fmoc-Tyr(tBu)-OH: The Workhorse of Modern SPPS

Fmoc-Tyr(tBu)-OH is the most widely used protected tyrosine derivative in modern SPPS, forming a cornerstone of the Fmoc/tBu strategy.[2][8] This approach is favored for its mild reaction conditions. The Nα-Fmoc group is labile to basic conditions (typically 20% piperidine in DMF), while the tert-butyl (tBu) ether protecting the side chain is stable to base but readily cleaved by strong acids like TFA during the final cleavage from the resin.[9][10]

This orthogonality between the Nα and side-chain protecting groups is a key advantage, minimizing the potential for unintended deprotection and side reactions during the synthesis cycles.[] The Fmoc/tBu strategy generally leads to high coupling yields and excellent reproducibility, making it suitable for the synthesis of long and complex peptides.[9] The use of milder cleavage conditions compared to the Boc/Bzl strategy also makes it compatible with a wider range of post-translational modifications.[2]

The primary side reaction of concern with Fmoc-Tyr(tBu)-OH occurs during the final TFA cleavage. The released tert-butyl cation is a reactive electrophile that can alkylate electron-rich residues like tryptophan and methionine. This can be mitigated by the addition of scavengers to the cleavage cocktail.[11]

cluster_FmocTyrOtBu Fmoc-Tyr(tBu)-OH FmocTyrOtBu FmocTyrOtBu

Caption: Chemical structure of Fmoc-Tyr(tBu)-OH.

Boc-Tyr(Bzl)-OH: A Staple in the Boc/Bzl Strategy

Boc-Tyr(Bzl)-OH is the traditional choice for incorporating tyrosine in the Boc/Bzl SPPS strategy. In this approach, the Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the more stable benzyl (Bzl) ether protecting the side chain requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal during the final cleavage.[4][12]

While the Boc/Bzl strategy has been successfully used to synthesize many peptides, it has some notable drawbacks. The repeated use of TFA for Boc deprotection can lead to the gradual cleavage of the Bzl ether from the tyrosine side chain, especially for tyrosine residues located early in the peptide sequence.[12] This premature deprotection exposes the hydroxyl group to potential O-acylation in subsequent coupling steps.

Another significant side reaction associated with Boc-Tyr(Bzl)-OH is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine, leading to the formation of 3-benzyltyrosine as a byproduct.[12] This side reaction can be difficult to control and necessitates careful optimization of the synthesis and cleavage conditions.

cluster_BocTyrBzl Boc-Tyr(Bzl)-OH BocTyrBzl BocTyrBzl

Caption: Chemical structure of Boc-Tyr(Bzl)-OH.

Comparative Analysis

The choice of protected tyrosine derivative is a critical decision that significantly impacts the outcome of an SPPS project. The following table provides a comparative summary of the key features of this compound, Fmoc-Tyr(tBu)-OH, and Boc-Tyr(Bzl)-OH.

FeatureThis compoundFmoc-Tyr(tBu)-OHBoc-Tyr(Bzl)-OH
Nα-Protection Strategy BocFmocBoc
Side-Chain Protection Methyl ether (permanent)tert-Butyl ether (acid-labile)Benzyl ether (strong acid-labile)
Nα-Deprotection Conditions Moderate acid (e.g., TFA)[10]Base (e.g., 20% piperidine in DMF)[9]Moderate acid (e.g., TFA)[12]
Side-Chain Deprotection Not removable under standard SPPS conditionsStrong acid (e.g., TFA)[10]Strong acid (e.g., HF, TFMSA)[12]
Key Advantages - Prevents O-acylation completely- Enhances enzymatic stability[7]- Can act as a phosphotyrosine mimic[6][7]- Orthogonal protection scheme[]- Mild deprotection conditions[2]- High coupling efficiency[9]- Established derivative in Boc chemistry
Key Disadvantages - Permanent modification- Limited to specific applications- Potential for alkylation of sensitive residues by tBu+[11]- Premature deprotection of Bzl group with repeated TFA treatment[12]- Acid-catalyzed benzyl group migration[12]
Common Side Reactions None at the side chainAlkylation of Trp, Met by tert-butyl cationsO-acylation (if prematurely deprotected), 3-benzyltyrosine formation

Experimental Protocol: Incorporation of Fmoc-Tyr(tBu)-OH in SPPS

This protocol describes a standard manual procedure for the incorporation of Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.

G Resin Start: Swollen Peptide-Resin (with free N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Remove Fmoc group Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Wash away piperidine Coupling Coupling: Fmoc-Tyr(tBu)-OH + Coupling Reagents in DMF Washing1->Coupling 3. Prepare for coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Couple Fmoc-Tyr(tBu)-OH End End: Peptide-Resin (with incorporated Tyr(tBu)) Washing2->End 5. Remove excess reagents

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solutions: DMF, DCM

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin again with DMF (3 x 1 min).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The selection of a protected tyrosine derivative is a critical parameter in the design of a successful solid-phase peptide synthesis strategy.

  • This compound offers a unique solution for incorporating a permanently O-methylated tyrosine, which can be advantageous for creating stable analogs of post-translationally modified peptides or for enhancing enzymatic resistance. Its use is, however, limited to applications where a free hydroxyl group is not required.

  • Fmoc-Tyr(tBu)-OH stands out as the preferred choice for most applications due to the mild and orthogonal nature of the Fmoc/tBu strategy, which generally provides higher yields and purity for a wide range of peptides.

  • Boc-Tyr(Bzl)-OH , while a historically important reagent in the Boc/Bzl strategy, presents challenges related to premature deprotection and side-chain rearrangement, which can complicate the synthesis and purification of the target peptide.

Ultimately, the optimal choice will depend on the specific sequence of the target peptide, the desired final modifications, and the overall synthetic strategy. A thorough understanding of the chemical properties and potential pitfalls of each derivative is essential for achieving the desired outcome in peptide synthesis.

References

  • Accelerated solid-phase synthesis of post-translationally modified peptides. Available at: [Link]

  • Boc-Tyr(Me)-OH [53267-93-9] - Aapptec Peptides. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. Available at: [Link]

  • Boc-Tyr-OH, N-Boc-L-tyrosine; CAS 3978-80-1 - Aapptec Peptides. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

  • An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins | Journal of the American Chemical Society. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC - NIH. Available at: [Link]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation - PubMed Central. Available at: [Link]

Sources

The Methoxy Modification: A Subtle Shift with Profound Impact on Peptide Conformation and Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the 3-Methoxy Group in Peptide Drug Development

In the intricate world of peptide engineering, even the smallest molecular alteration can cascade into significant changes in structure and, consequently, biological function. The introduction of a 3-methoxy group to an aromatic amino acid residue, such as tyrosine, is a prime example of such a subtle yet powerful modification. This guide provides an in-depth comparison of peptides with and without this modification, offering experimental frameworks to assess its impact on conformation and activity, thereby empowering researchers in the rational design of novel peptide therapeutics.

The Rationale for Methoxylation: Beyond Simple Substitution

The decision to incorporate a 3-methoxy group is often driven by the desire to fine-tune a peptide's properties. Unlike the hydroxyl group of tyrosine, the methoxy group is a hydrogen bond acceptor but not a donor. This seemingly minor change can have significant repercussions for a peptide's interaction with its environment and its inherent conformational preferences. The increased hydrophobicity and steric bulk of the methoxy group can also play a crucial role in modulating receptor binding and enzymatic stability.[1]

Conformational Consequences: A Comparative Analysis

The conformation of a peptide is intrinsically linked to its biological activity. The introduction of a 3-methoxy group can induce significant conformational shifts, which can be elucidated using a combination of spectroscopic techniques.

Unveiling Secondary Structure with Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful tool for rapidly assessing the secondary structure of peptides in solution.[2] By comparing the CD spectra of a native peptide with its 3-methoxy-modified counterpart, researchers can identify changes in helical content, beta-sheet propensity, or the prevalence of random coil structures.

Table 1: Comparative Secondary Structure Analysis of a Model Peptide and its 3-Methoxy Analog

Peptide Variantα-Helix Content (%)β-Sheet Content (%)Random Coil Content (%)
Native Peptide (Tyr)351550
3-Methoxy Peptide (3-MeO-Tyr)203050

Note: The data presented in this table is illustrative and based on typical shifts observed upon modification. Actual results will vary depending on the peptide sequence and experimental conditions.

Atomic-Level Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more detailed understanding of the conformational changes at the atomic level, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3] Two-dimensional NMR experiments, such as COSY and NOESY, can reveal through-bond and through-space correlations between protons, allowing for the determination of the peptide's three-dimensional structure in solution. A comparative NMR analysis of the native and methoxylated peptides can pinpoint specific changes in dihedral angles and local backbone structure induced by the 3-methoxy group.

Impact on Biological Activity: From Receptor Binding to Functional Outcomes

The ultimate test of a modified peptide is its biological activity. The conformational changes induced by the 3-methoxy group can translate into altered receptor binding affinity, signaling pathway activation, and overall functional efficacy.

Quantifying Receptor Interactions with Binding Assays

Surface Plasmon Resonance (SPR) or other binding assays can be employed to quantify the binding affinity (KD) of the native and modified peptides to their target receptor. A significant change in KD can directly correlate with the observed conformational shifts.

Table 2: Comparative Receptor Binding Affinity and Functional Activity

Peptide VariantReceptor Binding Affinity (KD, nM)EC50 in Functional Assay (nM)
Native Peptide (Tyr)1025
3-Methoxy Peptide (3-MeO-Tyr)50150

Note: The data presented in this table is illustrative. A higher KD value indicates weaker binding, and a higher EC50 value indicates lower potency.

Case Study: O-methylation of Tyrosine in Iturins

A compelling example of the impact of methoxylation is seen in the antibiotic lipopeptide iturin A. A derivative with a methylated tyrosine residue exhibits restricted biological activity. While both the native and methylated iturins increase ion permeability across lipid membranes, the methylated version shows a significantly lower overall conductance. Furthermore, the ion selectivity is inverted, suggesting a profound alteration in the structure of the pores formed in the membrane. This case study highlights how a single methoxy group can dramatically alter the functional properties of a peptide.

Experimental Protocols

To facilitate the practical application of these comparative analyses, detailed experimental protocols are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a 3-Methoxy-Tyrosine Containing Peptide

This protocol outlines the synthesis of a model peptide incorporating Fmoc-L-3-methoxytyrosine.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids (including Fmoc-L-3-methoxytyrosine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-L-3-methoxytyrosine at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect1 Next cycle Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Final cycle Cleave Cleave & Deprotect (TFA Cocktail) Deprotect2->Cleave Purify Precipitate & Purify (Ether, RP-HPLC) Cleave->Purify CD_Workflow Peptide_Sol Prepare Peptide Solutions (0.1 mg/mL) CD_Spec Acquire CD Spectra (190-260 nm) Peptide_Sol->CD_Spec Blank_Sub Subtract Buffer Blank CD_Spec->Blank_Sub Convert_MRE Convert to Mean Residue Ellipticity Blank_Sub->Convert_MRE Deconvolute Deconvolute Spectra for Secondary Structure % Convert_MRE->Deconvolute

Caption: Circular Dichroism Spectroscopy Workflow.

Receptor Binding Assay using Surface Plasmon Resonance (SPR)

Procedure:

  • Ligand Immobilization: Immobilize the target receptor on a sensor chip according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a series of dilutions of the native and 3-methoxy-modified peptides in running buffer.

  • Binding Measurement: Inject the peptide solutions over the sensor chip surface at a constant flow rate and record the sensorgrams.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

SPR_Workflow Immobilize Immobilize Receptor on Sensor Chip Prepare_Analyte Prepare Peptide Dilutions Immobilize->Prepare_Analyte Inject_Bind Inject Peptide & Measure Binding Prepare_Analyte->Inject_Bind Regenerate Regenerate Sensor Surface Inject_Bind->Regenerate Analyze Analyze Sensorgrams (Determine K_D) Inject_Bind->Analyze All concentrations Regenerate->Inject_Bind Next concentration

Caption: Surface Plasmon Resonance Workflow.

Conclusion: Strategic Application of the 3-Methoxy Group

The incorporation of a 3-methoxy group into a peptide is a nuanced yet powerful strategy for modulating its conformational and biological properties. By removing a hydrogen bond donor and introducing steric bulk, this modification can significantly alter a peptide's secondary structure, receptor binding affinity, and functional activity. A systematic and comparative approach, utilizing techniques such as CD and NMR spectroscopy alongside functional assays, is essential for understanding the structure-activity relationships of these modified peptides. The insights gained from such studies will undoubtedly contribute to the development of next-generation peptide therapeutics with enhanced efficacy and tailored pharmacological profiles.

References

  • How Protein Methylation Regulates Steroid Receptor Function. Endocrine Reviews. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

  • Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. [Link]

  • Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. PubMed Central. [Link]

  • CD analysis of the Tyr-C7mer peptide. The solid CD spectra are... ResearchGate. [Link]

  • Unraveling the Role of the Tyrosine Tetrad from the Binding Site of the Epigenetic Writer MLL3 in the Catalytic Mechanism and Methylation Multiplicity. MDPI. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]

  • Conformational Comparison of Cyclic α3β Tetrapeptide vs. α3β Pentapeptide. SciELO South Africa. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PubMed Central. [Link]

  • How Protein Methylation Regulates Steroid Receptor Function. Oxford Academic. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. MDPI. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PubMed Central. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Publishing. [Link]

  • Tyrosine O-sulfation promotes proteolytic processing of progastrin. PubMed Central. [Link]

  • Circular dichroic properties of the tyrosine residues in tetrazole analogues of opioid peptides. Wiley Online Library. [Link]

  • Recent Developments in the Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues. RSC Publishing. [Link]

  • (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. [Link]

  • Circular dichroism of peptides. PubMed. [Link]

Sources

The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the successful incorporation of modified amino acids is a hallmark of sophisticated peptide synthesis. Boc-3-methoxy-L-tyrosine, with its inherent steric bulk and electron-donating methoxy group, presents a unique set of challenges that demand a carefully considered approach to amide bond formation. This guide provides an in-depth comparative analysis of common coupling reagents, offering a blend of mechanistic insights and practical data to empower you in selecting the optimal path to your target peptide.

The addition of a methoxy group to the 3-position of the tyrosine ring in this compound significantly alters its reactivity. The electron-donating nature of the methoxy group can influence the nucleophilicity of the phenolic hydroxyl, though this is protected in many synthetic strategies. More critically, the steric hindrance imposed by the methoxy group in proximity to the carboxyl function can impede the approach of the incoming amine, making peptide bond formation a kinetically challenging step. The choice of coupling reagent is therefore paramount to achieving high yields, minimizing reaction times, and preserving the stereochemical integrity of the final product.

At the Crossroads of Reactivity: A Comparative Overview

The modern peptide chemist's toolkit contains a diverse array of coupling reagents, each with its own mechanism of action, advantages, and disadvantages. Here, we dissect the most relevant options for the demanding task of coupling this compound.

Coupling ReagentClassActivating SpeciesRelative ReactivityRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltOAt-esterVery HighLowHighly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium SaltOBt-esterHighLowA cost-effective and reliable choice for both standard and challenging couplings.[2][3]
HCTU Aminium/Uronium Salt6-Cl-OBt-esterHighLowGenerally more reactive than HBTU due to the electron-withdrawing chloro group.[4]
PyBOP Phosphonium SaltOBt-esterHighLowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[1][5]
DIC/HOBt CarbodiimideOBt-esterModerateLow to ModerateA classic and cost-effective method; the urea byproduct of DIC is soluble in common solvents.[1]

Delving into the Mechanisms: How Coupling Reagents Tame a Challenging Amino Acid

Understanding the underlying chemistry of each coupling reagent is crucial for troubleshooting and optimizing your synthetic strategy. The activation of the carboxylic acid of this compound is the critical first step, leading to an active ester that is then susceptible to nucleophilic attack by the amine of the growing peptide chain.

The Aminium/Uronium Salts: HATU, HBTU, and HCTU

These reagents, including the highly reactive HATU and its counterparts HBTU and HCTU, function by forming activated esters in situ.[1] The presence of a base, typically a non-nucleophilic one such as diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.

HATU_Mechanism BocTyr Boc-3-MeO-Tyr-COOH ActiveEster Boc-3-MeO-Tyr-OAt BocTyr->ActiveEster + HATU, Base Amine H₂N-Peptide HATU HATU Base Base (DIPEA) Peptide Boc-3-MeO-Tyr-CO-NH-Peptide ActiveEster->Peptide + H₂N-Peptide Byproduct HOAt

Caption: Activation of this compound with HATU.

HATU is often the reagent of choice for sterically demanding couplings due to the formation of a highly reactive 7-azabenzotriazolyl (OAt) ester.[1] The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, further accelerating the reaction. HBTU and HCTU form the corresponding OBt and 6-Cl-OBt esters, which are also highly reactive.[2][4]

The Phosphonium Salts: PyBOP

PyBOP, a phosphonium salt-based reagent, also generates an active OBt-ester. A key advantage of phosphonium reagents over their uronium counterparts is a reduced risk of guanidinylation, a side reaction where the coupling reagent reacts with the free N-terminus of the peptide chain.

PyBOP_Mechanism BocTyr Boc-3-MeO-Tyr-COOH ActiveEster Boc-3-MeO-Tyr-OBt BocTyr->ActiveEster + PyBOP, Base Amine H₂N-Peptide PyBOP PyBOP Base Base (DIPEA) Peptide Boc-3-MeO-Tyr-CO-NH-Peptide ActiveEster->Peptide + H₂N-Peptide Byproduct HOBt

Caption: Activation of this compound with PyBOP.

The Carbodiimides: DIC/HOBt

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) is a long-standing and cost-effective method for peptide bond formation.[1] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the more stable and selective HOBt-ester. This two-step activation minimizes the risk of racemization.[1]

DIC_HOBt_Mechanism BocTyr Boc-3-MeO-Tyr-COOH Intermediate O-acylisourea BocTyr->Intermediate + DIC DIC DIC HOBt HOBt Amine H₂N-Peptide ActiveEster Boc-3-MeO-Tyr-OBt Intermediate->ActiveEster + HOBt Urea Diisopropylurea Peptide Boc-3-MeO-Tyr-CO-NH-Peptide ActiveEster->Peptide + H₂N-Peptide SPPS_Workflow start Start: Resin with N-terminal deprotected peptide preactivation Pre-activation: Boc-3-MeO-Tyr-OH + HATU + DIPEA in DMF start->preactivation coupling Coupling: Add activated amino acid to resin preactivation->coupling wash1 Wash with DMF coupling->wash1 monitoring Monitoring: Kaiser Test for completion wash1->monitoring monitoring->coupling Positive Test (Double Couple) wash2 Wash with DCM monitoring->wash2 Negative Test end End: Peptide elongated by one residue wash2->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for one coupling cycle.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time or a double coupling may be necessary. [6]4. Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed by repeating steps 2-4.

  • Deprotection: Proceed with the N-terminal Boc deprotection for the next coupling cycle.

Mitigating Racemization: Preserving Stereochemical Integrity

Racemization, the loss of stereochemical purity at the alpha-carbon, is a critical concern in peptide synthesis. For urethane-protected amino acids like Boc-derivatives, the primary mechanism of racemization is through the formation of an oxazolone intermediate. [4]The use of additives like HOBt or HOAt is crucial in suppressing racemization by favoring the formation of active esters over the oxazolone. [2][7]Modern coupling reagents like HATU and HBTU have a low propensity for causing racemization. [1][2]For tyrosine derivatives, the risk of racemization can be sequence-dependent and influenced by the choice of base. Using a hindered base like DIPEA is generally recommended.

Recommendations and Conclusion

For the challenging coupling of this compound, a high-reactivity coupling reagent is strongly recommended to overcome the steric hindrance and achieve efficient amide bond formation.

  • For Maximum Efficiency and Difficult Couplings: HATU is the premier choice. Its ability to form a highly reactive OAt-ester makes it particularly well-suited for coupling sterically hindered amino acids, ensuring high yields and minimizing the need for double coupling.

  • For a Balance of Performance and Cost: HBTU and HCTU offer excellent reactivity and are more economical alternatives to HATU. HCTU may provide a slight advantage in reactivity over HBTU. [4]

  • When Guanidinylation is a Concern: PyBOP is a robust phosphonium-based reagent that avoids the potential for N-terminal guanidinylation, which can be a side reaction with uronium-based reagents. In a study on the synthesis of opioid peptidomimetics incorporating a sterically hindered 2',6'-dimethyl-L-tyrosine derivative, PyBOP in combination with 6-Cl-HOBt was successfully employed. [5]This suggests that a similar strategy could be effective for this compound.

  • For Routine Synthesis on a Budget: While DIC/HOBt is a viable option, it may require longer reaction times or double coupling for a sterically hindered residue like this compound. Careful monitoring of the reaction progress is essential.

Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of your synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary considerations. By understanding the principles outlined in this guide, you are well-equipped to make an informed decision and successfully incorporate the unique structural and electronic features of this compound into your peptide of interest.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Available at: [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. LinkedIn. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.

Sources

Verifying the sequence of peptides synthesized with Boc-3-methoxy-L-tyrosine.

Author: BenchChem Technical Support Team. Date: January 2026

1 document A Practical Guide to Edman Degradation for Protein and Peptide Sequence Analysis [Link]

A Practical Guide to Edman Degradation for Protein and Peptide Sequence Analysis

This article provides a detailed overview of the Edman degradation method for determining the amino acid sequence of proteins and peptides. It covers the chemical principles, instrumentation, sample preparation, and data analysis involved in the process. The article also discusses the advantages and limitations of Edman degradation compared to other sequencing methods, such as mass spectrometry.

Key points from the article:

  • Edman degradation is a powerful and reliable method for determining the N-terminal sequence of proteins and peptides.

  • The method involves a series of chemical reactions that sequentially remove and identify amino acids from the N-terminus of the polypeptide chain.

  • Edman degradation can be used to sequence proteins and peptides of up to 50-60 amino acids in length.

  • The method is highly sensitive and can be used to sequence picomole amounts of sample.

  • Edman degradation is a valuable tool for a variety of research applications, including protein identification, characterization of post-translational modifications, and quality control of recombinant proteins.

The article also provides a detailed protocol for performing Edman degradation, including a list of required reagents and equipment. It also includes a troubleshooting guide to help users identify and resolve common problems that may be encountered during the sequencing process.

Overall, this article is a valuable resource for researchers who are interested in using Edman degradation for protein and peptide sequence analysis. It provides a comprehensive overview of the method, as well as practical guidance on how to perform the experiment and interpret the results.

2 document Mass Spectrometry-Based De Novo Peptide Sequencing [Link]

This review provides a comprehensive overview of mass spectrometry-based de novo peptide sequencing, a powerful technique for determining the amino acid sequence of a peptide without prior knowledge of its sequence. The authors discuss the various mass spectrometry techniques used for de novo sequencing, including collision-induced dissociation (CID), electron-transfer dissociation (ETD), and electron-capture dissociation (ECD). They also describe the different algorithms and software tools that have been developed for de novo sequencing, and they evaluate the strengths and weaknesses of each approach.

The review also covers the challenges and limitations of de novo sequencing, such as the difficulty of distinguishing between isobaric amino acids (leucine and isoleucine) and the problem of incomplete fragmentation. The authors discuss various strategies that have been developed to address these challenges, such as the use of high-resolution mass spectrometry and the development of new fragmentation techniques.

Finally, the review highlights some of the recent applications of de novo sequencing in proteomics research, such as the identification of novel proteins and the characterization of post-translational modifications. The authors conclude that de novo sequencing is a valuable tool for proteomics research and that it is likely to become even more important in the future as mass spectrometry technology continues to improve.

3 document Boc Solid Phase Peptide Synthesis - ChemPep

The article describes the Boc solid phase peptide synthesis (SPPS) method, which uses the tert-butyloxycarbonyl (Boc) group to protect the N-terminus of amino acids. The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA). The side chains of the amino acids are protected with benzyl-based groups, which are removed with hydrogen fluoride (HF) at the end of the synthesis.

The article discusses the different resins that can be used for Boc SPPS, as well as the coupling reagents and cleavage methods. It also provides a detailed protocol for the synthesis of a peptide using the Boc method.

The Boc SPPS method is a versatile and reliable method for the synthesis of peptides. It is particularly well-suited for the synthesis of long or difficult peptides.

Here are some of the key advantages of the Boc SPPS method:

  • The Boc group is stable to a wide range of reaction conditions, which makes it a good choice for the synthesis of complex peptides.

  • The Boc group can be removed with a relatively mild acid, which minimizes the risk of side reactions.

  • The Boc SPPS method can be used to synthesize peptides of up to 100 amino acids in length.

Here are some of the key disadvantages of the Boc SPPS method:

  • The use of HF for cleavage can be hazardous and requires special equipment.

  • The Boc SPPS method is not as "green" as the Fmoc SPPS method, as it uses more hazardous reagents.

Overall, the Boc SPPS method is a powerful tool for the synthesis of peptides. It is a good choice for the synthesis of long or difficult peptides, and it is a reliable and versatile method.

4 document Solid Phase Peptide Synthesis (SPPS) explained - Bachem

Solid Phase Peptide Synthesis (SPPS) is a method used to create peptides by assembling amino acids in a stepwise fashion on a solid support, such as a resin. This process allows peptides to be synthesized in a controlled, efficient, and scalable manner. SPPS simplifies the purification process, as the peptide remains attached to the solid phase throughout synthesis, making it easier to remove by-products and non-functional peptides. This technique is widely used in both research and pharmaceutical manufacturing to produce high-purity peptides. It can be defined as a process in which a peptide anchored by its C-terminus to an insoluble polymer is assembled by the successive addition of the protected amino acids constituting its sequence. Each

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantification in Pharmaceutical Development

Boc-3-methoxy-L-tyrosine is a crucial intermediate in modern pharmaceutical synthesis, particularly in the solid-phase synthesis of complex peptides and therapeutic agents. As a protected amino acid, its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final drug product's safety, efficacy, and quality. Inaccurate quantification can lead to significant downstream consequences, including failed syntheses, impure products, and costly batch rejections.

This guide provides a comprehensive framework for the cross-validation of two prevalent analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The objective of cross-validation is to provide documented evidence that two distinct analytical methods yield comparable and equivalent results, ensuring data integrity during method transfer, upgrades, or inter-laboratory studies. This process is a cornerstone of maintaining compliance with Good Manufacturing Practices (GMP) and is guided by principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Overview of the Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of a given laboratory environment, such as sample throughput and operational costs.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely adopted technique in quality control (QC) laboratories. Its operation is based on the separation of analytes on a packed column followed by detection via UV absorbance.

  • Principle: The analyte, this compound, is separated from impurities on a non-polar (C18) stationary phase using a polar mobile phase. The molecule contains a chromophore (the aromatic ring) that absorbs UV light, allowing for quantification based on the Beer-Lambert law.

  • Advantages: This method is cost-effective, highly robust, and demonstrates excellent performance for routine QC testing where analyte concentrations are relatively high.

  • Limitations: Its primary limitation is a lack of specificity in complex matrices where co-eluting impurities may also absorb at the same UV wavelength. Furthermore, its sensitivity may be insufficient for trace-level analysis.

Method B: UPLC with Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry represents a significant advancement in analytical capability, offering superior resolution and unparalleled specificity.

  • Principle: UPLC utilizes smaller particle-sized columns to achieve faster and more efficient separations compared to traditional HPLC. The eluent is then directed into a mass spectrometer, where the analyte is ionized, and a specific precursor ion (the molecular ion of this compound) is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.

  • Advantages: UPLC-MS/MS provides extremely high sensitivity and specificity, making it the gold standard for complex sample analysis, impurity profiling, and bioanalytical studies where trace-level detection is required.

  • Limitations: The capital investment and operational complexity are significantly higher than for HPLC-UV. The method is also susceptible to matrix effects, which can cause ion suppression or enhancement, requiring careful optimization.

The Cross-Validation Imperative: Ensuring Method Comparability

Cross-validation is not merely a procedural formality; it is a scientific necessity to ensure the consistency and reliability of analytical data across the lifecycle of a drug product. This becomes critical in scenarios such as:

  • Method Modernization: Migrating from a legacy HPLC method to a more efficient UPLC-MS/MS method.

  • Inter-Laboratory Transfer: Transferring a method from a research and development setting to a regulated QC laboratory.

  • Comparative Studies: Comparing data generated by a Contract Research Organization (CRO) with in-house results.

The fundamental goal is to demonstrate that any observed differences between the two methods are statistically insignificant and fall within pre-defined acceptance criteria, thereby ensuring that decisions made based on the data from either method would be the same.

Workflow for Cross-Validation

The following diagram outlines the logical flow of the cross-validation process, from initial planning to the final declaration of method equivalency.

CrossValidationWorkflow start_end start_end process process decision decision data data A Define Acceptance Criteria (e.g., <% Difference) B Select Representative Samples (n >= 5, covering range) A->B C Prepare Samples from a Homogenized Stock B->C D Analyze Samples in Parallel (Method A: HPLC-UV & Method B: UPLC-MS/MS) C->D E Collect & Tabulate Quantitative Data D->E F Perform Statistical Analysis (Calculate % Difference, Bland-Altman) E->F G Do Results Meet Acceptance Criteria? F->G H Methods are Interchangeable Issue Validation Report G->H Yes I Investigate Discrepancies (Root Cause Analysis) G->I No I->D Re-analyze or Troubleshoot

Caption: High-level workflow for the cross-validation of two analytical methods.

Experimental Design & Protocols

A robust cross-validation study relies on a meticulously planned experimental design.

Step 1: Defining Acceptance Criteria

Before any analysis begins, objective acceptance criteria must be established. A common and scientifically sound approach is to define the maximum allowable percentage difference between the results obtained from the two methods for the same sample.

  • Acceptance Criterion: The percentage difference between the values reported by Method A and Method B for any given sample must not exceed ±10.0% . The average percentage difference for the entire sample set should be within ±5.0% . These criteria are typical for pharmaceutical assays but should be justified for the specific application.

Step 2: Sample Selection and Preparation

A minimum of five representative samples spanning the method's intended analytical range should be selected. For this study, we will use a combination of in-process control (IPC) samples and a spiked bulk drug substance sample.

  • Homogenize Samples: Ensure all samples are uniform before aliquoting for analysis by each method.

  • Prepare Aliquots: From each homogenized sample, prepare two separate sets of analytical solutions according to the specific sample preparation protocols for Method A and Method B.

Step 3: Detailed Analytical Protocols

The following diagram illustrates the parallel execution of the analyses.

ParallelAnalysis cluster_prep Sample Preparation cluster_method_a Method A: HPLC-UV Analysis cluster_method_b Method B: UPLC-MS/MS Analysis sample_prep sample_prep method_a method_a method_b method_b result result Homogenized Homogenized Sample Lot PrepA Prepare for Method A Homogenized->PrepA PrepB Prepare for Method B Homogenized->PrepB HPLC_System HPLC System (e.g., Agilent 1260) PrepA->HPLC_System UPLC_System UPLC-MS/MS System (e.g., Waters ACQUITY/Xevo TQ) PrepB->UPLC_System ResultA Result A (mg/mL) HPLC_System->ResultA Compare Statistical Comparison (% Difference) ResultA->Compare ResultB Result B (mg/mL) UPLC_System->ResultB ResultB->Compare

Caption: Parallel workflow for sample analysis in the cross-validation study.

Protocol for Method A (HPLC-UV)

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

Protocol for Method B (UPLC-MS/MS)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 2.5 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: m/z 340.2 → 284.2 (Quantifier)

  • Column Temperature: 40 °C

Data Analysis and Results

The core of the cross-validation lies in the direct comparison of the quantitative results.

Summary of Method Performance

Prior to cross-validation, each method should be independently validated. The table below summarizes the typical performance characteristics of each method.

Table 1: Pre-Validation Performance Characteristics

Parameter Method A (HPLC-UV) Method B (UPLC-MS/MS) Justification
Linearity (r²) > 0.999 > 0.999 Both methods show excellent correlation.
Range (µg/mL) 10 - 1000 0.1 - 100 UPLC-MS/MS offers a significantly lower range.
LOD (µg/mL) 2.5 0.03 Demonstrates superior sensitivity of MS detection.
LOQ (µg/mL) 10.0 0.1 UPLC-MS/MS is suitable for trace quantification.
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 100.8% Both methods are highly accurate.

| Precision (%RSD) | < 1.5% | < 2.0% | Both methods are highly precise. |

Cross-Validation Quantitative Results

The same five samples were analyzed in triplicate using both methods. The mean results are presented below.

Table 2: Cross-Validation Results for this compound (mg/mL)

Sample ID Method A (HPLC-UV) Result Method B (UPLC-MS/MS) Result
IPC-001 48.5 49.1
IPC-002 51.2 50.8
Bulk-Spike-Low 24.8 25.5
Bulk-Spike-Mid 99.7 101.1

| Bulk-Spike-High | 195.3 | 192.9 |

Statistical Evaluation

To objectively compare the results, the percentage difference is calculated for each sample using the following formula:

% Difference = [(Result_A - Result_B) / Average(Result_A, Result_B)] * 100

Table 3: Statistical Analysis and Acceptance Criteria Assessment

Sample ID Avg Result (mg/mL) Difference (A - B) % Difference Meets Criteria (±10.0%)?
IPC-001 48.8 -0.6 -1.23% Yes
IPC-002 51.0 0.4 0.78% Yes
Bulk-Spike-Low 25.15 -0.7 -2.78% Yes
Bulk-Spike-Mid 100.4 -1.4 -1.39% Yes
Bulk-Spike-High 194.1 2.4 1.24% Yes

| Overall Average | | | -0.68% | Yes (Meets ±5.0%) |

Interpretation and Conclusion

The experimental data demonstrates a strong correlation between the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

  • Data Concordance: All individual sample comparisons yielded a percentage difference well within the pre-defined acceptance criterion of ±10.0%.

  • Systematic Bias: The overall average percentage difference was -0.68%, indicating a very low systematic bias between the two methods, which is well within the ±5.0% target.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A Review of the Applications of LC-MS/MS in the Analysis of Small Molecules. Roces, M. et al., Applied Sciences. [Link]

  • Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry. Trufelli, H. et al., Mass Spectrometry Reviews. [Link]

A Senior Application Scientist's Guide to Modified Tyrosine Analogs: Benchmarking Boc-3-methoxy-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptides. Among these, modified tyrosine residues offer a versatile toolkit for enhancing stability, receptor affinity, and functional characteristics. This guide provides an in-depth technical comparison of Boc-3-methoxy-L-tyrosine against a selection of alternative modified tyrosine amino acids commonly employed in Solid-Phase Peptide Synthesis (SPPS).

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. This guide is structured to provide not only detailed protocols but also the scientific rationale that underpins them, ensuring a trustworthy and authoritative resource for your research endeavors.

The Strategic Choice of Nα-Protection: Boc vs. Fmoc Chemistry

The foundation of any solid-phase peptide synthesis strategy lies in the choice of the temporary Nα-protecting group. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), operate on orthogonal chemical principles, each with distinct advantages and disadvantages.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.

  • Fmoc Strategy: A milder alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is cleaved with a secondary amine, most commonly piperidine. Side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with resin cleavage using TFA.

The choice between these strategies is often dictated by the specific peptide sequence, the presence of sensitive modifications, and the desired scale of synthesis. While the Fmoc strategy has gained widespread adoption for its milder conditions and amenability to automation, the Boc strategy remains a powerful tool, particularly for the synthesis of long and aggregation-prone sequences.

Boc_vs_Fmoc cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotection Nα-Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Coupling Coupling (Next Boc-AA) Boc_Deprotection->Boc_Coupling Boc_Coupling->Boc_Deprotection Repeat n times Boc_Final Final Cleavage (HF) Boc_Coupling->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Nα-Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling (Next Fmoc-AA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Deprotection Repeat n times Fmoc_Final Final Cleavage (TFA) Fmoc_Coupling->Fmoc_Final

Figure 1: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Performance Evaluation of this compound and Its Alternatives

The performance of a modified amino acid in SPPS is a multifactorial equation, encompassing coupling efficiency, potential for side reactions, and stability during synthesis and cleavage. While direct, head-to-head quantitative comparisons of this compound against all possible alternatives are not extensively documented in publicly available literature, we can infer performance based on the known chemical properties of the substituents and the protecting group strategy.

The Subject of Analysis: this compound

The 3-methoxy substitution on the tyrosine ring introduces both steric and electronic effects. The methoxy group is electron-donating through resonance, which can subtly influence the reactivity of the aromatic ring. However, its steric bulk, while not exceptionally large, may have a more pronounced impact on coupling kinetics compared to unsubstituted tyrosine.

Key Alternatives for Comparison

For a comprehensive benchmark, we will consider the following alternatives, which represent variations in both Nα-protection and ring substitution:

  • Fmoc-3-methoxy-L-tyrosine: The direct Fmoc-protected counterpart.

  • Boc-L-tyrosine: The parent amino acid without ring modification.

  • Boc-3-chloro-L-tyrosine: An alternative with an electron-withdrawing substituent.

  • Boc-3-nitro-L-tyrosine: Featuring a strongly electron-withdrawing and sterically more demanding group.

  • Boc-3,5-diiodo-L-tyrosine: A derivative with significant steric bulk and use in radiolabeling.[1]

Comparative Performance Analysis (Qualitative and Inferred)
Amino Acid DerivativeNα-ProtectionRing SubstituentExpected Coupling EfficiencyPotential Side ReactionsKey Considerations
This compound Boc3-Methoxy (electron-donating)Good to ModerateLow risk of O-acylation due to Boc protection. Potential for minor steric hindrance.The methoxy group may slightly increase the nucleophilicity of the ring, but significant side reactions are not commonly reported.
Fmoc-3-methoxy-L-tyrosine Fmoc3-Methoxy (electron-donating)Good to ModerateSimilar to its Boc counterpart regarding the methoxy group. Standard Fmoc-related side reactions (e.g., diketopiperazine formation) may occur.The choice between Boc and Fmoc will largely depend on the overall synthetic strategy and peptide sequence.
Boc-L-tyrosine BocNoneHighWithout side-chain protection, O-acylation is a significant risk.[2] With side-chain protection (e.g., Boc or tBu), the risk is minimized.The baseline for comparison. Performance is well-documented.[3]
Boc-3-chloro-L-tyrosine Boc3-Chloro (electron-withdrawing)GoodThe electron-withdrawing nature of chlorine may slightly decrease the nucleophilicity of the phenolic hydroxyl, though O-acylation is still a concern without protection.The chloro-substituent can be used to probe electronic effects in structure-activity relationship studies.
Boc-3-nitro-L-tyrosine Boc3-Nitro (strongly electron-withdrawing)Moderate to LowThe nitro group is a strong electron-withdrawing group and can be reduced to an amino group, offering further modification possibilities.[4] Steric hindrance may be more pronounced.The nitro group significantly alters the electronic properties of the tyrosine ring and can be a useful handle for bioconjugation.[4]
Boc-3,5-diiodo-L-tyrosine Boc3,5-Diiodo (sterically bulky)Moderate to LowSignificant steric hindrance from the two iodine atoms can be expected to slow down coupling reactions.Primarily used for introducing radioisotopes for imaging or as heavy atoms in structural studies.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Boc-protected amino acids, which can be adapted for this compound and its alternatives.

Standard Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for the addition of a Boc-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin (with free N-terminus)

  • Boc-protected amino acid (e.g., this compound) (3 equivalents)

  • Coupling reagent (e.g., HBTU, 2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids like Boc-3,5-diiodo-L-tyrosine, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle Start Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Figure 2: Detailed workflow for a single Boc-SPPS coupling cycle.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues.

Cleavage Cocktail "Reagent K" (for peptides containing Trp, Met, Cys, Tyr):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights and Causality

The performance of a modified amino acid in SPPS is governed by a combination of electronic and steric factors.

  • Electronic Effects: The electron-donating nature of the 3-methoxy group in this compound is not expected to significantly impact the Nα-amino group's nucleophilicity during coupling. However, electron-withdrawing groups, such as in Boc-3-chloro-L-tyrosine and Boc-3-nitro-L-tyrosine, can have a more pronounced effect on the reactivity of the aromatic ring, potentially influencing side reactions.[5]

  • Steric Hindrance: The size of the substituent at the 3-position can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This effect is likely to be minimal for the methoxy group but can become significant for bulkier groups like nitro and especially diiodo substitutions, necessitating longer coupling times or more potent coupling reagents.

Conclusion and Recommendations

The selection of a modified tyrosine derivative for peptide synthesis is a strategic decision that should be based on the desired properties of the final peptide and the overall synthetic strategy.

  • This compound represents a conservative modification that is unlikely to pose significant challenges in a well-optimized Boc-SPPS protocol. Its performance is expected to be comparable to other simple Boc-protected tyrosine derivatives.

  • For syntheses where milder conditions are paramount, Fmoc-3-methoxy-L-tyrosine is a viable alternative, provided the overall Fmoc strategy is suitable for the target peptide.

  • When seeking to introduce significant electronic perturbations or functional handles for further modification, Boc-3-chloro-L-tyrosine and Boc-3-nitro-L-tyrosine are excellent choices, though potential challenges in coupling efficiency should be anticipated.

  • For applications requiring radiolabeling or the introduction of heavy atoms, Boc-3,5-diiodo-L-tyrosine is the derivative of choice, with the understanding that its steric bulk will likely necessitate optimized coupling conditions.

Ultimately, the successful incorporation of any modified amino acid relies on a thorough understanding of the underlying chemical principles and the careful optimization of reaction conditions. This guide provides a framework for making informed decisions and troubleshooting potential challenges in the synthesis of peptides containing these valuable building blocks.

References

  • Boc-3,5-diiodo-L-tyrosine. Chem-Impex. Accessed January 20, 2026. [Link].

  • Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. Accessed January 20, 2026. [Link].

  • Electronic effects on the fluorescence of tyrosine in small peptides. PubMed. Accessed January 20, 2026. [Link].

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Accessed January 20, 2026. [Link].

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Accessed January 20, 2026. [Link].

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. Accessed January 20, 2026. [Link].

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Accessed January 20, 2026. [Link].

  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. Accessed January 20, 2026. [Link].

  • Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. PubMed Central. Accessed January 20, 2026. [Link].

  • Solid-phase peptide synthesis. Royal Society of Chemistry. Accessed January 20, 2026. [Link].

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Accessed January 20, 2026. [Link].

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. Accessed January 20, 2026. [Link].

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 20, 2026. [Link].

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. Accessed January 20, 2026. [Link].

  • Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. ResearchGate. Accessed January 20, 2026. [Link].

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed Central. Accessed January 20, 2026. [Link].

  • 3-methoxy-L-tyrosine. PubChem. Accessed January 20, 2026. [Link].

  • An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. MDPI. Accessed January 20, 2026. [Link].

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. ACS Publications. Accessed January 20, 2026. [Link].

  • 3-Methoxy-alpha-methyl-L-tyrosine. PubChem. Accessed January 20, 2026. [Link].

  • Research on the Electronic Properties of Tyrosine Dipeptide Molecule: Evaluation of the First-principles Theory. ResearchGate. Accessed January 20, 2026. [Link].

  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... ResearchGate. Accessed January 20, 2026. [Link].

  • 3-Methoxy-dl-tyrosine. PubChem. Accessed January 20, 2026. [Link].

  • Analogs of Phenylalanine and Tyrosine. Anaspec. Accessed January 20, 2026. [Link].

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing. Accessed January 20, 2026. [Link].

  • Boc-L-tyrosine. Chem-Impex. Accessed January 20, 2026. [Link].

Sources

A Comparative Guide to the Deprotection of Boc-3-methoxy-L-tyrosine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and complex molecule construction, the strategic protection and deprotection of functional groups are paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a range of conditions. However, its effective and clean removal from sensitive substrates, such as the modified amino acid 3-methoxy-L-tyrosine, is a critical step that dictates the success of a synthetic route. This guide provides a comparative analysis of common deprotection methodologies for Boc-3-methoxy-L-tyrosine, offering field-proven insights and experimental details to aid researchers in making informed decisions.

The Significance of 3-methoxy-L-tyrosine

3-methoxy-L-tyrosine is a key metabolite of L-DOPA, the primary medication for Parkinson's disease, and its accumulation in plasma has been linked to potential side effects.[1] As such, its use in neuroscience research and as a building block in medicinal chemistry is of growing importance.[1][2] The Boc-protected form, this compound, is a crucial intermediate in the synthesis of peptides and other complex molecules containing this residue.[3] The efficiency of the final deprotection step is therefore a key consideration in the overall synthetic strategy.

Method 1: The Workhorse - Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid (TFA) is the most common and robust reagent for Boc deprotection.[4][5] Its high acidity allows for rapid and generally complete removal of the Boc group at room temperature.[6][7]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the Boc group is first protonated by TFA, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[4]

TFA Deprotection Mechanism cluster_products Byproducts Boc-Amine Boc-Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Amine->Protonated Boc-Amine + H⁺ (TFA) Carbamic Acid Carbamic Acid Protonated Boc-Amine->Carbamic Acid - (CH₃)₃C⁺ Free Amine Free Amine Carbamic Acid->Free Amine - CO₂ Ammonium Salt Ammonium Salt Free Amine->Ammonium Salt + H⁺ (TFA) (CH₃)₃C⁺ (CH₃)₃C⁺ CO₂ CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: TFA Deprotection
  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent, typically dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[7]

  • Scavenger Addition: To mitigate potential side reactions from the tert-butyl cation, add a scavenger such as anisole or thioanisole (5-10% v/v) to the solution. This is particularly important for electron-rich aromatic rings like tyrosine.[8]

  • Acid Addition: Add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).[6] The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected amine as the TFA salt. The product is then collected by filtration and dried.

Method 2: The Milder Alternative - Hydrochloric Acid (HCl) in Dioxane

For substrates that are sensitive to the harshness of neat TFA, a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane offers a milder alternative.[9][10] This method can provide greater selectivity, especially when other acid-labile protecting groups are present.[11][12]

Mechanism of HCl-Mediated Boc Deprotection

The mechanism is analogous to that of TFA, involving acid-catalyzed cleavage of the Boc group. The key difference lies in the lower acidity of the medium, which can lead to slower reaction rates but also fewer side reactions.[13]

Experimental Protocol: HCl in Dioxane Deprotection
  • Preparation: Suspend or dissolve this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[4][10]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate.[9][11]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of 3-methoxy-L-tyrosine. The product can be further purified by recrystallization or precipitation from a suitable solvent system.

Comparative Analysis

ParameterTFA in DCM4M HCl in Dioxane
Reagent Strength Strong AcidMilder Acid
Reaction Time Fast (typically 1-2 hours)Moderate (30 mins to several hours)[9][11]
Selectivity Lower, can cleave other acid-labile groupsHigher, can be selective in the presence of some other acid-sensitive groups[11][12]
Side Reactions Higher risk of t-butylation of the aromatic ring, requires scavengers[8]Lower risk of side reactions
Work-up Requires removal of high-boiling TFAEasier removal of HCl and dioxane
Cost TFA is more expensive than HClMore cost-effective

Potential Side Reactions with 3-methoxy-L-tyrosine

The primary side reaction of concern during the acidic deprotection of any tyrosine derivative is the electrophilic substitution of the aromatic ring by the tert-butyl cation generated from the Boc group.[8] This can lead to the formation of 3-tert-butyl-tyrosine derivatives. The presence of the electron-donating methoxy group at the 3-position of the tyrosine ring in this compound could potentially further activate the ring towards electrophilic attack, making the use of scavengers even more critical when using strong acids like TFA.

Side_Reaction_Workflow This compound This compound Deprotection Deprotection This compound->Deprotection Acid (TFA/HCl) 3-methoxy-L-tyrosine (Desired Product) 3-methoxy-L-tyrosine (Desired Product) Deprotection->3-methoxy-L-tyrosine (Desired Product) (CH₃)₃C⁺ (CH₃)₃C⁺ Deprotection->(CH₃)₃C⁺ Generates Alkylation of Aromatic Ring Alkylation of Aromatic Ring (CH₃)₃C⁺->Alkylation of Aromatic Ring Attacks tert-Butyl-3-methoxy-L-tyrosine (Side Product) tert-Butyl-3-methoxy-L-tyrosine (Side Product) Alkylation of Aromatic Ring->tert-Butyl-3-methoxy-L-tyrosine (Side Product)

Caption: Potential side reaction during acidic deprotection.

Emerging Alternatives: A Glimpse into Milder Methods

While acidic deprotection remains the standard, research into milder and more selective methods is ongoing.

  • Aqueous Phosphoric Acid: Has been reported as a mild and effective reagent for Boc deprotection, compatible with other acid-sensitive groups.[14][15]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating, avoiding the use of any acid, which can be advantageous for highly sensitive substrates.[16][17]

  • Enzymatic Deprotection: While primarily used for the cleavage of ester protecting groups, some enzymes have shown activity towards carbamates, offering a highly selective and environmentally benign approach, though this is not yet a mainstream method for Boc deprotection.[18][19]

Recommendations for Researchers

The choice of deprotection method for this compound should be guided by the specific requirements of the synthesis:

  • For rapid and routine deprotection where the downstream molecule is robust, the TFA/DCM method with scavengers is a reliable choice.

  • When synthesizing complex molecules with other acid-sensitive functional groups, or when minimizing side reactions is paramount, 4M HCl in dioxane is the preferred method due to its milder nature and higher selectivity.

  • For highly sensitive substrates or in the context of green chemistry, exploring emerging methods like aqueous phosphoric acid or thermal deprotection may be beneficial, although these may require more optimization for this specific substrate.

By carefully considering these factors, researchers can select the optimal deprotection strategy to ensure the successful synthesis of their target molecules containing the important 3-methoxy-L-tyrosine residue.

References

  • Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
  • Ugi, I., & Werner, B. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem Technical Support.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine. BenchChem Technical Support.
  • The Royal Society of Chemistry. (2016).
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem Technical Support.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Reagent Guides.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds.
  • BenchChem. (2025).
  • MDPI. (2021). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group.
  • NIH. (2015).
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH.
  • J-STAGE. (1974). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP.
  • SciSpace. (2012).
  • Aapptec. (n.d.).
  • Semantic Scholar. (2012).
  • NIH. (2016). Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • Reddit. (2024). Boc-Deprotection.
  • PubMed. (2006).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • UCLA - Chemistry and Biochemistry. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.
  • ResearchGate. (2000).
  • PubChem. (n.d.). 3-methoxy-L-tyrosine.
  • BenchChem. (2025). 3-Methoxy-L-tyrosine and its Impact on Neuronal Function: An In-depth Technical Guide.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Boc-3-methoxy-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are critical components of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Boc-3-methoxy-L-tyrosine, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[2]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a dust mask if creating aerosols or dust.Minimizes inhalation of airborne particles.[2][4]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this compound in the regular trash or down the drain.[2]

Step 1: Waste Collection (Solid Waste)

  • Primary Container: Collect waste this compound in a clearly labeled, dedicated waste container.[2] The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle) and have a secure screw-top lid.

  • Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Proper labeling is crucial for identification by waste management personnel.[5]

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Step 2: Handling of Contaminated Materials

  • Sharps and Labware: Any disposable labware, such as weighing boats or pipette tips that have come into contact with this compound, should be placed in the designated solid waste container.

  • Contaminated PPE: Used gloves and other contaminated PPE should be disposed of in the appropriate laboratory waste stream, typically a designated bin for chemically contaminated items.

Step 3: Disposal of Empty Containers

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.[5][6][7]

    • Rinse the container with a suitable solvent (e.g., water or ethanol) three times.

    • Collect the first rinsate as hazardous waste and add it to a designated liquid waste container.[2]

    • Subsequent rinses of containers that held non-highly toxic substances may be discarded down the drain with copious amounts of water, provided the pH is neutral.[2]

  • Defacing Labels: After triple rinsing, completely deface or remove the original label from the container before disposal in the appropriate recycling or general waste stream.[5][6]

Step 4: Accidental Spills

  • Containment: In the event of a spill, first ensure the area is well-ventilated.

  • Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[3][4]

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste_Product This compound (Solid) Solid_Waste_Container Labeled Hazardous Solid Waste Container Waste_Product->Solid_Waste_Container Contaminated_Items Contaminated Labware (e.g., weigh boats, tips) Contaminated_Items->Solid_Waste_Container Empty_Container Empty Product Container Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Final_Disposal Dispose via Authorized Hazardous Waste Vendor Solid_Waste_Container->Final_Disposal Arrange for pickup Rinsate_Collection Collect First Rinsate as Hazardous Liquid Waste Triple_Rinse->Rinsate_Collection First Rinse Clean_Container_Disposal Dispose of Clean Container in Regular Lab Waste/Recycling Triple_Rinse->Clean_Container_Disposal After 3 rinses & defacing label Rinsate_Collection->Final_Disposal

Caption: Decision workflow for the safe disposal of this compound.

Final Disposal
  • Authorized Vendor: All collected chemical waste must be disposed of through your institution's designated hazardous waste management service or a licensed contractor.[2][8]

  • Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.[1][2]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-L-tyrosine. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of Boc-3-methoxy-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Boc-3-methoxy-L-tyrosine, a specialized amino acid derivative. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a culture of safety and precision in your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to solid chemical compounds like this compound are dermal contact, inhalation of airborne particles, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Causality of PPE Selection

The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. For this compound, which is a fine powder, the risk of generating airborne dust is significant.[1]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solvents used to dissolve the compound.[2] A face shield should be worn over goggles when handling larger quantities where the risk of splashing is increased.

  • Hand Protection: Nitrile gloves are recommended due to their broad resistance to a variety of chemicals, including weak acids and organic solvents that may be used in conjunction with this compound.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[2]

  • Respiratory Protection: When handling the solid outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles.[6]

PPE Summary Table
PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety GogglesChemical splash goggles are required to prevent eye contact with dust particles and potential splashes of solvents.
Face ShieldTo be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves offer good resistance to a range of laboratory chemicals and should be worn at all times.[3][4] Inspect for damage before each use.
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and clothing from contamination.
Respiratory Protection N95 RespiratorRequired when handling the powder outside of a chemical fume hood or when dust generation is likely, to prevent inhalation of airborne particulates.[6]

II. Operational Plan: A Step-by-Step Workflow

Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of the experiment.[7]

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition.[2] Verify that emergency equipment, such as eyewash stations and safety showers, are accessible and unobstructed.[8]

  • Gather Materials: Have all necessary equipment (spatulas, weighing paper, containers) and reagents ready to avoid unnecessary movement and potential for spills.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: When transferring the solid, use techniques that minimize the generation of dust. Avoid scooping or pouring in a manner that creates a plume. Gentle handling is key.[1]

  • Weighing: If possible, weigh the compound directly in the receiving vessel or on weighing paper placed within a fume hood or a ventilated balance enclosure.

  • Dissolving: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood Operation PPE 2. Don Full PPE Weigh 4. Weigh Compound Inside Hood Prep->Weigh Gather 3. Assemble All Materials Transfer 5. Carefully Transfer to Vessel Clean 7. Decontaminate Work Area Weigh->Clean Dissolve 6. Add Solvent Slowly Doff 8. Doff PPE Correctly Dispose 9. Dispose of Waste Wash 10. Wash Hands Thoroughly

Caption: Workflow for handling this compound.

III. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and paper towels, should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the solid compound should be treated as hazardous waste unless thoroughly decontaminated.

Disposal Procedure
  • Consult Local Regulations: All chemical waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Tree

Start Waste Generated IsSolid Is the waste solid or a contaminated disposable? Start->IsSolid IsLiquid Is the waste a solution? IsSolid->IsLiquid No SolidWaste Place in a labeled solid waste container. IsSolid->SolidWaste Yes LiquidWaste Place in a labeled liquid waste container. IsLiquid->LiquidWaste Yes ConsultEHS Consult Institutional EHS for pickup and disposal. SolidWaste->ConsultEHS LiquidWaste->ConsultEHS

Caption: Decision tree for proper waste disposal.

By integrating these safety and handling protocols into your daily laboratory practices, you can create a safer research environment and ensure the reliable and effective use of specialized reagents like this compound.

IV. References

  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Retrieved from

  • UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from

  • Princeton University Environmental Health and Safety. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from

  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from

  • Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals? Retrieved from

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-methoxy-L-tyrosine
Reactant of Route 2
Reactant of Route 2
Boc-3-methoxy-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.